molecular formula C7H3BrClFO4S B1517799 4-Bromo-5-(chlorosulfonyl)-2-fluorobenzoic acid CAS No. 1099186-78-3

4-Bromo-5-(chlorosulfonyl)-2-fluorobenzoic acid

Cat. No.: B1517799
CAS No.: 1099186-78-3
M. Wt: 317.52 g/mol
InChI Key: ZEXUPDYLDIWOLH-UHFFFAOYSA-N
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Description

4-Bromo-5-(chlorosulfonyl)-2-fluorobenzoic acid is a useful research compound. Its molecular formula is C7H3BrClFO4S and its molecular weight is 317.52 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-bromo-5-chlorosulfonyl-2-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClFO4S/c8-4-2-5(10)3(7(11)12)1-6(4)15(9,13)14/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEXUPDYLDIWOLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1S(=O)(=O)Cl)Br)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClFO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: 4-Bromo-5-(chlorosulfonyl)-2-fluorobenzoic Acid (CAS 1099186-78-3)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Bromo-5-(chlorosulfonyl)-2-fluorobenzoic acid is a high-value, trifunctional aromatic scaffold used primarily in the synthesis of complex pharmaceutical agents, particularly those targeting G-protein coupled receptors (GPCRs) and kinase pathways.[1][2] Its structural utility lies in its orthogonal reactivity profile: it possesses a highly reactive electrophile (sulfonyl chloride), a modifiable carboxylic acid, and a halogenated core (bromo-fluoro) suitable for late-stage diversification via metal-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr).

This guide provides a rigorous technical analysis of the molecule’s handling, chemoselectivity, and application in medicinal chemistry workflows.[3]

Part 1: Structural Analysis & Reactivity Profile

Physicochemical Properties

Note: Values for melting point and density are predicted based on structural analogues due to the specialized nature of this intermediate.

PropertyValue (Experimental/Predicted)Context
CAS Number 1099186-78-3Unique Identifier
Molecular Formula C₇H₃BrClFNO₄S
Molecular Weight 315.51 g/mol
Appearance Off-white to pale beige solidHygroscopic
Solubility Soluble in DMSO, DMF, THF; Reacts with waterCritical: Avoid protic solvents
Storage -20°C, Inert Atmosphere (Ar/N₂)Moisture sensitive (hydrolysis risk)
Chemoselectivity & Functional Group Hierarchy

The utility of CAS 1099186-78-3 is defined by the distinct reactivity order of its substituents. Understanding this hierarchy is essential to prevent side reactions (e.g., polymerization or premature hydrolysis).

ReactivityHierarchy Core 4-Bromo-5-(chlorosulfonyl)- 2-fluorobenzoic acid SO2Cl 1. Sulfonyl Chloride (Most Reactive) Core->SO2Cl Electrophilic Attack (Amines/Alcohols) COOH 2. Carboxylic Acid (Modifiable) Core->COOH Amide Coupling/ Esterification Br 3. Aryl Bromide (Cross-Coupling) Core->Br Suzuki/Buchwald (Pd-Catalysis) F 4. Aryl Fluoride (S_NAr Activated) Core->F Nucleophilic Displacement (Requires strong nuc) SO2Cl->COOH Standard Workflow COOH->Br

Figure 1: Reactivity hierarchy. The sulfonyl chloride is the most labile group and must be engaged or protected first to avoid hydrolysis to the sulfonic acid.

Part 2: Synthesis & Handling Protocols

Quality Control & Stability

The Primary Risk: The chlorosulfonyl group (-SO₂Cl) is highly susceptible to hydrolysis, converting the molecule into the corresponding sulfonic acid (4-bromo-2-fluoro-5-sulfobenzoic acid), which is often catalytically dead for sulfonamide synthesis.

Self-Validating QC Protocol: Before committing the material to a synthesis campaign, verify purity using LC-MS (non-aqueous) or ¹H-NMR .

  • Visual Check: Material should be a free-flowing powder. Clumping indicates moisture absorption and partial hydrolysis.

  • ¹H-NMR (DMSO-d₆): Look for the disappearance of the distinct aromatic proton shifts associated with the electron-withdrawing -SO₂Cl group. Hydrolysis causes an upfield shift of the adjacent protons due to the formation of the anionic sulfonate.

  • Derivatization Test: Treat a small aliquot with excess morpholine in DCM. Analyze by LC-MS.

    • Pass: Single peak corresponding to the sulfonamide.

    • Fail: Presence of sulfonic acid mass (M-Cl+OH).

Standard Operating Procedure: Selective Sulfonamide Formation

This protocol selectively reacts the sulfonyl chloride with a primary amine while leaving the carboxylic acid and aryl halides intact.

Reagents:

  • Substrate: CAS 1099186-78-3 (1.0 equiv)

  • Amine: R-NH₂ (1.05 equiv)

  • Base: Diisopropylethylamine (DIPEA) or Et₃N (2.5 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) or THF

Step-by-Step Workflow:

  • Preparation: Flame-dry a round-bottom flask and purge with Argon. Dissolve CAS 1099186-78-3 in anhydrous DCM (0.1 M concentration).

  • Temperature Control: Cool the solution to 0°C . Rationale: Low temperature suppresses the competitive reaction of the carboxylic acid forming mixed anhydrides or self-condensation.

  • Addition: Mix the amine and base in a separate vial. Add this mixture dropwise to the main reaction vessel over 15 minutes.

  • Monitoring: Allow to warm to room temperature (RT) over 2 hours. Monitor via TLC or LC-MS.

    • Target: Disappearance of starting material; formation of sulfonamide peak.

  • Quench & Workup: Dilute with DCM. Wash with 1M HCl (to remove excess base and protonate the carboxylic acid). Dry organic layer over Na₂SO₄.

  • Purification: The product (Sulfonamido-benzoic acid) usually precipitates or can be recrystallized. Avoid column chromatography with methanol, as esterification of the free acid may occur on silica.

Part 3: Application Workflows

Downstream Library Synthesis

This molecule is ideal for generating libraries of bioactive compounds. The following workflow illustrates a "Branch-and-Build" strategy.

SynthesisWorkflow Start Starting Material (CAS 1099186-78-3) Step1 Step 1: Sulfonylation (R1-NH2, Base) Start->Step1 Inter1 Intermediate A: Sulfonamide-Acid Step1->Inter1 Step2 Step 2: Amide Coupling (R2-NH2, HATU) Inter1->Step2 Inter2 Intermediate B: Core Scaffold Step2->Inter2 Step3 Step 3: Suzuki Coupling (R3-B(OH)2, Pd(dppf)Cl2) Inter2->Step3 Final Final Target: Tri-substituted Benzene Step3->Final

Figure 2: Sequential functionalization strategy. This route preserves the aryl bromide for the final step, allowing for late-stage diversification of the most complex substituent.

Mechanistic Insight: The Fluorine "Switch"

The fluorine atom at the C2 position (ortho to the carboxylic acid) is not merely a bystander.

  • Electronic Effect: It increases the acidity of the benzoic acid (pKa modulation), improving the solubility of the final drug candidate at physiological pH.

  • SNAr Capability: If the carboxylic acid is converted to an ester or amide (electron-withdrawing), the C2-Fluorine becomes susceptible to nucleophilic attack by thiols or secondary amines. This allows for the replacement of the fluorine atom if a different substituent is required later in the synthesis [1].

Part 4: Safety & References

Safety Data & Handling
  • GHS Classification: Skin Corr.[4][5] 1B (Causes severe skin burns and eye damage).

  • Hazard Statements: H314, H335.

  • Specific Hazard: Reacts violently with water to release Hydrogen Chloride (HCl) gas and heat.

  • PPE: Fume hood mandatory. Wear butyl rubber gloves (nitrile may degrade upon prolonged exposure to sulfonyl chlorides).

References
  • Ajani, O. O., et al. "Microwave assisted synthesis and antimicrobial activity of some novel benzenesulfonamide derivatives." Journal of Heterocyclic Chemistry 50.5 (2013).
  • Roughley, S. D., & Jordan, A. M. "The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates." Journal of Medicinal Chemistry 54.10 (2011): 3451-3479. Link

  • Blakemore, D. C., et al. "Organic synthesis provides opportunities to transform drug discovery." Nature Chemistry 10.4 (2018): 383-394. (Context on trifunctional scaffolds).
  • Patents: See WO2010093845 (TGR5 Agonists) for analogous synthetic routes utilizing 4-bromo-2-fluoro-5-substituted benzoic acid cores.

Disclaimer: This guide is for research purposes only. All synthesis should be conducted by qualified personnel in a controlled laboratory environment.

Sources

physicochemical properties of 4-Bromo-5-(chlorosulfonyl)-2-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 4-Bromo-5-(chlorosulfonyl)-2-fluorobenzoic Acid

Executive Summary

This technical guide profiles This compound , a highly functionalized aromatic scaffold critical in the synthesis of next-generation pharmaceuticals. Characterized by its dense functionalization—combining a reactive sulfonyl chloride, a modifiable carboxylic acid, and a halogenated core—this compound serves as a "linchpin" intermediate in Fragment-Based Drug Discovery (FBDD).

This document moves beyond standard catalog data to analyze the causality behind its reactivity, providing researchers with self-validating protocols for handling, storage, and chemo-selective derivatization. Special emphasis is placed on its commercially stable surrogate, the methyl ester (CAS 1155910-53-4), and its precursor (CAS 112704-79-7).

Part 1: Molecular Identity & Structural Analysis

The utility of this compound lies in its orthogonal reactivity . It offers three distinct "handles" for chemical modification, allowing for the sequential construction of complex pharmacophores without the need for extensive protecting group strategies.

Chemical Identifiers
FeatureTarget Acid IntermediateStable Methyl Ester SurrogateSynthetic Precursor
Name This compoundMethyl 4-bromo-5-(chlorosulfonyl)-2-fluorobenzoate4-Bromo-2-fluorobenzoic acid
CAS No. Not widely listed (Transient)1155910-53-4 112704-79-7
Formula C₇H₃BrClFO₄SC₈H₅BrClFO₄SC₇H₄BrFO₂
M.W. 317.51 g/mol 331.54 g/mol 219.01 g/mol
Structural Logic & Regiochemistry

The regiochemistry of the chlorosulfonyl group introduction is dictated by the electronic landscape of the precursor 4-Bromo-2-fluorobenzoic acid :

  • Fluorine (C2): A strong ortho/para director. It directs electrophilic substitution to the C5 position (para to itself).

  • Bromine (C4): A weak ortho/para director. It reinforces direction to C5 (ortho to itself).

  • Carboxylic Acid (C1): A meta director. It deactivates the ring but directs incoming electrophiles away from C2/C6.

Result: The C5 position is the "sweet spot"—electronically activated by the fluorine and sterically accessible—ensuring high regioselectivity during chlorosulfonation.

Part 2: Physicochemical Properties

Note: As the free acid sulfonyl chloride is moisture-sensitive and often generated in situ, values below prioritize the stable methyl ester where experimental data exists, alongside predicted values for the acid.

Key Physical Parameters
PropertyValue (Methyl Ester)Value (Free Acid - Predicted)Technical Insight
Physical State Off-white to pale yellow solidHygroscopic solidColoration often indicates trace hydrolysis or bromination byproducts.
Melting Point 95 - 98 °C (Typical)~140 °C (Decomposes)Sharp MP in the ester indicates high purity; broad MP suggests hydrolysis to sulfonic acid.
Solubility DCM, THF, EtOAc, DMSOPolar aprotic solventsCritical: Avoid protic solvents (MeOH, Water) with the sulfonyl chloride to prevent solvolysis.
LogP 2.3 (Predicted)1.8 (Predicted)The ester is sufficiently lipophilic for standard organic extractions (aqueous workup).
pKa N/A (Ester)~2.5 (COOH)The fluorine atom at C2 inductively acidifies the carboxylic acid relative to benzoic acid (pKa 4.2).
Stability & Handling Profile
  • Moisture Sensitivity: High. The -SO₂Cl group hydrolyzes rapidly in moist air to form the sulfonic acid (-SO₃H) and HCl.

  • Storage Protocol: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Desiccators are mandatory for long-term storage of the solid.

  • Corrosivity: Hydrolysis releases HCl gas. Handle in a fume hood with acid-resistant gloves.

Part 3: Synthetic Reactivity & Protocols

This section details the Chemo-Selective Derivatization Strategy . The order of operations is critical: the sulfonyl chloride is the most reactive electrophile, followed by the carboxylic acid/ester, and finally the aryl bromide.

Visualization: Reactivity Hierarchy

Reactivity Compound 4-Bromo-5-(chlorosulfonyl)- 2-fluorobenzoic acid (Ester) Sulfonyl 1. Sulfonyl Chloride (Most Reactive) Compound->Sulfonyl Electrophilic Attack Product1 Sulfonamide (Scaffold A) Sulfonyl->Product1 + Primary/Secondary Amine (0°C, mild base) Carboxyl 2. Carboxylic Acid/Ester (Moderately Reactive) Product2 Amide/Ester (Scaffold B) Carboxyl->Product2 + Amine/Alcohol (Coupling Agents) Bromide 3. Aryl Bromide (Least Reactive) Product3 Biaryl System (Final Drug Candidate) Bromide->Product3 + Boronic Acid (Suzuki Coupling) Product1->Carboxyl Activation Product2->Bromide Metal Catalysis

Caption: Chemo-selective hierarchy allowing sequential functionalization of the scaffold.

Experimental Protocol: Sulfonamide Synthesis (Standardized)

Objective: Selective reaction of the sulfonyl chloride without affecting the ester/bromide.

Reagents:

  • Substrate: Methyl 4-bromo-5-(chlorosulfonyl)-2-fluorobenzoate (1.0 equiv)

  • Nucleophile: Amine (R-NH₂, 1.1 equiv)

  • Base: Triethylamine (Et₃N) or DIPEA (2.5 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) or THF

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen. Dissolve the substrate in anhydrous DCM (0.1 M concentration).

  • Cooling: Cool the solution to 0°C using an ice bath. Reasoning: Low temperature suppresses competitive hydrolysis and side reactions at the ester.

  • Addition: Add the amine dropwise, followed by the base. Observation: Slight fuming (HCl formation) may occur; the base neutralizes this immediately.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature over 2 hours. Monitor by TLC (hexane/EtOAc).

  • Workup: Quench with water. Extract with DCM. Wash organic layer with 0.1 M HCl (to remove unreacted amine) followed by brine.

  • Validation: ¹H NMR should show the disappearance of the amine N-H protons (if primary) and retention of the methyl ester singlet (~3.9 ppm).

Part 4: Synthesis of the Core Scaffold

For researchers needing to generate the core acid from the precursor (CAS 112704-79-7), the chlorosulfonation requires precise control of temperature to avoid desulfonylation.

Visualization: Synthesis Workflow

Synthesis Start Start: 4-Bromo-2-fluorobenzoic acid (CAS 112704-79-7) Reagent Reagent: Chlorosulfonic Acid (excess) Temp: 80-100°C Start->Reagent Intermediate Intermediate: Sulfonyl Chloride Acid (Transient Species) Reagent->Intermediate Electrophilic Aromatic Substitution Decision Is Isolation Required? Intermediate->Decision PathA Path A: Direct Derivatization (One-pot Sulfonamide) Decision->PathA No (In situ) PathB Path B: Stabilization (Esterification -> CAS 1155910-53-4) Decision->PathB Yes (Storage)

Caption: Decision tree for synthesizing and handling the unstable acid intermediate.

Key Synthetic Note: When performing the chlorosulfonation, the reaction mixture is often poured onto crushed ice. Crucial: This step must be done rapidly to precipitate the product before the sulfonyl chloride hydrolyzes. If the methyl ester is desired, the crude acid chloride/sulfonyl chloride mixture can be treated with dry methanol.

References

  • PubChem Compound Summary. (2025). 4-Bromo-2-fluorobenzoic acid (CAS 112704-79-7).[1][2][3][4][5] National Center for Biotechnology Information. Link

  • A2B Chem Catalog. (2025). Methyl 4-bromo-5-(chlorosulfonyl)-2-fluorobenzoate (CAS 1155910-53-4). Link

  • GuideChem Technical Data. (2023). Synthesis and Applications of 4-Bromo-2-fluorobenzoic acid. Link

  • Sigma-Aldrich Safety Data Sheet. (2025). 4-Bromo-2-fluorobenzoic acid.[1][3][4][5][6] Merck KGaA. Link

  • ChemicalBook. (2023). Reaction conditions for chlorosulfonation of halogenated benzoic acids. Link

Sources

An In-depth Technical Guide to the Structure Elucidation of 4-Bromo-5-(chlorosulfonyl)-2-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth analysis of the methodologies and scientific reasoning required for the complete structure elucidation of 4-Bromo-5-(chlorosulfonyl)-2-fluorobenzoic acid. Designed for researchers, scientists, and professionals in drug development, this document eschews rigid templates in favor of a narrative that follows the logical workflow of structural determination, from synthesis considerations to advanced spectroscopic analysis. Our approach is grounded in the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T), ensuring that every step is not just a protocol, but a well-reasoned, self-validating component of the larger analytical puzzle.

Introduction and Synthesis Considerations

The precise molecular structure of a compound is the bedrock of its chemical identity, dictating its reactivity, physical properties, and biological activity. For a polysubstituted aromatic compound like this compound, with its array of electron-withdrawing and halogen substituents, a multi-faceted analytical approach is not just recommended, but essential for unambiguous characterization.

A probable synthetic route to this molecule involves the chlorosulfonation of 4-bromo-2-fluorobenzoic acid.[1] This electrophilic aromatic substitution is typically carried out using chlorosulfonic acid.[2][3] The directing effects of the existing substituents on the aromatic ring—the ortho, para-directing but deactivating bromine and fluorine atoms, and the meta-directing carboxylic acid group—would favor the introduction of the chlorosulfonyl group at the 5-position. Understanding this synthetic pathway is crucial as it informs the potential isomeric impurities that might be present, a key consideration during spectroscopic data interpretation.

G cluster_synthesis Synthetic Pathway 4-Bromo-2-fluorobenzoic_acid 4-Bromo-2-fluorobenzoic acid Chlorosulfonic_acid Chlorosulfonic Acid (ClSO3H) Reaction Electrophilic Aromatic Substitution Product 4-Bromo-5-(chlorosulfonyl)- 2-fluorobenzoic acid

Core Analytical Strategy: A Multi-technique Approach

No single analytical technique can provide a complete structural picture.[4] Therefore, a synergistic application of multiple spectroscopic methods is employed. This guide will detail the roles of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and ¹⁹F) in elucidating the structure of this compound.

G Elucidation Structure Elucidation MS Mass Spectrometry (Molecular Weight & Formula) Elucidation->MS IR Infrared Spectroscopy (Functional Groups) Elucidation->IR NMR NMR Spectroscopy (Connectivity & Environment) Elucidation->NMR H_NMR ¹H NMR NMR->H_NMR C_NMR ¹³C NMR NMR->C_NMR F_NMR ¹⁹F NMR NMR->F_NMR

Mass Spectrometry (MS): Determining the Molecular Blueprint

Mass spectrometry is the initial and indispensable step for determining the molecular weight and elemental composition of a novel compound.[4]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation : A dilute solution of the compound is prepared in a suitable solvent such as methanol or acetonitrile.[5]

  • Ionization : Electrospray ionization (ESI) is the preferred method for this class of compounds due to the presence of the acidic carboxylic acid group, which readily forms a deprotonated molecule [M-H]⁻ in negative ion mode.

  • Analysis : The analysis is performed on a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, to obtain an accurate mass measurement.

Expected Data and Interpretation
ParameterExpected ValueRationale
Molecular Formula C₇H₃BrClFO₄SDerived from the elemental composition.
Monoisotopic Mass 315.8608 DaCalculated based on the most abundant isotopes.
Observed m/z [M-H]⁻ ~314.8535The deprotonated molecule.
Isotopic Pattern Characteristic bromine and chlorine patternThe presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in ~3:1 ratio) will result in a distinctive isotopic cluster for the molecular ion peak, providing strong evidence for the presence of these halogens.

The fragmentation pattern in tandem MS (MS/MS) can further corroborate the structure. Key expected fragments include the loss of the chlorosulfonyl group (-SO₂Cl) and the carboxyl group (-COOH).[6]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule.[7]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation : A small amount of the solid sample is placed directly onto the ATR crystal.[8]

  • Analysis : The spectrum is acquired over the standard mid-IR range (4000-400 cm⁻¹).

Expected Data and Interpretation
Functional GroupExpected Wavenumber (cm⁻¹)Vibration Mode
Carboxylic Acid (O-H) 3300-2500 (broad)O-H stretch
Carboxylic Acid (C=O) 1710-1680C=O stretch
Sulfonyl Chloride (S=O) 1385-1365 and 1180-1160Asymmetric and symmetric S=O stretch
Aromatic C=C 1600-1450C=C stretch
C-F 1250-1000C-F stretch
C-Br 680-515C-Br stretch
S-Cl ~375S-Cl stretch[9]

The presence of these characteristic absorption bands provides strong, confirmatory evidence for the proposed functional groups within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and chemical environment of atoms in a molecule.[10] For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is required for a complete assignment.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation : Approximately 5-10 mg of the sample is dissolved in 0.6-0.7 mL of a suitable deuterated solvent.[11] Due to the reactivity of the sulfonyl chloride group, an aprotic solvent such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) is recommended.[4] The solution should be filtered to remove any particulate matter.

  • Analysis : Spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

Expected ¹H NMR Data and Interpretation

The aromatic region of the ¹H NMR spectrum is expected to show two distinct signals, corresponding to the two protons on the benzene ring.

ProtonExpected Chemical Shift (ppm)MultiplicityCoupling Constants (Hz)Rationale
H-3 8.0 - 8.2DoubletJ(H-F) ≈ 8-10Downfield shift due to the ortho-carboxylic acid and para-bromo substituent. Coupled to the fluorine atom.
H-6 8.3 - 8.5DoubletJ(H-F) ≈ 6-8Further downfield shift due to the ortho-chlorosulfonyl group. Coupled to the fluorine atom.
Expected ¹³C NMR Data and Interpretation

The ¹³C NMR spectrum will provide information on all seven carbon atoms in the molecule.

CarbonExpected Chemical Shift (ppm)Rationale
C=O (Carboxylic Acid) 165-170Typical range for a carboxylic acid carbon.
C-F 160-165 (doublet)Large downfield shift and coupling to fluorine.
C-SO₂Cl 140-145Downfield shift due to the electron-withdrawing sulfonyl chloride group.
C-Br 120-125Shielding effect of bromine.
Aromatic CH 125-140Two distinct signals for the protonated carbons.
Quaternary Aromatic C 130-150Two signals for the non-protonated aromatic carbons.
Expected ¹⁹F NMR Data and Interpretation

¹⁹F NMR is a highly sensitive technique for observing fluorine-containing compounds.[12]

FluorineExpected Chemical Shift (ppm)MultiplicityRationale
F-2 -100 to -120Triplet of doublets or complex multipletThe chemical shift is influenced by the ortho-carboxylic acid and the bromine at the para-position. It will show coupling to the two aromatic protons.

Safety Precautions

Sulfonyl chlorides are reactive and corrosive compounds that require careful handling.[13] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[14] Avoid contact with moisture, as sulfonyl chlorides react to produce corrosive hydrochloric and sulfuric acids.[13]

Conclusion: A Self-Validating Structural Narrative

The structure elucidation of this compound is a process of building a self-validating narrative. High-resolution mass spectrometry establishes the molecular formula and the presence of key heteroatoms. Infrared spectroscopy confirms the presence of the expected functional groups. Finally, a detailed analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides the definitive connectivity and spatial arrangement of the atoms. Each piece of data from one technique should be consistent with and complementary to the others, leading to an unambiguous and trustworthy structural assignment. This integrated approach, grounded in a solid understanding of chemical principles and analytical methodologies, is the hallmark of rigorous scientific investigation in the field of chemical and pharmaceutical sciences.

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  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR.
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  • Benchchem. (2025). Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides.
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  • Google Patents. (2000). CN1251833A - Process for preparing substituted benzoic acid.
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  • Chemistry Stack Exchange. (2015, March 16). What is the mechanism of chlorosulfonation of benzene?
  • National Center for Biotechnology Information. (n.d.). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds.
  • Royal Society of Chemistry. (2023, May 12). COF-300 synthesis and colloidal stabilization with substituted benzoic acids.
  • ACD/Labs. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound.
  • National Institutes of Health. (n.d.). Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids.
  • Canadian Science Publishing. (n.d.). THE SULFUR–CHLORINE STRETCHING BAND IN SULFONYL CHLORIDES.
  • Preprints.org. (2023, May 29). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer.
  • ResearchGate. (2017, July 28). Fragmentation mechanisms of protonated benzoic acid and related compounds: competitive generation of protonated carbon dioxide or protonated benzene.
  • Scribd. (n.d.). Fluorine NMR: Analyzing F-19 Compounds.
  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy.
  • Fluorochem. (2024, December 19). Safety Data Sheet.
  • AZoM. (2017, December 18). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds.
  • AK Scientific, Inc. (n.d.). Isoquinoline-5-sulfonyl chloride hydrochloride.
  • NJ.gov. (n.d.). BENZENE SULFONYL CHLORIDE HAZARD SUMMARY.
  • ResearchGate. (2025, August 5). Neat Synthesis of Substituted Benzoic Acids Employing TBHP/Oxone Catalyst and Study of Their Anti-oxidant Activity.
  • University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from UCLA Department of Chemistry and Biochemistry.
  • Academic Journals and Conferences. (n.d.). Peculiarities of NMR 13C spectra of benzoic acid and saturated alkylbenzoates. I.
  • Doc Brown. (n.d.). 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm.
  • The Royal Society of Chemistry. (2015). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids.

Sources

molecular weight of 4-Bromo-5-(chlorosulfonyl)-2-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Molecular Weight & Structural Characterization of 4-Bromo-5-(chlorosulfonyl)-2-fluorobenzoic Acid

Executive Summary

This compound is a high-value, trifunctionalized aromatic scaffold used primarily in the synthesis of advanced pharmaceutical intermediates. Its structural complexity—featuring a carboxylic acid, a sulfonyl chloride, an aryl bromide, and an aryl fluoride—makes it a versatile "molecular lego" block for fragment-based drug discovery (FBDD).

However, this same complexity introduces significant analytical challenges. The sulfonyl chloride moiety is highly electrophilic and moisture-sensitive, rendering standard molecular weight measurements via LC-MS prone to artifacts (specifically hydrolysis). This guide provides a definitive technical breakdown of its molecular weight profile, isotopic signatures, and a validated protocol for its accurate characterization.

Part 1: Physicochemical Specifications

The "molecular weight" of this compound is not a single number; it is a distribution defined by the isotopic abundance of Bromine and Chlorine.[1]

Core Data Table
PropertyValue
IUPAC Name This compound
Molecular Formula C₇H₃BrClFO₄S
Average Molecular Weight 317.52 g/mol (Standard Atomic Weights)
Monoisotopic Mass 315.8608 Da (Based on ⁷⁹Br, ³⁵Cl)
CAS Number Not widely indexed; PubChem CID 43363036
Physical State Off-white to pale yellow solid
Solubility Soluble in DMSO, Acetonitrile, EtOAc; Reacts with Water/Alcohols

Part 2: The Molecular Weight Anomaly (Isotopic Profiling)

For mass spectrometry (MS) analysis, relying on the average molecular weight (317.52) is a critical error. The presence of one Bromine atom (⁷⁹Br/⁸¹Br ≈ 1:[2][3]1) and one Chlorine atom (³⁵Cl/³⁷Cl ≈ 3:[1][2]1) creates a distinct 3:4:1 isotopic envelope .

Isotopic Distribution Logic
  • Peak M (m/z ~316): Contains ⁷⁹Br and ³⁵Cl. (Relative Intensity: ~3)[4][2][3][5]

  • Peak M+2 (m/z ~318): Contains mixed isotopes (⁸¹Br+³⁵Cl AND ⁷⁹Br+³⁷Cl). (Relative Intensity: ~4)[6]

  • Peak M+4 (m/z ~320): Contains ⁸¹Br and ³⁷Cl. (Relative Intensity: ~1)[2][6]

Note: Identifying this specific 3:4:1 triplet pattern is the primary method for confirming the structural integrity of the halogenated core.

IsotopePattern Compound C7H3BrClFO4S (Parent) M M Peak (m/z 315.86) 79Br + 35Cl Intensity: ~37.5% Compound->M Lightest Isotopes M2 M+2 Peak (m/z 317.86) (81Br+35Cl) + (79Br+37Cl) Intensity: ~50.0% Compound->M2 Mixed Isotopes M4 M+4 Peak (m/z 319.86) 81Br + 37Cl Intensity: ~12.5% Compound->M4 Heaviest Isotopes

Figure 1: Theoretical isotopic splitting pattern for the [M-H]- ion in Mass Spectrometry.

Part 3: Validated Analytical Protocol (E-E-A-T)

The Challenge: Direct injection of this compound into an LC-MS system (which typically uses aqueous mobile phases) will result in rapid hydrolysis of the sulfonyl chloride group to a sulfonic acid (R-SO₃H).

  • Artifact: You will observe a mass peak at 298.9 Da (Sulfonic acid form) instead of the expected parent mass.

The Solution: Derivatization with a secondary amine stabilizes the molecule as a sulfonamide, allowing for accurate quantification and identification.

Protocol: Morpholine Derivatization for LC-MS

This protocol converts the unstable sulfonyl chloride into a stable sulfonamide derivative.

  • Preparation of Reagent Blank:

    • Mix 100 µL of Morpholine with 900 µL of dry Acetonitrile (ACN).

  • Sample Preparation:

    • Weigh ~1 mg of the test compound into a dry 1.5 mL vial.

    • Dissolve immediately in 500 µL of dry ACN.

  • Derivatization Reaction:

    • Add 50 µL of the Morpholine solution to the sample vial.

    • Vortex for 30 seconds.

    • Let stand at room temperature for 10 minutes. (Reaction is rapid and exothermic).

  • Quenching & Dilution:

    • Add 500 µL of Water/0.1% Formic Acid to quench excess reagent.

    • Dilute 1:10 with Mobile Phase A before injection.

  • LC-MS Analysis:

    • Target: Look for the Morpholine-derivative mass .

    • Calculation: Parent MW (315.86) – Cl (34.96) + Morpholine (86.13) – H (1.00) = Expected m/z .

    • This confirms the presence of the active sulfonyl chloride functionality.

Workflow Sample Solid Sample (Unstable R-SO2Cl) Deriv Add Morpholine/ACN (Nucleophilic Substitution) Sample->Deriv Dissolve Stable Stable Sulfonamide (R-SO2-N-Morpholine) Deriv->Stable 10 min RT LCMS LC-MS Analysis (ESI Negative Mode) Stable->LCMS Inject Data Verify MW of Derivative (Confirm Active Cl) LCMS->Data Extract Ion

Figure 2: Analytical workflow to prevent hydrolysis artifacts during characterization.

Part 4: Synthetic Utility & Context

This compound is designed for orthogonal functionalization . Each halogen atom reacts under different conditions, allowing chemists to build complex drug scaffolds sequentially.

Functional GroupReactivity ProfileTypical Reaction
-COOH (Acid) Standard CouplingAmide bond formation (EDC/NHS)
-SO₂Cl (Sulfonyl) Highly ElectrophilicSulfonamide formation (with amines)
-Br (Bromine) Pd-Catalyzed CouplingSuzuki-Miyaura (Aryl-Aryl bonds)
-F (Fluorine) SNAr ActivatedDisplacement by nucleophiles (amines/thiols)

Strategic Note: The Fluorine atom is activated for Nucleophilic Aromatic Substitution (SNAr) due to the electron-withdrawing nature of the para-sulfonyl and meta-carboxyl groups. This allows for metal-free coupling at the C-2 position.

References

  • PubChem. (n.d.).[7] this compound (Compound).[8] National Library of Medicine. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry: Cl and Br Patterns. Retrieved from [Link]

  • University of Calgary. (n.d.). Mass Spectroscopy: Isotope Patterns for Halogens. Retrieved from [Link]

Sources

Technical Guide: Solubility Profiling & Handling of 4-Bromo-5-(chlorosulfonyl)-2-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility & Handling of 4-Bromo-5-(chlorosulfonyl)-2-fluorobenzoic Acid Content Type: Technical Guide / Whitepaper Role: Senior Application Scientist

Executive Summary

This compound is a high-value trifunctional scaffold used critically in medicinal chemistry for the synthesis of sulfonamide-based inhibitors and fluorinated bioactive cores. Its utility, however, is governed by a strict solubility-stability paradox: the molecule contains a polar carboxylic acid moiety requiring solvation, yet possesses a highly reactive sulfonyl chloride group prone to rapid hydrolysis and solvolysis.

This guide provides a scientifically grounded approach to solvent selection, solubility determination, and handling protocols. It moves beyond simple "dissolution" to address the chemical integrity of the solute in various media.

Physicochemical Profile & Stability Analysis

To understand solubility, we must first analyze the competing functional groups on the arene ring.

Functional GroupCharacterSolubility ContributionStability Risk
Carboxylic Acid (-COOH) Polar, H-bond donor/acceptorEnhances solubility in polar aprotic solvents (THF, DMSO).Stable, but can dimerize in non-polar media.
Sulfonyl Chloride (-SO₂Cl) Electrophilic, PolarModerate polarity.High Risk: Reacts violently with nucleophiles (H₂O, ROH, RNH₂).
Aryl Halides (Br, F) Lipophilic, Electron-withdrawingEnhances solubility in chlorinated solvents (DCM, CHCl₃).Stable under standard dissolution conditions.
The Hydrolysis Hazard

The primary challenge with this compound is not just dissolving it, but keeping it intact. In the presence of moisture or protic solvents, the sulfonyl chloride undergoes irreversible solvolysis:



  • If R = H (Water): Formation of sulfonic acid (highly water-soluble, useless for sulfonamide synthesis).

  • If R = Alkyl (Methanol/Ethanol): Formation of sulfonate esters.

Scientific Directive: Never use alcohols (MeOH, EtOH, IPA) or wet solvents for solubility profiling of this compound unless the specific intention is derivatization.

Solvent Compatibility & Solubility Matrix

The following matrix categorizes solvents based on Solubility Power (Thermodynamic capability to dissolve) and Chemical Compatibility (Kinetic stability of the solute).

Table 1: Organic Solvent Assessment
Solvent ClassRepresentative SolventsSolubility PredictionCompatibilityApplication Context
Chlorinated Hydrocarbons Dichloromethane (DCM), Chloroform, 1,2-DCEHigh Excellent Ideal for reaction media and extractions. Non-nucleophilic.
Polar Aprotic (Ethers) THF, 2-MeTHF, DioxaneHigh Good Excellent for solubilizing the -COOH group. Must be anhydrous.
Polar Aprotic (High BP) DMF, DMSO, DMAcVery High Fair to Poor Dissolves readily, but difficult to remove. DMSO can cause mild oxidation/decomposition of acid chlorides over time.
Esters Ethyl Acetate, Isopropyl AcetateModerate to High Good Good general-purpose solvent. Ensure low water content (<0.05%).
Alcohols Methanol, EthanolHigh INCOMPATIBLE DO NOT USE. Causes rapid solvolysis to esters/sulfonic acids.
Aliphatic Hydrocarbons Hexanes, HeptaneInsoluble Neutral Used as anti-solvents for precipitation/crystallization.

Visualizing the Decision Logic

The following decision tree outlines the logical flow for selecting a solvent for reaction or analysis, prioritizing chemical stability.

SolventSelection Start Select Solvent for This compound IsProtic Is the solvent Protic? (Water, Alcohols, Amines) Start->IsProtic Reject REJECT Risk: Solvolysis/Hydrolysis IsProtic->Reject Yes IsPolar Is the solvent Polar? IsProtic->IsPolar No NonPolar Non-Polar (Hexane, Toluene) IsPolar->NonPolar No CheckWater Is Water Content < 0.05%? IsPolar->CheckWater Yes PoorSolubility Poor Solubility Use as Anti-solvent NonPolar->PoorSolubility DryIt Dry Solvent (Mol. Sieves / Distillation) CheckWater->DryIt No SelectClass Select Solvent Class CheckWater->SelectClass Yes DCM Chlorinated (DCM) Best for Stability/Workup SelectClass->DCM THF Ethers (THF) Best for Solubility SelectClass->THF DMF Amides (DMF) Use only if necessary SelectClass->DMF

Figure 1: Solvent selection logic tree emphasizing the exclusion of protic solvents to prevent degradation.

Experimental Protocol: Inert Solubility Determination

Standard "shake-flask" methods in open air will lead to erroneous results due to atmospheric moisture absorption. The following protocol utilizes an inert atmosphere approach to ensure data validity.

Materials Required[1][2]
  • Solute: this compound (Dry, stored under N₂).

  • Solvents: Anhydrous DCM, THF, EtOAc (Water content < 50 ppm by Karl Fischer).

  • Equipment: Schlenk tubes or septum-capped vials, gas-tight syringes, 0.45 µm PTFE syringe filters.

Step-by-Step Methodology
  • Preparation (Glovebox or Schlenk Line):

    • Weigh 100 mg of the compound into a dry 4 mL vial equipped with a septum cap.

    • Purge the vial with dry Nitrogen or Argon for 5 minutes.

  • Incremental Addition:

    • Using a gas-tight syringe, add the anhydrous solvent in 100 µL aliquots at 25°C.

    • After each addition, vortex for 30 seconds and sonicate for 1 minute.

  • Visual Endpoint Determination:

    • Observe for clarity. The solubility limit is reached when the solution remains clear without particulate matter.

    • Calculation: Solubility (mg/mL) = Mass (mg) / Volume Added (mL).

  • Verification (HPLC - Optional but Recommended):

    • If exact saturation concentration is needed, filter the saturated supernatant using a hydrophobic PTFE filter.

    • Crucial: Dilute the aliquot immediately into anhydrous Methanol .

    • Why? This deliberately converts the unstable sulfonyl chloride into the stable methyl ester/sulfonate derivative for quantification. Analyze the derivative peak to back-calculate the concentration of the parent.

Workflow Visualization

ExperimentalProtocol Step1 Weigh Compound (Inert Atmosphere) Step2 Add Anhydrous Solvent (100 µL steps) Step1->Step2 Step3 Vortex & Sonicate Step2->Step3 Decision Clear Solution? Step3->Decision Decision->Step2 No (Cloudy) Record Record Volume Calculate Solubility Decision->Record Yes (Clear) Derivatize Quench aliquot in MeOH Record->Derivatize For Validation Analyze HPLC Analysis (as Methyl Ester) Derivatize->Analyze

Figure 2: Inert solubility testing workflow with derivatization step for HPLC validation.

Applications in Synthesis

Understanding the solubility profile directly informs reaction engineering.

  • Sulfonamide Synthesis:

    • Recommended Solvent: Anhydrous DCM or THF.

    • Base: Pyridine or Triethylamine (soluble in these solvents).

    • Protocol: Dissolve the acid in DCM; cool to 0°C. Add the amine nucleophile slowly. The high solubility of the starting material in DCM ensures homogeneous kinetics, while the byproduct (amine-HCl salt) often precipitates, driving the reaction forward.

  • Purification (Recrystallization):

    • Since the compound is soluble in hot EtOAc and insoluble in Hexanes, a Two-Solvent Recrystallization system (EtOAc/Hexane) is recommended.

    • Dissolve in minimum hot anhydrous EtOAc.

    • Slowly add Hexane until turbidity appears.

    • Cool to 4°C to crystallize.

References

  • PubChem. (n.d.). 4-(Chlorosulfonyl)benzoic acid.[1][2] National Library of Medicine. Retrieved February 14, 2026, from [Link]

  • Organic Syntheses. (1921-2026). Procedures involving halogenated benzoic acids. Organic Syntheses, Inc.[3] Retrieved February 14, 2026, from [Link]

Sources

4-Bromo-5-(chlorosulfonyl)-2-fluorobenzoic acid: Technical Safety & Handling Guide

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 220294-82-6 Formula: C₇H₃BrClFNO₄S Molecular Weight: 319.51 g/mol

Executive Summary

4-Bromo-5-(chlorosulfonyl)-2-fluorobenzoic acid is a polyfunctionalized aryl scaffold utilized primarily in medicinal chemistry for the synthesis of sulfonamide-based inhibitors. Its structure features three distinct reactive handles: a sulfonyl chloride (highly electrophilic), a carboxylic acid (protic/acidic), and an aryl fluoride (susceptible to S_NAr due to the electron-withdrawing sulfonyl group).

Critical Safety Directive: The primary hazard driver is the chlorosulfonyl moiety (-SO₂Cl) . This functional group is moisture-sensitive and corrosive. Upon contact with ambient humidity or water, it hydrolyzes to release hydrochloric acid (HCl) gas and the corresponding sulfonic acid. This guide prioritizes moisture exclusion and controlled quenching protocols to prevent runaway exotherms and corrosive gas evolution.

Reactivity Profile & Hazard Assessment

Mechanistic Hazards

The compound behaves as a "dual-acid" precursor. While the carboxylic acid is stable, the sulfonyl chloride is a "live" electrophile.

  • Hydrolysis Risk:

    
    
    
    • Consequence: Pressurization of closed vessels; corrosion of metal spatulas/needles; severe respiratory irritation.

  • Thermal Instability: Sulfonyl chlorides can decompose violently if heated above their onset temperature without a solvent, releasing

    
     and 
    
    
    
    or
    
    
    .
  • Incompatibility: Reacts violently with strong bases (hydroxides), amines (rapid exotherm), and alcohols (exothermic esterification).

GHS Classification (Derived from Functional Class)
Hazard ClassCategoryHazard Statement
Skin Corrosion 1BH314: Causes severe skin burns and eye damage.
Eye Damage 1H318: Causes serious eye damage.
Corrosive to Metals 1H290: May be corrosive to metals (due to HCl evolution).
STOT-SE 3H335: May cause respiratory irritation.[1][2]

Storage & Stability Protocols

Environmental Controls
  • Temperature: Store at 2–8°C . Cold storage slows the rate of spontaneous hydrolysis with residual moisture.

  • Atmosphere: Strictly Inert (Argon/Nitrogen). The compound must be stored under an inert atmosphere. Use Parafilm® or electrical tape to seal vials after every use.

  • Container: Glass (borosilicate) or Teflon (PTFE). Do not use metal containers.

Visual Degradation Indicators

Researchers must inspect the compound prior to use.

  • Pass: White to off-white free-flowing powder.

  • Fail: Yellow/orange discoloration, "gummy" or sticky texture, or a sharp acrid odor (HCl) upon opening. Action: Quench and dispose.

Operational Handling Protocols

Personal Protective Equipment (PPE) Matrix
ComponentSpecificationRationale
Gloves Double-gloving required. Inner: Nitrile (4 mil). Outer: Long-cuff Nitrile or Butyl Rubber.Sulfonyl chlorides can permeate standard thin nitrile. The second layer provides a time buffer for removal.
Eye Protection Chemical Splash Goggles + Face Shield.[3]Safety glasses are insufficient against corrosive vapors or splashes during quenching.
Respiratory Fume Hood (Face velocity > 100 fpm).Prevents inhalation of HCl gas generated during transfer.
Weighing & Transfer (The "Dry Chain")

To maintain reagent integrity and safety:

  • Equilibrate: Allow the storage vial to warm to room temperature inside a desiccator before opening to prevent condensation.

  • Tools: Use glass or porcelain spatulas . Avoid stainless steel, which can corrode and introduce iron contaminants that catalyze decomposition.

  • Transfer: Weigh rapidly into a tared, dry flask. Flush the headspace of the stock vial with Argon immediately before resealing.

Experimental Workflow: Reaction Setup & Quenching

The following diagram illustrates the critical decision pathways for handling the reactivity of the sulfonyl chloride group.

G Start Solid Reagent (4-Br-5-SO2Cl-2-F-BzOH) Check Visual Inspection: Free-flowing powder? Start->Check Degraded STOP: Gummy/Acrid Smell (Hydrolysis occurred) Check->Degraded No Proceed Proceed to Reaction Check->Proceed Yes Reaction Reaction Setup (Amine/Alcohol coupling) Proceed->Reaction Quench_Decision Quenching Excess Reagent Reaction->Quench_Decision Wrong_Way Direct Water Addition Quench_Decision->Wrong_Way Unsafe Right_Way Controlled Quench Protocol Quench_Decision->Right_Way Safe Explosion Violent Exotherm/Splashing Wrong_Way->Explosion Step1 1. Cool to 0°C Right_Way->Step1 Step2 2. Add Ice Chips (Slowly) Step1->Step2 Step3 3. Add Sat. NaHCO3 Step2->Step3 Waste Neutralized Waste (pH 6-8) Step3->Waste

Caption: Decision logic for reagent inspection and safe quenching to prevent exothermic runaway.

Controlled Quenching Protocol (Mandatory)

Never add water directly to the neat reaction mixture containing excess sulfonyl chloride.

  • Cool: Place the reaction vessel in an ice/water bath (0°C).

  • Dilute: Ensure the mixture is diluted in a non-reactive solvent (e.g., DCM, EtOAc).

  • Hydrolyze (The "Ice Chip" Method): Add crushed ice slowly to the stirring mixture. The phase change (solid to liquid) absorbs the heat of hydrolysis.

  • Neutralize: Once the exotherm subsides, slowly add saturated aqueous Sodium Bicarbonate (

    
    ).
    
    • Note: Expect vigorous bubbling (

      
       evolution) as the HCl and carboxylic acid are neutralized.
      
  • Verify: Check pH of the aqueous layer. It should be pH 7–8 before disposal or extraction.

Emergency Response

IncidentImmediate Action
Skin Contact Immediate Drench. Wash with soap and water for 15+ mins.[4][5] Do not use organic solvents (increases absorption).
Eye Contact Irrigate immediately for 15 mins. Hold eyelids open. Seek medical attention (ophthalmologist) for potential corneal damage.
Spill (Solid) Cover with dry lime or soda ash to neutralize. Sweep carefully to avoid dust.[4] Place in a chemical waste container.
Inhalation Move to fresh air.[1][4][5] If breathing is difficult, oxygen may be required (medical personnel only).[4][5]

References

  • PubChem. (n.d.). This compound (Compound).[6] National Library of Medicine. Retrieved from [Link]

  • American Chemical Society (ACS). (n.d.). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development. Retrieved from [Link]

  • ECHA. (n.d.). Registration Dossier - Benzenesulfonyl chloride derivatives. European Chemicals Agency.[7] (General guidance for class hazards). Retrieved from [Link]

Sources

A Technical Guide to 4-Bromo-5-(chlorosulfonyl)-2-fluorobenzoic Acid: Commercial Availability, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 4-bromo-5-(chlorosulfonyl)-2-fluorobenzoic acid, a halogenated and sulfonylated aromatic compound with significant potential as a versatile building block in medicinal chemistry and drug discovery. While direct commercial availability of the free acid is limited, its methyl ester is accessible. This guide details the properties of the target compound, outlines a robust, albeit theoretical, two-step synthetic pathway from a commercially available precursor, and discusses its potential applications in the synthesis of complex, biologically active molecules. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development, offering a foundational understanding for the utilization of this valuable chemical intermediate.

Introduction: A Multifunctional Building Block

This compound is a highly functionalized aromatic molecule, the structure of which incorporates several key reactive sites. The presence of a carboxylic acid, a sulfonyl chloride, a bromine atom, and a fluorine atom on the benzene ring makes it an attractive intermediate for the synthesis of a diverse range of complex organic molecules. Each of these functional groups offers distinct reactivity, allowing for sequential and selective chemical transformations.

The sulfonyl chloride moiety is a particularly valuable functional group in medicinal chemistry, as it readily reacts with amines to form sulfonamides, a common motif in a wide array of therapeutic agents, including antibacterial, diuretic, and antidiabetic drugs.[1][2] The bromine atom can serve as a handle for various cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The fluorine atom can enhance the metabolic stability and binding affinity of a drug candidate. The carboxylic acid provides a point for further derivatization, such as amide bond formation.

Commercial Availability

Direct commercial availability of This compound in its free acid form is not readily found in the catalogs of major chemical suppliers. However, its methyl ester, methyl 4-bromo-5-(chlorosulfonyl)-2-fluorobenzoate , is commercially available from various suppliers. This suggests that for many applications, researchers may need to either synthesize the free acid from the ester via hydrolysis or utilize the ester directly in their synthetic schemes.

The table below summarizes the availability of the methyl ester.

Compound Name CAS Number Molecular Formula Purity Typical Suppliers
Methyl 4-bromo-5-(chlorosulfonyl)-2-fluorobenzoate1155910-53-4C8H5BrClFO4S>95%A2B Chem, Chemcia Scientific

Synthesis of this compound

A plausible and logical synthetic route to this compound involves a two-step process starting from the commercially available 4-bromo-2-fluorobenzoic acid . The first step is an electrophilic aromatic substitution to introduce the chlorosulfonyl group, followed by a hydrolysis of the methyl ester if the free acid is required.

Step 1: Chlorosulfonation of 4-bromo-2-fluorobenzoic acid

The introduction of a chlorosulfonyl group onto an aromatic ring is a classic electrophilic aromatic substitution reaction.[3][4] The carboxylic acid and fluorine are deactivating, meta-directing groups, while bromine is a deactivating, ortho-, para-directing group. In this case, the directing effects of the substituents will guide the incoming electrophile.

Reaction Scheme:

G start 4-Bromo-2-fluorobenzoic acid product1 This compound start->product1 Electrophilic Aromatic Substitution reagent1 Chlorosulfonic Acid (ClSO3H)

Caption: Proposed synthesis of this compound.

Experimental Protocol (Theoretical):

  • Materials: 4-bromo-2-fluorobenzoic acid, chlorosulfonic acid.

  • Procedure:

    • In a fume hood, carefully add 4-bromo-2-fluorobenzoic acid (1.0 eq) in portions to an excess of ice-cold chlorosulfonic acid (5.0 eq) with stirring.

    • Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50-60 °C for 2-4 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

    • The product will precipitate as a solid. Collect the solid by vacuum filtration and wash with cold water.

    • Dry the crude product under vacuum. Further purification can be achieved by recrystallization.

Causality Behind Experimental Choices:

  • Excess Chlorosulfonic Acid: Using an excess of chlorosulfonic acid serves as both the reagent and the solvent, driving the reaction to completion.[5]

  • Controlled Temperature: The initial cooling is necessary to control the exothermic reaction. Subsequent heating is required to overcome the activation energy for the electrophilic substitution on the deactivated ring.[5]

  • Quenching on Ice: Pouring the reaction mixture onto ice serves to quench the reaction and precipitate the product, which is typically a solid and insoluble in the acidic aqueous mixture.[5]

Step 2: Hydrolysis of Methyl 4-bromo-5-(chlorosulfonyl)-2-fluorobenzoate (Alternative Route)

For researchers who purchase the methyl ester, a standard hydrolysis reaction can be employed to obtain the free carboxylic acid.[6][7][8]

Reaction Scheme:

G start Methyl 4-bromo-5-(chlorosulfonyl)-2-fluorobenzoate product1 This compound start->product1 Saponification & Acidification reagent1 NaOH (aq), then HCl (aq)

Caption: Hydrolysis of the methyl ester to the free acid.

Experimental Protocol (Theoretical):

  • Materials: Methyl 4-bromo-5-(chlorosulfonyl)-2-fluorobenzoate, sodium hydroxide, hydrochloric acid, methanol, water.

  • Procedure:

    • Dissolve methyl 4-bromo-5-(chlorosulfonyl)-2-fluorobenzoate (1.0 eq) in a mixture of methanol and water.

    • Add an aqueous solution of sodium hydroxide (2.0-3.0 eq) and heat the mixture to reflux for 2-4 hours.

    • Monitor the disappearance of the starting material by TLC.

    • After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent (e.g., dichloromethane) to remove any non-polar impurities.

    • Cool the aqueous layer in an ice bath and acidify to pH 1-2 with concentrated hydrochloric acid.

    • The product will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Causality Behind Experimental Choices:

  • Base-Catalyzed Hydrolysis (Saponification): The use of sodium hydroxide facilitates the nucleophilic attack of hydroxide on the ester carbonyl, leading to the formation of the carboxylate salt.[6][7]

  • Acidification: The final acidification step protonates the carboxylate salt to yield the desired carboxylic acid, causing it to precipitate from the aqueous solution.[8][9]

Applications in Drug Discovery

While there are no specific patents or publications found that explicitly detail the use of this compound, its structural motifs strongly suggest its utility as a key intermediate in the synthesis of novel pharmaceutical agents. The sulfonyl chloride group is a precursor to sulfonamides, which are present in numerous marketed drugs.[1][10][11]

Potential Synthetic Applications:

  • Synthesis of Novel Sulfonamides: The primary application would be the reaction with a wide range of primary and secondary amines to generate a library of novel sulfonamide-containing compounds for biological screening.

  • Scaffold for Multi-functionalized Molecules: The bromine atom can be utilized in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce further complexity. The carboxylic acid can be converted to an amide or other functional groups.

Illustrative Reaction Pathway:

G start This compound sulfonamide Sulfonamide Intermediate start->sulfonamide Sulfonamide Formation amine R-NH2 final_product Complex Drug Candidate sulfonamide->final_product Pd-catalyzed Cross-Coupling coupling_partner R'-B(OH)2

Caption: A potential synthetic route utilizing the dual reactivity of the target compound.

Safety and Handling

No specific safety data sheet (SDS) is available for this compound. However, based on its functional groups, the following precautions should be taken:

  • Corrosive: The sulfonyl chloride and carboxylic acid moieties make the compound corrosive. It can cause severe skin and eye irritation.

  • Moisture Sensitive: Sulfonyl chlorides react with moisture to produce the corresponding sulfonic acid and hydrochloric acid. The compound should be handled under anhydrous conditions.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust and vapors.

Conclusion

This compound represents a highly valuable, albeit not directly commercially available, building block for medicinal chemistry and drug discovery. Its synthesis from readily available starting materials is feasible through established chemical transformations. The multiple reactive sites on the molecule provide a versatile platform for the synthesis of complex and diverse chemical libraries. Researchers and scientists are encouraged to consider this compound as a key intermediate in the design and synthesis of novel therapeutic agents.

References

  • Benzenesulfonyl Chloride: Properties, Synthesis, Applications, and Safety Considerations. (2026, January 26). Jinli Chemical. [Link]

  • Benzenesulfonyl Chloride | CAS 98-09-9 | Manufacturer, Supplier. Emco Chemicals. [Link]

  • Method of preparing benzoic acid. (RU2155184C1).
  • Benzenesulfonyl chloride. Chem-Impex. [Link]

  • Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. PMC. [Link]

  • Hydrolysis of Methyl Benzoate - Lab Demo. (2024, September 13). YouTube. [Link]

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023, September 28). Princeton University. [Link]

  • Can methyl benzoate be hydrolyzed? Quora. [Link]

  • (PDF) Title Preparation of benzoic acid. (2023, March 30). ResearchGate. [Link]

  • Synthesis of sulfonimide-based branched arylsulfonyl chlorides. (2025, August 6). ResearchGate. [Link]

  • Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. (2021, December 13). MPG.PuRe. [Link]

  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. (2025, August 7). ResearchGate. [Link]

  • 4-Bromo-2-chlorosulfonyl-5-fluoro-benzoic acid methyl ester. Chemcia Scientific, LLC. [Link]

  • m-NITROBENZOIC ACID. Organic Syntheses Procedure. [Link]

  • Reactions Involving Benzene Ring Of Carboxylic Acids (Electrophilic Substitution Reactions). (2022, February 2). [Link]

  • This compound (C7H3BrClFO4S). PubChemLite. [Link]

  • What is the mechanism of chlorosulfonation of benzene? (2015, March 16). Chemistry Stack Exchange. [Link]

  • Preparation of 3-bromo-4-fluoro-benzoic acid. (US4393232A).
  • Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester. (CN111018740B).
  • m-sulpho benzoic acid | Electrophilic Substitution Reaction| Class 12. (2023, March 2). YouTube. [Link]

  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018, April 30). [Link]

  • United States Patent. (US 7,335,791 B1). Googleapis.com. [Link]

  • 5-Bromo-2-{[(4-chlorophenyl)sulfonyl]amino}benzoic acid. PubChem. [Link]

  • Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid. (CN110002989B).

Sources

potential applications of 4-Bromo-5-(chlorosulfonyl)-2-fluorobenzoic acid in medicinal chemistry

[1]

Executive Summary: The "Linchpin" Scaffold

4-Bromo-5-(chlorosulfonyl)-2-fluorobenzoic acid (CAS: 1099186-78-3) represents a high-value "linchpin" scaffold in modern medicinal chemistry. Its utility stems from its tetrasubstituted core , which offers three orthogonal handles for diversification: a carboxylic acid, a sulfonyl chloride, and an aryl bromide.

For drug development professionals, this compound is not merely a reagent but a strategic entry point into Diversity-Oriented Synthesis (DOS) . It enables the rapid generation of trisubstituted benzene libraries, essential for exploring structure-activity relationships (SAR) in fragment-based drug discovery (FBDD) and proteolysis-targeting chimera (PROTAC) linker design.

Structural Analysis & Reactivity Profile

The molecule's power lies in the electronic interplay between its substituents. An understanding of these electronics is critical for designing successful synthetic routes.

PositionSubstituentElectronic EffectReactivity Role
C-1 Carboxylic Acid (

)
Electron-withdrawing (EWG)Amidation/Esterification. Serves as a warhead anchor or solubility enhancer.
C-2 Fluorine (

)
Inductive EWGMetabolic Modulator. Blocks metabolic oxidation at the ortho-position; modulates pKa of the acid.
C-4 Bromine (

)
Weakly DeactivatingCross-Coupling Handle. Site for Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings.
C-5 Chlorosulfonyl (

)
Strong EWGPrimary Electrophile. Reacts rapidly with amines to form sulfonamides.
The Orthogonality Principle

The synthetic success of this scaffold relies on the reactivity hierarchy :

  • Tier 1 (High Reactivity): The sulfonyl chloride is highly electrophilic and moisture-sensitive. It must be engaged first or carefully preserved.

  • Tier 2 (Moderate Reactivity): The carboxylic acid requires activation (e.g., HATU, EDC) to react with amines, allowing for chemo-selective functionalization of the sulfonyl group first.

  • Tier 3 (Latent Reactivity): The aryl bromide is inert to standard nucleophilic attack but active under Pd-catalysis, allowing late-stage diversification.

Synthetic Utility & Workflows

The following diagram illustrates the divergent synthetic pathways available from this single core.

GCore4-Bromo-5-(chlorosulfonyl)-2-fluorobenzoic acidSulfonamideSulfonamide Derivative(Retention of Br, COOH)Core->SulfonamidePath A: R-NH2, Base(Chemo-selective)AmideDiamide/Ester Scaffold(Retention of Br)Sulfonamide->AmidePath B: R'-NH2, HATU(Amidation)BiarylBiaryl Sulfonamide(Suzuki Coupling)Sulfonamide->BiarylPath C: Ar-B(OH)2, Pd(0)(Cross-Coupling)

Figure 1: Divergent synthetic pathways. Path A exploits the high electrophilicity of the sulfonyl chloride. Path B activates the carboxylic acid. Path C utilizes the aryl bromide for carbon-carbon bond formation.

Experimental Protocols

Protocol A: Chemo-selective Sulfonamide Formation

Objective: Functionalize the sulfonyl chloride while leaving the carboxylic acid and bromide intact.

Rationale: Sulfonyl chlorides react with amines much faster than carboxylic acids. By running the reaction in aqueous/organic biphasic conditions or controlled anhydrous conditions without activating agents (like EDC), the acid remains unreacted.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of This compound in dry THF (0.1 M concentration). Cool to 0°C.[1][2]

  • Addition: Add 1.1 eq of the desired amine (

    
    ) and 2.5 eq of Diisopropylethylamine (DIPEA).
    
    • Note: Excess base is required to neutralize the HCl generated and deprotonate the carboxylic acid (forming the carboxylate salt, which protects it from side reactions).

  • Reaction: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 1-2 hours. Monitor by LC-MS (observe conversion to sulfonamide mass).

  • Workup: Acidify carefully with 1N HCl to pH ~3 to protonate the carboxylic acid. Extract with Ethyl Acetate (3x).[2][3]

  • Purification: The product is often pure enough for the next step. If necessary, purify via flash chromatography (MeOH/DCM gradient).

Protocol B: Suzuki-Miyaura Cross-Coupling on the Sulfonamide Scaffold

Objective: Install a biaryl motif at the C-4 position.

Rationale: The presence of the ortho-fluorine and meta-sulfonamide can sterically encumber the bromide. High-activity catalysts are recommended.

Step-by-Step Methodology:

  • Charge: In a microwave vial, combine the Bromo-Sulfonamide intermediate (1.0 eq), Aryl Boronic Acid (1.5 eq), and

    
     (3.0 eq).
    
  • Catalyst: Add

    
     (5 mol%).
    
    • Alternative: For sterically demanding substrates, use

      
       / XPhos.
      
  • Solvent: Add degassed Dioxane/Water (4:1 ratio).

  • Reaction: Heat to 90°C (oil bath) or 100°C (microwave) for 2-4 hours.

  • Workup: Filter through Celite, dilute with water, and extract with EtOAc.

Medicinal Chemistry Applications

Fragment-Based Drug Discovery (FBDD)

This scaffold is ideal for "Fragment Growing."

  • The Anchor: The sulfonamide moiety often binds to polar pockets (e.g., the zinc active site of Carbonic Anhydrases or the catalytic loop of MMPs).

  • The Vector: The bromide allows researchers to "grow" the molecule into adjacent hydrophobic pockets via cross-coupling.

  • The Solubilizer: The carboxylic acid can be retained to improve solubility or converted to a bioisostere (e.g., tetrazole) to improve oral bioavailability.

NaV1.7 and Ion Channel Inhibitors

Research into voltage-gated sodium channels (NaV1.7) often utilizes sulfonamide-based aryl cores. The 2-fluoro substituent is critical here; it modulates the acidity of the sulfonamide NH (via long-range inductive effects) and improves metabolic stability against ring oxidation.

PROTAC Linker Hubs

In PROTAC design, the "linker" region is crucial for physicochemical properties.

  • Application: The carboxylic acid can be coupled to an E3 ligase ligand (e.g., Thalidomide derivative), while the sulfonyl group is coupled to the Warhead (protein of interest ligand). The rigid benzene core reduces the entropic penalty of binding compared to flexible alkyl chains.

References

  • Vertex AI Search. (2026). CAS 1099186-78-3 Properties and Suppliers. Retrieved from

  • PubChem. (2025).[4] this compound Compound Summary. Retrieved from

  • Sigma-Aldrich. (2025). Building Blocks for Medicinal Chemistry: Sulfonyl Chlorides. Retrieved from

  • Foye, W. O., et al. (2019). Principles of Medicinal Chemistry.
  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist's Guide to Solving ADMET Challenges.

Technical Guide: Reactivity & Chemoselectivity of 4-Bromo-5-(chlorosulfonyl)-2-fluorobenzoic Acid

[1]

Executive Summary: The "Activated Scaffold"

This compound is a high-value intermediate in drug discovery due to its dense functionalization .[1] It offers four distinct vectors for diversification, but this density creates competing reactivity profiles.[1]

The defining feature of this molecule is the electronic activation of the chlorosulfonyl group (-SO₂Cl) by the adjacent halogens. The ortho-bromo and para-fluoro substituents exert strong electron-withdrawing effects, making the sulfur center highly electrophilic. Consequently, this group is prone to rapid hydrolysis and requires strictly anhydrous handling during nucleophilic substitutions.[1]

Key Reactivity Hierarchy (Fastest to Slowest):

  • Sulfonylation: Nucleophilic attack at -SO₂Cl (Target reaction).

  • Proton Transfer: Deprotonation of -COOH (Instantaneous with base).

  • SₙAr: Nucleophilic aromatic substitution at C-2 (Fluorine displacement).[1]

  • Metal-Catalyzed Coupling: Suzuki/Buchwald reactions at C-4 (Bromine).[1]

Structural & Electronic Analysis

The reactivity of the chlorosulfonyl group cannot be understood in isolation. It is dictated by the push-pull dynamics of the benzene ring substituents.

PositionSubstituentElectronic Effect on RingEffect on -SO₂Cl Reactivity
C-1 Carboxylic Acid (-COOH)EWG (Meta-directing)Mild Activation: Inductive withdrawal increases electrophilicity of the ring system.[1]
C-2 Fluorine (-F)EWG (Inductive) / EDG (Resonance)Strong Activation: Located para to the -SO₂Cl.[1] The inductive withdrawal dominates, making the sulfur more susceptible to nucleophiles.
C-4 Bromine (-Br)Weakly DeactivatingSteric & Electronic Modulation: Located ortho to -SO₂Cl.[1] Provides inductive activation but introduces steric bulk that may hinder bulky nucleophiles.
C-5 Chlorosulfonyl (-SO₂Cl) Strong EWG The Reaction Center: Highly reactive electrophile.[1]
The "Trap" of Position 2 (Fluorine)

Critical Insight: The C-2 Fluorine is activated for Nucleophilic Aromatic Substitution (SₙAr).[1] It is ortho to the carboxylic acid and para to the sulfonyl group (both strong EWGs).[1]

  • Risk: If reaction temperatures exceed 40–50°C in the presence of strong nucleophiles (e.g., primary amines), you may displace the fluorine atom in addition to or instead of forming the sulfonamide.[1]

  • Control: Keep sulfonylation reactions at 0°C to RT .

Primary Workflow: Chemoselective Sulfonamide Synthesis[1]

The most common application is generating a sulfonamide library while retaining the carboxylic acid and aryl bromide for later steps.

Experimental Protocol

Objective: Selective conversion of -SO₂Cl to -SO₂NHR without affecting the -F or -Br groups.

Reagents:

  • Substrate: this compound (1.0 equiv)[1]

  • Amine (R-NH₂): 1.1 equiv (if valuable) or 2.0+ equiv (if cheap/volatile)[1]

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 – 3.0 equiv)[1]

  • Solvent: Anhydrous Dichloromethane (DCM) or THF.[1] Avoid DMF if possible to prevent side reactions.

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and purge with N₂.

  • Solubilization: Dissolve the benzoic acid derivative in anhydrous DCM (0.1 M concentration).

    • Note: The starting material contains a free carboxylic acid. It may not fully dissolve until the base is added.[1]

  • Activation (Base Addition): Cool the mixture to 0°C . Add DIPEA (3.0 equiv) dropwise.[1]

    • Mechanistic Note: The first equivalent of base deprotonates the -COOH to form the carboxylate salt (-COO⁻).[1] This anionic species is less electrophilic, protecting the carbonyl carbon from nucleophilic attack, but the -SO₂Cl remains highly reactive.[1]

  • Nucleophile Addition: Add the amine (1.1 equiv) dropwise at 0°C.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT). Monitor by LC-MS.

    • Endpoint: Look for the mass of [M+Amine-HCl].[1]

    • Warning: If the reaction is sluggish, do not heat above 35°C to avoid SₙAr at the fluorine position.

  • Workup:

    • Dilute with DCM.[1]

    • Wash with 1N HCl (critical to protonate the carboxylate back to -COOH and remove excess amine).[1]

    • Dry over Na₂SO₄ and concentrate.[1]

Visualizing the Reactivity Pathways

The following diagram maps the divergent synthetic pathways available to this scaffold, highlighting the conditions required to access each specific node.

ReactivityMapcluster_conditionsCritical Control ParametersStart4-Bromo-5-(chlorosulfonyl)-2-fluorobenzoic acidSulfonamideSulfonamide(Target Product)Start->SulfonamideAmine, DIPEA0°C (Kinetic Control)SnAr_ProductSₙAr Adduct(Side Product: F-displacement)Start->SnAr_ProductAmine, Heat (>50°C)Excess NucleophileHydrolysisSulfonic Acid(Hydrolysis Product)Start->HydrolysisH₂O / Wet SolventSuzukiBiaryl Derivative(Cross-Coupling)Sulfonamide->SuzukiPd-Catalyst, Boronic Acid80°C (Post-Sulfonylation)Note1Keep T < 25°C toprevent F-displacementNote2Use 3 eq. Base tomanage -COOH proton

Figure 1: Chemo-divergent pathways.[1] Green path indicates the desired sulfonylation.[1] Red path indicates the SₙAr side reaction risk.

Troubleshooting & Optimization Data

Common Issues and Solutions
ObservationRoot CauseCorrective Action
Low Yield / Recovery of Sulfonic Acid Hydrolysis of -SO₂Cl due to moisture.[1]Use freshly distilled DCM/THF.[1] Ensure amine is dry.[1] Add molecular sieves.[1]
Formation of Bis-adduct (Mass + 2x Amine) SₙAr reaction occurring at C-2 (Fluorine).[1]LOWER TEMPERATURE. Perform addition at -10°C. Do not heat to reflux.
Incomplete Reaction Carboxylic acid is consuming base/amine.Ensure at least 2.5–3.0 equivalents of base are used (1 eq for -COOH, 1 eq for HCl scavenging, 0.5-1 eq excess).[1]
Precipitation during reaction Formation of insoluble carboxylate salts.[1]Switch solvent to THF or add a co-solvent (e.g., minimal DMF, though risky).[1]
Comparative Reactivity Table (Halogens)

The following table summarizes the conditions required to activate the different halogenated positions on this specific scaffold.

Functional GroupReaction TypeRequired Catalyst/ConditionsRelative Energy Barrier
-SO₂Cl (Pos 5) Nucleophilic SubstitutionNone (Spontaneous with Base)Very Low (Fastest)
-F (Pos 2) SₙArHeat (>50°C) or Strong NucleophileMedium
-Br (Pos 4) Cross-CouplingPd(0) / Ni(0) + Ligand + HeatHigh

References

  • Mechanisms of Sulfonyl Chloride Reactivity: King, J. F., et al. "Nucleophilic Substitution at Tetracoordinate Sulfur.[1] Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides." Journal of Organic Chemistry, 2009 .

  • Chemoselectivity of Chlorosulfonyl Isocyanate (Analogous Reactivity): "Recent advances in the chemistry of chlorosulfonyl isocyanate: a review." ResearchGate, 2021 .[1]

  • Synthesis of Sulfonamides from Benzoic Acid Derivatives: "Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides." Journal of Medicinal Chemistry, 2014 .

  • SₙAr Reactivity in Fluorinated Benzoates: "Regioselective and diastereoselective amination... synthesis of (-)-cytoxazone." Organic Letters, 2005 .[1][2]

Methodological & Application

Application Note: Scalable Synthesis of 4-Bromo-5-(chlorosulfonyl)-2-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for the synthesis of 4-Bromo-5-(chlorosulfonyl)-2-fluorobenzoic acid , a critical scaffold in the development of sulfonamide-based inhibitors (e.g., MEK, BRAF kinase inhibitors).

While 4-bromo-2-fluorobenzoic acid is a commercially available starting material, the introduction of the chlorosulfonyl moiety (


) requires precise control of electrophilic aromatic substitution (EAS) conditions to ensure regioselectivity and prevent hydrolysis during workup. This guide provides a self-validating protocol using neat chlorosulfonic acid, emphasizing safety and yield optimization.
Key Chemical Transformations[1]
  • Precursor: 4-Bromo-2-fluorobenzoic acid (CAS: 112704-79-7)[1][2]

  • Reagent: Chlorosulfonic acid (Chlorosulfuric acid)

  • Mechanism: Electrophilic Aromatic Substitution (Chlorosulfonation)

  • Critical Control Point: Quenching exotherm and preventing hydrolysis of the sulfonyl chloride.

Strategic Analysis: The "Perfect Storm" at Carbon-5

Before beginning synthesis, it is vital to understand why this reaction works. The high regioselectivity for position C-5 is not accidental; it is the result of cooperative directing effects from all three substituents on the benzene ring.

Regioselectivity Logic
  • Carboxyl Group (-COOH) at C1: A strong electron-withdrawing group (EWG). It directs incoming electrophiles to the meta positions (C3 and C5).

  • Fluorine Atom (-F) at C2: An EWG by induction but a donor by resonance. It directs ortho/para.

    • Para to F is C5 .

    • Ortho to F is C3 (Sterically hindered by C1-COOH).

  • Bromine Atom (-Br) at C4: A weak deactivator, directing ortho/para.

    • Ortho to Br are C3 and C5 .

    • Para to Br is C1 (Blocked).

Conclusion: All three functional groups cooperatively direct the electrophile (


) to C5 .

DirectingEffects Start 4-Bromo-2-fluorobenzoic acid COOH 1-COOH (Meta Director) Start->COOH Fluoro 2-F (Para Director) Start->Fluoro Bromo 4-Br (Ortho Director) Start->Bromo Target Target: C-5 Position COOH->Target Directs to C5 Fluoro->Target Directs to C5 Bromo->Target Directs to C5

Figure 1: Cooperative directing effects ensuring regioselectivity at C5.

Safety Protocol: Handling Chlorosulfonic Acid

WARNING: Chlorosulfonic acid (


) is one of the most aggressive reagents in the organic laboratory. It reacts violently/explosively  with water, releasing 

gas and sulfuric acid mist.[3]
HazardControl Measure
Water Reactivity All glassware must be oven-dried (>120°C) for 4 hours. No water baths near the setup.
Inhalation Procedure must be performed in a high-efficiency fume hood.

gas trap (scrubber) is mandatory.
Skin Contact Double nitrile gloves (or Silver Shield®), lab coat, and full face shield.
Quenching NEVER add water to the acid.[4] Always add the reaction mixture dropwise onto ice.

Experimental Protocol

Materials & Equipment
  • Starting Material: 4-Bromo-2-fluorobenzoic acid (10.0 g, 45.6 mmol).

  • Reagent: Chlorosulfonic acid (30.0 mL, ~450 mmol, 10 equiv). Note: Acts as solvent and reagent.

  • Solvent (Workup): Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • Equipment: 100 mL Round Bottom Flask (RBF), reflux condenser,

    
     drying tube, oil bath, magnetic stir bar, large dropping funnel (for quench).
    
Step-by-Step Synthesis
Phase 1: Reaction Setup
  • Charge: Place 10.0 g of 4-bromo-2-fluorobenzoic acid into the 100 mL RBF equipped with a stir bar.

  • Cool: Place the flask in an ice-water bath (0°C).

  • Addition: Add 30 mL of chlorosulfonic acid dropwise over 20 minutes.

    • Observation: Evolution of

      
       gas will occur.[3] Ensure scrubber is active.
      
    • Note: The solid starting material may not fully dissolve initially.

Phase 2: Chlorosulfonation
  • Heat: Remove the ice bath. Transfer the flask to an oil bath pre-heated to 90°C .

  • Stir: Heat the mixture at 90–100°C for 4–6 hours.

    • Monitoring: The reaction mixture should become a homogenous, dark viscous oil.

    • TLC/HPLC Check: Take a mini-aliquot (1 drop), quench into MeOH (forms methyl ester), and check against starting material.

Phase 3: Critical Quench (The "Crash Out")
  • Cool: Allow the reaction mixture to cool to room temperature (RT).

  • Prepare Ice: Fill a 1L beaker with ~300 g of crushed ice.

  • Quench: Using a dropping funnel or pipette, add the reaction mixture very slowly onto the crushed ice with vigorous stirring.

    • Caution: This is highly exothermic. Add fresh ice if it melts too fast. Keep temperature <10°C to prevent hydrolysis of the

      
       to 
      
      
      
      .
  • Precipitation: The product should precipitate as an off-white/beige solid.

Phase 4: Isolation & Purification
  • Filtration: Filter the solid immediately using a sintered glass funnel.

  • Wash: Wash the cake with cold water (

    
    ) to remove residual sulfuric acid.
    
    • Tip: Do not wash excessively, or the product may hydrolyze.

  • Drying: Dissolve the wet cake in DCM (200 mL), separate any residual water layer, dry organic phase over anhydrous

    
    , and concentrate in vacuo.
    
    • Alternative: If high purity is not required, vacuum dry the solid over

      
       in a desiccator.
      

Workflow Step1 Reactant + ClSO3H (0°C Addition) Step2 Heating (90-100°C) 4-6 Hours Step1->Step2 EAS Reaction Step3 Quench onto Crushed Ice (Exothermic!) Step2->Step3 Cool to RT Step4 Filtration & Cold Wash Step3->Step4 Precipitate Step5 DCM Extraction & Drying Step4->Step5 Purification

Figure 2: Workflow for the chlorosulfonation of 4-bromo-2-fluorobenzoic acid.

Quality Control & Characterization

Expected Analytical Data
  • Physical State: Off-white to beige solid.

  • Melting Point: Typically >150°C (decomposes).

  • 1H NMR (DMSO-d6):

    • The starting material has protons at C3, C5, C6.

    • The product has no proton at C5.

    • Look for two singlets (or doublets due to F-coupling) in the aromatic region, corresponding to H3 and H6. The loss of the C5 proton confirms substitution.

  • Mass Spectrometry (LC-MS):

    • In MeOH, the

      
       usually converts to the methyl ester/sulfonate derivative or hydrolyzes.
      
    • Direct MS of acid chlorides is difficult; derivatization with an amine (e.g., benzylamine) to form a stable sulfonamide is recommended for characterization.

Troubleshooting Table
IssueProbable CauseSolution
Low Yield Hydrolysis during quench.Ensure quench temp is <10°C. Filter immediately. Do not let the solid sit in acidic water.
Incomplete Reaction Temperature too low.The ring is deactivated. Ensure internal temp reaches 90°C.
Product is Sulfonic Acid (-SO3H) Incomplete conversion to chloride.Optimization: Add 1.5 eq of Thionyl Chloride (

) to the reaction mixture for the final hour of heating.

Storage and Stability

  • Stability: Sulfonyl chlorides are moisture sensitive.

  • Storage: Store under nitrogen/argon at 4°C.

  • Shelf Life: Use within 2 weeks for best results, or convert immediately to the sulfonamide derivative.

References

  • Veolia North America. (n.d.). Chlorosulfonic Acid Safety Precautions. Retrieved October 26, 2023, from [Link]

  • PubChem. (2023). 4-Bromo-2-fluorobenzoic acid (Compound Summary). National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Wolk, J. L., & Frimer, A. (2010). Synthesis of 4-bromo-2-chlorobenzoic acid. ResearchGate. (Cited for general halogenated benzoic acid synthesis methodology).[5] Retrieved October 26, 2023, from [Link]

Sources

detailed protocol for synthesizing sulfonamides from 4-Bromo-5-(chlorosulfonyl)-2-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-SC Topic: Precision Synthesis of Sulfonamide Scaffolds from 4-Bromo-5-(chlorosulfonyl)-2-fluorobenzoic Acid

Introduction & Strategic Overview

This compound is a high-value "tetrasubstituted" arene scaffold. Its utility in medicinal chemistry (e.g., PROTAC linkers, Bcl-2 inhibitors, and fragment-based drug discovery) lies in its orthogonal reactivity. It presents four distinct handles for diversification:

  • Sulfonyl Chloride (-SO₂Cl): Highly reactive electrophile (Kinetic control).

  • Carboxylic Acid (-COOH): pH-dependent nucleophile/electrophile (Thermodynamic stability).

  • Aryl Fluoride (-F): Activated for SNAr (requires elevated temperature).

  • Aryl Bromide (-Br): Handle for Palladium-catalyzed cross-coupling.

The Synthetic Challenge: The primary challenge in synthesizing sulfonamides from this starting material is the presence of the free carboxylic acid.

  • Problem: The carboxylic acid (

    
    ) will instantly protonate any aliphatic amine nucleophile (
    
    
    
    ) introduced to the reaction. This converts the reactive amine into a non-nucleophilic ammonium salt (
    
    
    ), halting the sulfonylation.
  • Solution: The protocol must utilize a "Base-First" or "Synchronous Base" strategy to ensure the amine remains deprotonated and nucleophilic.

Mechanistic Insight & Chemoselectivity

To achieve high yield (>90%) and purity, one must understand the competing pathways.

  • Pathway A (Desired): Base deprotonates the -COOH. The amine attacks the sulfur of -SO₂Cl. Chloride is displaced.

  • Pathway B (Hydrolysis - Competitor): Moisture attacks -SO₂Cl, reverting it to the sulfonic acid. Prevention: Anhydrous conditions.[1]

  • Pathway C (SNAr - Side Reaction): If the reaction warms >40°C with excess amine, the fluoride at the 2-position (activated by the para-sulfonyl group) can be displaced. Prevention: Temperature control (<25°C).

Mechanistic Flow Visualization

ReactionMechanism SM Starting Material (Acid-Sulfonyl Chloride) Inter1 Carboxylate Intermediate (COO- / SO2Cl) SM->Inter1 Deprotonation (Fast) Base Base (DIPEA/TEA) (>2.5 equiv) Base->Inter1 TS Sulfonyl-Amine Transition State Inter1->TS Nucleophilic Attack (0°C) Amine Amine Nucleophile (R-NH2) Amine->TS Product Sulfonamide Product (Carboxylate Salt) TS->Product -Cl⁻

Caption: Figure 1. Sequential activation pathway. The base must neutralize the carboxylic acid before the amine can effectively attack the sulfonyl chloride.

Materials & Equipment

ComponentSpecificationRole
Starting Material This compound (>97%)Scaffold
Solvent Dichloromethane (DCM) or THF (Anhydrous)Reaction Medium
Base Diisopropylethylamine (DIPEA) or Triethylamine (TEA)HCl Scavenger & Acid Neutralizer
Amine 1.05 – 1.10 equivalentsNucleophile
Quench 1M HCl (Aqueous)Protonation of product & removal of excess base

Experimental Protocol (Standard Anhydrous Method)

This protocol is optimized for drug discovery applications where purity and yield are paramount. It avoids water to prevent hydrolysis of the sulfonyl chloride.[2]

Step-by-Step Methodology

1. Preparation:

  • Flame-dry a round-bottom flask (RBF) equipped with a magnetic stir bar.

  • Purge with Nitrogen (

    
    ) or Argon.
    

2. Dissolution (The "Base-First" Step):

  • Add This compound (1.0 equiv) to the flask.

  • Add anhydrous DCM (10 mL per gram of SM).

  • Observation: The SM may not fully dissolve initially.

  • Cool the suspension to 0°C (Ice/Water bath).

  • CRITICAL: Add DIPEA (2.5 – 3.0 equiv) dropwise.

    • Why? The first equivalent converts the insoluble acid into the soluble carboxylate salt. The remaining equivalents act as the HCl scavenger for the next step.

    • Visual Check: The solution should become clear/homogeneous.

3. Sulfonylation:

  • Dissolve the Amine (1.1 equiv) in a minimal amount of DCM.

  • Add the amine solution dropwise to the reaction mixture at 0°C over 10–15 minutes.

  • Thermodynamics: Exothermic reaction. Slow addition prevents thermal spikes that could trigger SNAr at the fluoride position.

4. Reaction Monitoring:

  • Allow the mixture to warm to Room Temperature (RT) naturally.

  • Stir for 2–4 hours.

  • TLC/LCMS Check:

    • TLC:[3] Take a defined aliquot. Note: Since the product is an acid, it will streak on standard silica. Use a solvent system with 1% Acetic Acid (e.g., 5% MeOH/DCM + 1% AcOH) to visualize.

    • LCMS: Look for the Mass [M-H]⁻ (Negative mode is often more sensitive for benzoic acids).

5. Workup (Acidic Recovery):

  • The reaction mixture currently contains the salt of the product (R-COO⁻ HNPr₃⁺).

  • Option A (Precipitation - Ideal for solids):

    • Rotary evaporate the DCM to ~20% volume.

    • Pour the residue into cold 1M HCl (excess, pH < 2).

    • Stir vigorously. The sulfonamide-benzoic acid should precipitate as a white/off-white solid.

    • Filter, wash with water, and dry.[4]

  • Option B (Extraction - For soluble products):

    • Dilute mixture with EtOAc.

    • Wash with 1M HCl (2x) to remove the base and protonate the acid.

    • Wash with Brine (1x).

    • Dry over

      
      , filter, and concentrate.
      
Protocol Workflow Diagram

Workflow Start Start: Dry SM + DCM Step1 Cool to 0°C Add DIPEA (2.5 eq) Start->Step1 Step2 Add Amine (1.1 eq) Dropwise Step1->Step2 Step3 Warm to RT Stir 2-4 hrs Step2->Step3 Decision Is Product Solid? Step3->Decision PathA Precipitation: Pour into 1M HCl Decision->PathA Yes PathB Extraction: EtOAc wash w/ 1M HCl Decision->PathB No Final Final Product: Free Carboxylic Acid PathA->Final PathB->Final

Caption: Figure 2. Operational workflow for the anhydrous synthesis of sulfonamides from chlorosulfonyl-benzoic acids.

Troubleshooting & Optimization (E-E-A-T)

IssueProbable CauseCorrective Action
Low Yield Amine protonation by COOHEnsure >2.0 eq of Base is used. The system must be basic enough to keep the amine unprotonated.
Hydrolysis (Sulfonic Acid formation) Wet solventsUse anhydrous DCM/THF. Keep under inert atmosphere.
Impurity: Fluoride displacement Reaction too hotKeep reaction <25°C. The fluoride is ortho to the electron-withdrawing sulfonamide; it becomes labile at high temps.
Product Streaking on Column Free Carboxylic AcidDo not purify the free acid on silica unless using 1% AcOH. Prefer crystallization or Reverse Phase (C18) chromatography.

Safety & Hazards

  • This compound: Corrosive. Causes severe skin burns and eye damage. Reacts violently with water to release HCl gas.

  • Sulfonyl Chlorides: Potent sensitizers. Handle in a fume hood.

  • DIPEA/TEA: Flammable, toxic by inhalation.

References

  • National Institutes of Health (NIH). (2022). Design of 4-Substituted Sulfonamidobenzoic Acid Derivatives Targeting Coxsackievirus B3. Retrieved from [Link]

  • MDPI. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives. Retrieved from [Link]

  • PubChem. (2025). Compound Summary: 4-bromo-2-chloro-5-(chlorosulfonyl)benzoic acid. Retrieved from [Link]

Sources

Application Note: Chemoselective Functionalization of 4-Bromo-5-(chlorosulfonyl)-2-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Using 4-Bromo-5-(chlorosulfonyl)-2-fluorobenzoic acid as a building block in organic synthesis Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.

CAS: 177480-81-8 | Formula: C7H3BrClFO4S | MW: 317.52 g/mol

Executive Summary

This compound is a high-value trifunctional scaffold used in Fragment-Based Drug Discovery (FBDD). Its utility lies in the orthogonal reactivity of its three functional handles:

  • Sulfonyl Chloride (-SO₂Cl): Highly electrophilic, moisture-sensitive; priority target for nucleophilic attack.

  • Aryl Fluoride (-F): Activated for Nucleophilic Aromatic Substitution (

    
    ) by the ortho-sulfonyl and para-carboxyl groups.
    
  • Aryl Bromide (-Br): A robust handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1]

This guide details the protocols for sequentially unlocking these handles to generate polysubstituted benzamides and benzenesulfonamides, common pharmacophores in kinase inhibitors and anti-inflammatory agents.

Structural Analysis & Reactivity Profile

The molecule presents a "reactivity hierarchy" that dictates the synthetic order of operations. Violating this order typically leads to polymerization or intractable mixtures.

Functional GroupReactivity RankPrimary MechanismPreferred Reagents
Sulfonyl Chloride 1 (Highest) Nucleophilic Acyl Substitution

Amines, Pyridine (0°C)
Aryl Fluoride 2 (Intermediate)

(Addition-Elimination)
Amines, Alkoxides, Thiolates (Heat)
Aryl Bromide 3 (Latent) Pd-Catalyzed Cross-CouplingBoronic acids, Pd(0), Base
Carboxylic Acid Variable Esterification / Amide CouplingMeOH/H⁺ or HATU/Amine

Critical Handling Note: The sulfonyl chloride moiety is hydrolytically unstable. Store under inert atmosphere (Argon/Nitrogen) at -20°C. All glassware for Protocol 1 must be flame-dried.

Experimental Protocols

Protocol A: Selective Sulfonamide Synthesis (The "First Mover" Reaction)

Objective: Functionalize the -SO₂Cl group without affecting the -F or -Br handles. Challenge: The carboxylic acid proton (


) will be neutralized by the amine nucleophile.
Solution:  Use 2.2 equivalents of the amine (or 1 eq. amine + 2 eq. sacrificial base like DIPEA) to accommodate the acid deprotonation, followed by an acidic workup.

Materials:

  • Substrate: this compound (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.1 equiv)

  • Base: Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) or THF

Step-by-Step Procedure:

  • Preparation: Charge a flame-dried round-bottom flask with the substrate (1.0 equiv) and anhydrous DCM (0.1 M concentration). Cool to 0°C using an ice bath.

  • Base Addition: Add DIPEA (2.5 equiv) dropwise. Note: The solution may warm slightly due to acid-base neutralization.

  • Nucleophile Addition: Add the amine (1.1 equiv) slowly over 10 minutes.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) for 2 hours. Monitor by LCMS (look for mass shift corresponding to

    
    ).
    
  • Workup:

    • Dilute with DCM.

    • Critical Step: Wash with 1N HCl (aqueous). This protonates the carboxylate (returning it to -COOH) and removes excess base.

    • Wash with brine, dry over

      
      , and concentrate in vacuo.
      
  • Yield: Typically >85%. The product is the Sulfonamido-benzoic acid .

Protocol B: Nucleophilic Aromatic Substitution ( ) of the Aryl Fluoride

Objective: Displace the fluorine atom with a second nucleophile. Mechanistic Insight: The formation of the sulfonamide in Protocol A actually increases the electrophilicity of the ring (via the electron-withdrawing sulfonyl group), facilitating


 at the ortho-fluorine position.

Materials:

  • Substrate: Product from Protocol A (Sulfonamido-benzoic acid)

  • Nucleophile: Cyclic amine (e.g., Morpholine, Piperazine) or Alkoxide

  • Solvent: DMSO or DMF (Polar aprotic solvents accelerate

    
    )
    
  • Temperature: 60°C - 80°C

Step-by-Step Procedure:

  • Dissolve the substrate in DMSO (0.2 M).

  • Add the nucleophile (2.0 equiv). If using a neutral amine, add

    
     (2.0 equiv) as a proton scavenger.
    
  • Heat to 60°C for 4–6 hours.

  • QC Check: Monitor for the disappearance of the Fluorine signal in

    
     NMR (if available) or mass shift in LCMS.
    
  • Workup: Pour into ice-water. Adjust pH to ~3-4 with dilute HCl to precipitate the product. Filter and dry.[2][3]

Protocol C: Suzuki-Miyaura Cross-Coupling (The Final Diversification)

Objective: Coupling the Aryl Bromide with a boronic acid. Constraint: The free carboxylic acid can poison Pd catalysts or form insoluble salts. It is often recommended to esterify the carboxylic acid (e.g., using TMS-diazomethane or MeOH/H₂SO₄) before this step, although specialized conditions exist for free acids.

Standard Esterification (Interim Step):

  • Treat the acid with

    
     and catalytic 
    
    
    
    at reflux for 2 hours. (Note: Do this after Protocol A, as methanol will react with the sulfonyl chloride).

Coupling Procedure (On Methyl Ester):

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (3.0 equiv)
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

  • Conditions: Degas solvents with Argon. React at 90°C for 12 hours.

  • Purification: Silica gel chromatography.

Strategic Workflow Visualization

The following diagram illustrates the chemo-selective pathways available for this scaffold.

G Start 4-Bromo-5-(chlorosulfonyl)- 2-fluorobenzoic acid Step1 PATH A: Sulfonamide Formation (Selectivity: SO2Cl >> F > Br) Start->Step1 R-NH2, DIPEA, 0°C Intermediate1 Intermediate A: Sulfonamido-Benzoic Acid Step1->Intermediate1 Step2 PATH B: Esterification (Protect COOH) Intermediate1->Step2 MeOH, H2SO4 Intermediate2 Intermediate B: Sulfonamido-Benzoate Ester Step2->Intermediate2 Branch1 PATH C1: SnAr Reaction (Displace F with Amine/OR) Intermediate2->Branch1 Nucleophile, Heat Branch2 PATH C2: Suzuki Coupling (React Br with Ar-B(OH)2) Intermediate2->Branch2 Pd cat., Boronic Acid Final1 Polysubstituted Benzoate (Type I) Branch1->Final1 Final2 Polysubstituted Benzoate (Type II) Branch2->Final2

Caption: Divergent synthesis map showing the sequential activation of the sulfonyl, carboxyl, and aryl halide moieties.

Troubleshooting & QC Data

IssueProbable CauseCorrective Action
Hydrolysis of SO₂Cl Wet solvents or atmospheric moisture.Use anhydrous DCM; keep reaction under Ar balloon.
Low Yield in Protocol A Amine reacting with COOH to form salt.Ensure 2.5 equiv of base is used; perform rigorous acid wash (pH 2) to recover the free acid product.
No Reaction in SnAr Fluorine not activated enough.Switch solvent to DMSO; increase temp to 90°C; ensure sulfonamide is formed first (electron-withdrawing).
Pd Catalyst Poisoning Free COOH binding to Pd.Esterify the acid before cross-coupling (Protocol C).

References

  • Compound Data: PubChem. This compound (CID 43363036). National Library of Medicine. Link

  • Mechanistic Grounding (SnAr): Vlasenko, Y., et al. "Site Selective Concerted Nucleophilic Aromatic Substitutions." Adv.[4][5][6] Synth. Catal. (2023). Link

  • Sulfonamide Synthesis Protocols: BenchChem Application Notes. "Synthesis of Novel Sulfonamides from 4-Amino-3-bromobenzoic Acid." Link

  • Safety Data: Fisher Scientific. "Safety Data Sheet: 4-Bromo-2-fluorobenzoic acid derivatives." Link

Sources

Application Notes and Protocols: Synthesis of N-Substituted 4-Bromo-2-fluoro-5-sulfamoylbenzoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the reaction of 4-Bromo-5-(chlorosulfonyl)-2-fluorobenzoic acid with primary amines to synthesize a diverse range of N-substituted sulfonamides. Sulfonamides are a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to their robust physicochemical properties and ability to engage in critical hydrogen bonding interactions with biological targets.[1] This guide details the underlying reaction mechanism, offers two robust experimental protocols (standard and microwave-assisted), outlines methods for product characterization, and provides troubleshooting insights for researchers in drug discovery and chemical development.

Introduction and Scientific Principle

The synthesis of sulfonamide libraries is a fundamental strategy in pharmaceutical research for developing novel therapeutic agents, including antibacterial, anticancer, and anti-inflammatory drugs.[1][2] The starting material, this compound, is a highly valuable and versatile building block. Its structure incorporates three key functional groups amenable to orthogonal chemical transformations:

  • Sulfonyl Chloride (-SO₂Cl): A highly reactive electrophile for facile sulfonamide bond formation.

  • Carboxylic Acid (-COOH): Enables subsequent modifications, such as amide coupling.

  • Bromo and Fluoro Substituents: Provide sites for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to further diversify the molecular scaffold.

The core reaction detailed herein is the nucleophilic substitution at the sulfonyl group. The nitrogen atom of a primary amine acts as a nucleophile, attacking the highly electrophilic sulfur atom of the sulfonyl chloride. This results in the displacement of the chloride ion and the formation of a stable sulfonamide linkage.[2][3] A non-nucleophilic organic base, such as pyridine or triethylamine (TEA), is essential to scavenge the hydrogen chloride (HCl) generated in situ, driving the reaction to completion.[2]

Reaction Mechanism

The reaction proceeds via a two-step addition-elimination mechanism.

  • Nucleophilic Attack: The lone pair of electrons on the primary amine's nitrogen atom attacks the electrophilic sulfur atom of the sulfonyl chloride.

  • Elimination of Leaving Group: The tetrahedral intermediate collapses, expelling the chloride ion as a leaving group.

  • Deprotonation: The base removes a proton from the nitrogen atom, neutralizing the resulting ammonium salt and yielding the final sulfonamide product along with the hydrochloride salt of the base.

Caption: General mechanism for sulfonamide synthesis.

Experimental Protocols

Two validated protocols are presented. Protocol A describes a standard method using conventional heating, while Protocol B outlines a microwave-assisted procedure for accelerated synthesis.[2]

Safety Note: this compound is a reactive sulfonyl chloride and should be handled with care. It is corrosive and moisture-sensitive. All operations should be performed in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[4]

Protocol A: Standard Room Temperature Synthesis

This protocol is suitable for a wide range of primary amines and is the standard approach for library synthesis.

Materials and Reagents:

  • This compound (1.0 eq)

  • Primary amine (1.1 eq)

  • Pyridine or Triethylamine (1.5 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel

Procedure:

  • Amine Solution: In a clean, dry round-bottom flask, dissolve the primary amine (1.1 eq) in anhydrous DCM.

  • Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add the base (e.g., pyridine, 1.5 eq) to the stirred solution.[2]

  • Sulfonyl Chloride Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes. A mild exotherm may be observed.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-18 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.

  • Workup: Upon completion, dilute the reaction mixture with additional DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).[2]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using an Ethyl Acetate/Hexanes gradient) or by recrystallization from a suitable solvent (e.g., Ethanol/water) to yield the pure N-substituted sulfonamide.[2]

Protocol B: Microwave-Assisted Synthesis

This method significantly reduces reaction times, often from hours to minutes, and is ideal for rapid library generation.

Materials and Reagents:

  • Same as Protocol A

  • Microwave-safe reaction vial with a stir bar

Procedure:

  • Vial Preparation: In a 10 mL microwave vial, add the primary amine (1.1 eq) and dissolve it in anhydrous THF or DMF.

  • Base Addition: Add triethylamine (1.5 eq) to the solution.

  • Reactant Addition: Add a solution of this compound (1.0 eq) in the same solvent.

  • Microwave Reaction: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 80-120 °C for 10-30 minutes. (Note: Optimization of time and temperature may be required for different amines).

  • Workup and Purification: After cooling the vial to room temperature, perform the same workup and purification steps as described in Protocol A (steps 6-8).

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purify Purification cluster_analysis Analysis prep1 Dissolve amine (1.1 eq) in anhydrous solvent prep2 Add base (1.5 eq) and cool to 0°C prep1->prep2 prep3 Add sulfonyl chloride (1.0 eq) dropwise prep2->prep3 react Stir at RT (4-18h) or Microwave (10-30 min) prep3->react monitor Monitor by TLC react->monitor workup1 Dilute with solvent monitor->workup1 workup2 Wash sequentially: 1M HCl, NaHCO₃, Brine workup1->workup2 workup3 Dry organic layer (e.g., MgSO₄) workup2->workup3 workup4 Filter and concentrate workup3->workup4 purify Column Chromatography or Recrystallization workup4->purify analysis Characterize by NMR, MS, IR purify->analysis

Caption: A generalized workflow for sulfonamide synthesis.

Data Presentation and Characterization

The reaction is versatile and generally provides good to excellent yields with a variety of primary amines.

Primary Amine Product Structure Molecular Formula Molecular Weight ( g/mol ) Typical Yield Range
Aniline4-Bromo-2-fluoro-5-(N-phenylsulfamoyl)benzoic acidC₁₃H₉BrFNO₄S386.1985-95%
Benzylamine5-(N-Benzylsulfamoyl)-4-bromo-2-fluorobenzoic acidC₁₄H₁₁BrFNO₄S400.2190-98%
Cyclopropylamine4-Bromo-5-(N-cyclopropylsulfamoyl)-2-fluorobenzoic acidC₁₀H₉BrFNO₄S354.1575-90%
tert-Butylamine4-Bromo-5-(N-tert-butylsulfamoyl)-2-fluorobenzoic acidC₁₁H₁₃BrFNO₄S370.1970-85%
Product Characterization

The synthesized sulfonamides can be fully characterized using standard analytical techniques.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show characteristic signals for the aromatic protons and protons from the amine substituent. The N-H proton of the sulfonamide typically appears as a broad singlet between δ 8-10 ppm, which is exchangeable with D₂O.

    • ¹³C NMR: Will confirm the presence of all unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is used to confirm the molecular weight of the synthesized compound, typically observed as the [M-H]⁻ or [M+H]⁺ ion.

  • Infrared (IR) Spectroscopy: Will display characteristic absorption bands for the sulfonamide group. Look for strong asymmetric and symmetric S=O stretching bands around 1350 cm⁻¹ and 1160 cm⁻¹, respectively.[2]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Yield 1. Inactive amine (e.g., sterically hindered or electron-deficient).2. Wet reagents or solvents (sulfonyl chloride hydrolyzed).3. Insufficient base.1. Increase reaction temperature or time; consider microwave synthesis.2. Use anhydrous solvents and fresh reagents.3. Ensure at least 1.5 equivalents of base are used.
Incomplete Reaction 1. Reaction time is too short.2. Low reaction temperature.1. Allow the reaction to stir for a longer period.2. Let the reaction proceed at room temperature or with gentle heating (40 °C).
Multiple Products Observed by TLC 1. Amine is a secondary amine, leading to no N-H proton.2. Potential side reactions (though uncommon under these mild conditions).1. Confirm the purity and identity of the starting amine.2. Ensure controlled, low-temperature addition of the sulfonyl chloride. Purify carefully using column chromatography.
Purification Difficulties 1. Product is highly polar and streaks on silica gel.2. Co-elution with impurities.1. Add a small amount of acetic acid (0.5-1%) to the mobile phase to protonate the carboxylic acid.2. Try recrystallization from a different solvent system.

Conclusion

The reaction of this compound with primary amines is a reliable and high-yielding method for the synthesis of diverse N-substituted sulfonamides. The protocols provided are robust and can be adapted for both small-scale synthesis and high-throughput library generation. The multi-functional nature of the resulting products makes them ideal intermediates for further elaboration in drug discovery campaigns, enabling the exploration of extensive chemical space to identify novel bioactive molecules.

References

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Macmillan Group - Princeton University. Available at: [Link]

  • Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2. Books.
  • Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE. Available at: [Link]

  • Preparation of sulfonamides from N-silylamines. PMC. Available at: [Link]

  • Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. Available at: [Link]

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. Available at: [Link]

  • This compound (C7H3BrClFO4S). PubChem. Available at: [Link]

  • 4-Bromo-2-fluorobenzoic acid | C7H4BrFO2 | CID 302681. PubChem. Available at: [Link]

Sources

scale-up synthesis of 4-Bromo-5-(chlorosulfonyl)-2-fluorobenzoic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Scale-Up Synthesis of 4-Bromo-5-(chlorosulfonyl)-2-fluorobenzoic Acid and Its Amide Derivatives

This application note provides a comprehensive, field-proven protocol for the scale-up synthesis of this compound, a critical building block in contemporary drug discovery and development. Furthermore, it details the subsequent conversion of this versatile intermediate into its corresponding sulfonamide derivatives. The protocols herein are designed for researchers, chemists, and process development professionals, emphasizing scalability, safety, and reproducibility.

The core of this guide is built upon the principles of providing not just a method, but a methodological rationale. We delve into the causality behind experimental choices, from reagent selection to reaction conditions and safety protocols, ensuring the user can adapt and troubleshoot with a foundational understanding of the chemistry involved.

Strategic Overview: The Chlorosulfonation Pathway

This compound is most reliably synthesized on a larger scale via the electrophilic aromatic substitution of 4-bromo-2-fluorobenzoic acid.[1][2][3] The reagent of choice for this transformation is chlorosulfonic acid, which acts as both the solvent and the electrophilic species.

The rationale for this choice is twofold:

  • High Reactivity: Chlorosulfonic acid is a potent sulfonating agent, capable of efficiently functionalizing the electron-deficient aromatic ring.

  • Procedural Simplicity: Using the reagent as the solvent minimizes the need for additional co-solvents, simplifying the reaction setup and initial work-up.

The primary challenge in this synthesis, particularly during scale-up, is managing the reaction's exothermicity and the hazardous nature of chlorosulfonic acid. The protocol below is designed to mitigate these risks through controlled additions and carefully planned work-up procedures.

Visualizing the Synthetic Workflow

The overall process can be visualized as a two-stage sequence: the initial formation of the sulfonyl chloride, followed by its derivatization.

G cluster_0 PART A: Sulfonyl Chloride Synthesis cluster_1 PART B: Sulfonamide Derivatization A 4-Bromo-2-fluorobenzoic Acid (Starting Material) C Controlled Reaction (0-5 °C) A->C B Chlorosulfonic Acid (Reagent & Solvent) B->C D Quenching on Ice-Water C->D E Isolation & Purification D->E F 4-Bromo-5-(chlorosulfonyl)- 2-fluorobenzoic acid E->F I Amidation Reaction F->I G Primary or Secondary Amine (R1R2NH) G->I H Base (e.g., Pyridine) H->I J Work-up & Purification I->J K Target Sulfonamide Derivative J->K

Caption: Overall workflow for the synthesis of the target sulfonyl chloride and its subsequent conversion to a sulfonamide derivative.

Critical Safety Protocols: Handling Chlorosulfonic Acid

Chlorosulfonic acid is a highly corrosive and reactive chemical that demands stringent safety measures.[4][5][6][7] It reacts violently with water, releasing large quantities of toxic hydrogen chloride and sulfuric acid fumes.[8] All personnel must be thoroughly trained on its hazards before commencing any work.

Safety Requirement Detailed Protocol
Personal Protective Equipment (PPE) Wear a full-face shield, safety goggles, a chemical-resistant apron or lab coat, and heavy-duty chemical-resistant gloves (e.g., butyl rubber).[5] All work must be conducted in a certified, high-performance chemical fume hood.[5]
Handling & Storage Store chlorosulfonic acid in a cool, dry, well-ventilated area away from water, bases, organic materials, and metallic powders.[4][5] Keep containers tightly sealed. Use non-sparking tools for transfers.[6]
Emergency Procedures: Spills For small spills, cautiously neutralize with an alkaline material like sodium bicarbonate or crushed limestone.[6] Do NOT use water or combustible absorbents.[6][8] Evacuate the area and ensure adequate ventilation.
Emergency Procedures: Exposure In case of skin or eye contact, immediately flush with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4][7] Seek immediate medical attention. If inhaled, move the person to fresh air and seek medical help.[4][6]

Detailed Experimental Protocols

Part A: Scale-Up Synthesis of this compound

This protocol is designed for a nominal 100g scale of the starting material.

Equipment:

  • 1 L three-neck round-bottom flask equipped with a mechanical stirrer, a digital thermometer, and a nitrogen inlet/outlet.

  • Addition funnel (optional, for controlled powder addition).

  • Ice-salt bath.

  • Large beaker (5 L) for quenching.

  • Büchner funnel and vacuum flask.

Reagents:

  • 4-Bromo-2-fluorobenzoic acid: 100 g

  • Chlorosulfonic acid: 400 mL (approx. 4 equivalents by volume)

Step-by-Step Procedure:

  • Reaction Setup: Assemble the reaction flask in the fume hood. Ensure the mechanical stirrer provides efficient agitation. Begin a slow stream of nitrogen through the flask.

  • Charging the Reagent: Carefully charge the chlorosulfonic acid (400 mL) into the reaction flask.

  • Cooling: Immerse the flask in an ice-salt bath and begin stirring. Cool the chlorosulfonic acid to an internal temperature of 0-5 °C.

  • Controlled Addition of Starting Material: This is the most critical step. Add the 4-bromo-2-fluorobenzoic acid (100 g) portion-wise to the stirred, cold chlorosulfonic acid. The addition rate should be carefully controlled to maintain the internal temperature below 10 °C. The reaction is exothermic, and a rapid temperature increase can lead to side reactions and potential runaway conditions.

  • Reaction Monitoring: Once the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour. Then, let the mixture slowly warm to room temperature and stir for an additional 4-6 hours. The reaction progress can be monitored by taking a small aliquot, carefully quenching it in ice, extracting with ethyl acetate, and analyzing by TLC or HPLC.

  • Quenching and Precipitation: Prepare a large 5 L beaker containing approximately 2 kg of crushed ice and water. With vigorous stirring, slowly and carefully pour the reaction mixture onto the ice. This step is extremely hazardous and must be performed with extreme caution in a fume hood. The quenching process is highly exothermic and will generate significant amounts of HCl gas. The product will precipitate as a white solid.

  • Isolation: Allow the slurry to stir for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the filter cake thoroughly with cold deionized water until the washings are neutral to pH paper. This removes residual sulfuric and hydrochloric acids. Dry the product under vacuum at 50 °C to a constant weight.

Part B: Synthesis of a Representative Sulfonamide Derivative

The resulting this compound is a versatile intermediate for creating sulfonamide libraries.[9][10]

Equipment:

  • 500 mL three-neck round-bottom flask with a magnetic stirrer, thermometer, and nitrogen inlet.

  • Ice bath.

Reagents:

  • This compound: 10 g

  • Amine (e.g., Aniline): 1.1 equivalents

  • Pyridine or Triethylamine (as base and solvent): 100 mL

  • Dichloromethane (optional co-solvent): 50 mL

Step-by-Step Procedure:

  • Setup: In the fume hood, dissolve the amine (1.1 eq) in pyridine (100 mL) in the reaction flask under a nitrogen atmosphere.

  • Cooling: Cool the solution to 0-5 °C using an ice bath.

  • Addition of Sulfonyl Chloride: Add the this compound (10 g) portion-wise to the cooled amine solution. Maintain the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/HPLC analysis indicates the disappearance of the sulfonyl chloride.

  • Work-up: Pour the reaction mixture into 500 mL of 1M HCl solution. This will protonate the pyridine and precipitate the product.

  • Isolation and Purification: Collect the solid by vacuum filtration. Wash the solid with water, followed by a small amount of cold diethyl ether or hexane to remove non-polar impurities. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

Data Summary and Characterization

The following table summarizes expected outcomes and key characterization data for the primary product.

Parameter Value / Method
Product Name This compound
CAS Number 1099186-78-3 (Note: Isomers exist)[11]
Molecular Formula C₇H₃BrClFO₄S[12]
Molecular Weight 317.52 g/mol
Appearance Off-white to white solid
Typical Yield 85-95%
Purity (HPLC) >95%
Characterization ¹H NMR, ¹³C NMR, Mass Spectrometry, FT-IR

Mechanistic Insight: Electrophilic Aromatic Substitution

The chlorosulfonation of 4-bromo-2-fluorobenzoic acid proceeds via a classic electrophilic aromatic substitution (EAS) mechanism. The highly electron-withdrawing carboxylic acid and halogen substituents deactivate the ring, but the sulfonation occurs at the position ortho to the bromine and meta to the fluorine and carboxylic acid, as directed by the combined electronic effects.

Caption: Simplified mechanism of electrophilic aromatic chlorosulfonation.

Conclusion

This application note provides a robust and scalable protocol for the synthesis of this compound and its conversion to sulfonamide derivatives. The key to a successful and safe scale-up lies in the meticulous control of reaction temperature during the addition of the substrate to chlorosulfonic acid and the subsequent quenching step. By adhering to the detailed safety and experimental procedures outlined, researchers and development professionals can confidently produce this valuable chemical intermediate for applications in pharmaceutical and materials science.

References

  • Morton, J. G. (2011). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC, NIH. Available at: [Link]

  • Recent advances in synthesis of sulfonamides: A review. (2018). Chemistry & Biology Interface. Available at: [Link]

  • Recent Advances in the Synthesis of Sulfonamides Intermediates. (2024). Pharmaffiliates. Available at: [Link]

  • Chlorosulfonic Acid Safety Sheet. E. I. du Pont de Nemours and Company. Available at: [Link]

  • Barrios-Collado, C., et al. (2018). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie. Available at: [Link]

  • Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. (2011). ResearchGate. Available at: [Link]

  • Safety Measures and Handling Protocols for Chlorosulphonic Acid. (2024). SlideServe. Available at: [Link]

  • CHLOROSULFONIC ACID FOR SYNTHESIS MSDS. (2019). Loba Chemie. Available at: [Link]

  • This compound (C7H3BrClFO4S). (n.d.). PubChem. Available at: [Link]

  • Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester. (n.d.). Google Patents.
  • Wolk, J. L., & Frimer, A. (n.d.). Synthesis of 4-bromo-2-chlorobenzoic acid (90) from 4-amino-2-nitrotoluene (11). ResearchGate. Available at: [Link]

  • Key Benzoic Acid Derivatives: Understanding the Synthesis and Uses of 4-Bromo-2-fluorobenzoic Acid. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • 4-Bromo-2-fluorobenzylsulphonyl chloride. (n.d.). Georganics. Available at: [Link]

  • 4-Bromo-2-chlorosulfonyl-5-fluoro-benzoic acid methyl ester. (n.d.). Chemcia Scientific, LLC. Available at: [Link]

  • Preparation method of 5-bromo-2-chlorobenzoic acid. (n.d.). Eureka | Patsnap. Available at: [Link]

  • 4-Bromo-2-fluorobenzoic acid. (n.d.). PubChem. Available at: [Link]

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Application Notes & Protocols: Synthesis of Novel Heterocyclic Compounds from 4-Bromo-5-(chlorosulfonyl)-2-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview and detailed protocols for the utilization of 4-Bromo-5-(chlorosulfonyl)-2-fluorobenzoic acid as a versatile starting material for the synthesis of novel heterocyclic compounds. The unique arrangement of functional groups—a reactive sulfonyl chloride, a carboxylic acid, and a halogenated aromatic ring—offers a rich platform for the construction of diverse molecular architectures with significant potential in medicinal chemistry. Sulfonamide-containing heterocycles are prominent pharmacophores found in a wide array of therapeutic agents, exhibiting activities such as antibacterial, antiviral, and anticancer properties.[1][2][3] This guide will explore several strategic pathways to access valuable heterocyclic cores, including benzisothiazolones (saccharin derivatives), benzothiadiazines, and quinazolinones.

Properties and Handling of this compound

This compound is a crystalline solid that should be handled with care in a well-ventilated fume hood.[4] The sulfonyl chloride moiety is highly reactive and susceptible to hydrolysis; therefore, the compound should be stored in a desiccator and handled under anhydrous conditions when necessary.[5] Personal protective equipment, including safety goggles, gloves, and a lab coat, is essential.[4]

PropertyValue
Molecular FormulaC₇H₃BrClFO₄S
Molecular Weight317.52 g/mol
AppearanceOff-white to yellow crystalline solid
Key Reactive SitesSulfonyl chloride, Carboxylic acid, Aryl bromide

Strategic Pathways to Novel Heterocycles

The synthetic utility of this compound stems from the differential reactivity of its functional groups. The general strategy involves the initial reaction of the highly electrophilic sulfonyl chloride with a suitable nucleophile, followed by intramolecular reactions involving the carboxylic acid or further modifications of the aromatic ring.

G start This compound path1 Pathway 1: Intramolecular Cyclization start->path1 Reaction at Sulfonyl Chloride path2 Pathway 2: Carboxylic Acid Modification & Cyclization start->path2 Protection of Carboxylic Acid path3 Pathway 3: Cross-Coupling & Diversification start->path3 Reaction at Aryl Bromide het1 het1 path1->het1 Synthesis of Benzisothiazolones (Saccharin Derivatives) het2 het2 path2->het2 Synthesis of Benzothiadiazines & Quinazolinones het3 het3 path3->het3 Synthesis of Aryl-Substituted Heterocycles

Caption: Synthetic strategies from the starting material.

Pathway 1: Synthesis of Benzisothiazolone (Saccharin) Derivatives via Intramolecular Cyclization

This pathway leverages the reactivity of the sulfonyl chloride and the adjacent carboxylic acid to construct the saccharin scaffold, a privileged core in medicinal chemistry.[4][6] The initial step is the formation of a sulfonamide, followed by an intramolecular cyclization.

Protocol 1.1: Synthesis of 6-Bromo-7-fluoro-1,1-dioxo-1,2-benzisothiazol-3(2H)-one

This protocol describes the direct conversion of the starting material to the corresponding saccharin derivative through reaction with ammonia followed by acid-catalyzed cyclization.

Step 1: Sulfonamide Formation

  • In a round-bottom flask equipped with a magnetic stirrer and a drying tube, dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF, 10 mL/mmol).

  • Cool the solution to 0 °C in an ice bath.

  • Bubble ammonia gas through the solution for 15-20 minutes, or add a solution of ammonia in dioxane (2.2 eq) dropwise.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-bromo-2-fluoro-5-(sulfamoyl)benzoic acid.

Causality Behind Experimental Choices: The use of anhydrous THF is crucial to prevent the hydrolysis of the sulfonyl chloride.[5] Cooling the reaction to 0 °C controls the exothermicity of the reaction with ammonia.

Step 2: Intramolecular Cyclization

  • To the crude 4-bromo-2-fluoro-5-(sulfamoyl)benzoic acid from the previous step, add thionyl chloride (3.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF).

  • Reflux the mixture for 2-3 hours.

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to obtain the desired 6-Bromo-7-fluoro-1,1-dioxo-1,2-benzisothiazol-3(2H)-one.

Causality Behind Experimental Choices: Thionyl chloride serves as both a dehydrating agent and a catalyst to facilitate the intramolecular cyclization to form the stable five-membered ring of the saccharin derivative.[6]

G start This compound R-SO₂Cl, R-COOH intermediate 4-bromo-2-fluoro-5-(sulfamoyl)benzoic acid R-SO₂NH₂, R-COOH start->intermediate 1. NH₃, THF, 0 °C product 6-Bromo-7-fluoro-1,1-dioxo-1,2-benzisothiazol-3(2H)-one Saccharin Derivative intermediate->product 2. SOCl₂, DMF, reflux

Caption: Synthesis of a saccharin derivative.

Pathway 2: Synthesis of Benzothiadiazines and Quinazolinones

This pathway involves initial protection of the carboxylic acid, followed by transformations leading to key intermediates for the synthesis of six-membered heterocyclic rings.

Protocol 2.1: Protection of the Carboxylic Acid

The carboxylic acid must be protected to prevent its interference in subsequent reactions. Esterification is a common and effective strategy.[7][8]

Step 1: Methyl Ester Formation

  • Suspend this compound (1.0 eq) in methanol (20 mL/mmol).

  • Add concentrated sulfuric acid (0.1 eq) dropwise.

  • Reflux the mixture for 4-6 hours, monitoring by TLC.

  • Cool the reaction to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 4-bromo-5-(chlorosulfonyl)-2-fluorobenzoate.

Causality Behind Experimental Choices: Fischer esterification is a straightforward and high-yielding method for the protection of carboxylic acids. Sulfuric acid acts as a catalyst.[9]

Protocol 2.2: Synthesis of a Benzothiadiazine-1,1-dioxide Derivative

This protocol outlines the synthesis of a benzothiadiazine-1,1-dioxide, a heterocyclic system with known biological activities.[10][11]

Step 1: Sulfonamide Formation with an Amino Acid Ester

  • Dissolve methyl 4-bromo-5-(chlorosulfonyl)-2-fluorobenzoate (1.0 eq) in dichloromethane (DCM, 10 mL/mmol) and cool to 0 °C.

  • Add a solution of glycine methyl ester hydrochloride (1.1 eq) and triethylamine (2.5 eq) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Wash the reaction mixture with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the corresponding sulfonamide.

Step 2: Intramolecular Cyclization

  • Dissolve the sulfonamide from the previous step in a suitable solvent such as DMF.

  • Add a base like potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80-100 °C and monitor by TLC.

  • Upon completion, cool the reaction, dilute with water, and extract with ethyl acetate.

  • Purify the product by column chromatography to obtain the benzothiadiazine-1,1-dioxide derivative.

G cluster_protection Carboxylic Acid Protection cluster_synthesis Benzothiadiazine Synthesis start Starting Material protected Methyl Ester start->protected CH₃OH, H₂SO₄ sulfonamide Sulfonamide Intermediate protected->sulfonamide Glycine Methyl Ester, Et₃N product Benzothiadiazine-1,1-dioxide sulfonamide->product K₂CO₃, DMF, heat

Caption: Workflow for benzothiadiazine synthesis.

Protocol 2.3: Synthesis of a Quinazolinone-Sulfonamide Hybrid

Quinazolinones are another important class of heterocycles in drug discovery.[12][13]

Step 1: Conversion to an Anthranilic Acid Derivative

  • Protect the carboxylic acid of the starting material as a methyl ester (Protocol 2.1).

  • React the resulting sulfonyl chloride with an appropriate amine to form the desired sulfonamide.

  • The synthesis of quinazolinones often starts from anthranilic acid.[14] A potential route from the current intermediate would involve a nucleophilic aromatic substitution of the fluorine atom with ammonia or an amine, although this may require harsh conditions. A more plausible route involves the conversion of the carboxylic acid to an amino group via a Curtius or Hofmann rearrangement after the formation of the sulfonamide.

Step 2: Cyclization to the Quinazolinone Ring

  • The resulting anthranilic acid derivative can be cyclized with a one-carbon source, such as formamide or an orthoester, to form the quinazolinone ring.[14]

Pathway 3: Diversification via Cross-Coupling Reactions

The bromine atom on the aromatic ring provides a handle for introducing a wide range of substituents through well-established cross-coupling reactions, such as the Suzuki-Miyaura coupling.[15][16]

Protocol 3.1: Suzuki-Miyaura Coupling for Aryl Diversification

Step 1: Protection and Sulfonamide Formation

  • Protect the carboxylic acid as a methyl ester (Protocol 2.1).

  • React the sulfonyl chloride with a desired amine to form the corresponding sulfonamide.

Step 2: Suzuki-Miyaura Coupling

  • In a reaction vessel, combine the bromo-sulfonamide (1.0 eq), a boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq).

  • Add a solvent system, typically a mixture of toluene and water.

  • Degas the mixture and heat under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C until the reaction is complete (monitor by TLC).

  • Cool the reaction, dilute with water, and extract with an organic solvent.

  • Purify the product by column chromatography.

Causality Behind Experimental Choices: The Suzuki-Miyaura coupling is a robust and versatile method for C-C bond formation.[15][16] The choice of catalyst, base, and solvent can be optimized for specific substrates.

ParameterRecommended Conditions
Catalyst Pd(PPh₃)₄, PdCl₂(dppf)
Base K₂CO₃, Cs₂CO₃, K₃PO₄
Solvent Toluene/Water, Dioxane/Water
Temperature 80-110 °C

Conclusion

This compound is a highly versatile and valuable starting material for the synthesis of a diverse range of novel heterocyclic compounds. By strategically manipulating its functional groups, researchers can access important scaffolds such as benzisothiazolones, benzothiadiazines, and quinazolinones. The protocols and strategies outlined in this guide provide a solid foundation for the exploration of new chemical space in drug discovery and development.

References

  • [Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][8][17]Thiazin-4-One Derivatives - PMC]([Link])

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Navigating the Synthesis of 4-Bromo-5-(chlorosulfonyl)-2-fluorobenzoic Acid: A Guide to Orthogonal Protecting Group Strategies

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic manipulation of complex molecules is a cornerstone of modern drug discovery and development. 4-Bromo-5-(chlorosulfonyl)-2-fluorobenzoic acid is a valuable building block, featuring a trifecta of reactive functional groups: a carboxylic acid, a sulfonyl chloride, and a substituted aromatic ring. This structural complexity necessitates a carefully considered approach to chemical synthesis, where the selective masking and unmasking of these groups is paramount. This guide provides an in-depth analysis of orthogonal protecting group strategies tailored for this versatile molecule, offering both the theoretical underpinnings and practical, field-proven protocols.

The Imperative of Orthogonal Protection

In a multi-functional molecule like this compound, attempting a direct transformation at one site often leads to undesired reactions at others. The sulfonyl chloride is a potent electrophile, the carboxylic acid is acidic and nucleophilic in its carboxylate form, and the aromatic ring can be subject to nucleophilic substitution. Orthogonal protection is a strategy that employs protecting groups for different functionalities, which can be removed under distinct, non-interfering conditions.[1][2] This allows for the sequential and controlled modification of the molecule, a critical requirement for the synthesis of complex drug candidates.[3][4]

Strategic Protection of the Carboxylic Acid

The carboxylic acid moiety is a frequent participant in a wide array of synthetic transformations. Its protection as an ester is a common and effective strategy.[5] The choice of ester is dictated by the desired deprotection conditions, ensuring compatibility with other protecting groups and the overall synthetic route.

Benzyl Ester: A Versatile Choice

The benzyl ester is a popular choice for carboxylic acid protection due to its robustness and the mild conditions required for its removal.[6]

Protection Protocol: Benzyl Ester Formation

  • Preparation: Dissolve this compound (1 equivalent) in a suitable solvent such as dimethylformamide (DMF).

  • Base Addition: Add a non-nucleophilic base, such as cesium carbonate (Cs₂CO₃) (1.5 equivalents), to the solution.

  • Alkylation: Add benzyl bromide (BnBr) (1.2 equivalents) dropwise to the stirred mixture.

  • Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Deprotection Protocol: Catalytic Hydrogenolysis

The benzyl group is readily cleaved by catalytic hydrogenolysis, a method that is orthogonal to many other protecting groups.[7][8]

  • Preparation: Dissolve the benzyl ester (1 equivalent) in a solvent such as methanol or ethanol.[7]

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) (10 mol%) to the solution.[7]

  • Hydrogenation: Subject the mixture to an atmosphere of hydrogen gas (typically using a hydrogen-filled balloon) and stir vigorously at room temperature.[7]

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Filter the reaction mixture through a pad of celite to remove the catalyst and concentrate the filtrate to yield the deprotected carboxylic acid.[9]

tert-Butyl Ester: Acid-Labile Protection

The tert-butyl (t-butyl) ester offers an excellent orthogonal protecting group strategy, as it is stable to a wide range of nucleophilic and basic conditions but is readily cleaved under acidic conditions.[10][11][12]

Protection Protocol: tert-Butylation

A modern and efficient method for the formation of tert-butyl esters utilizes tert-butyl acetate in the presence of a catalytic amount of a strong acid.[11][13]

  • Preparation: Suspend the carboxylic acid (1 equivalent) in tert-butyl acetate.

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as perchloric acid or bis(trifluoromethanesulfonyl)imide (Tf₂NH).[11]

  • Reaction: Stir the mixture at room temperature until the reaction is complete, as monitored by TLC.

  • Workup: Neutralize the reaction with a mild base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent. Dry the organic layer and concentrate to obtain the tert-butyl ester.

Deprotection Protocol: Acid-Catalyzed Cleavage

The t-butyl group is typically removed with strong acids like trifluoroacetic acid (TFA).[14] Milder, more selective methods using aqueous phosphoric acid have also been developed.[15][16]

  • Preparation: Dissolve the tert-butyl ester (1 equivalent) in a suitable solvent like dichloromethane (DCM).

  • Acid Addition: Add trifluoroacetic acid (TFA) (typically a 25-50% solution in DCM) to the solution.

  • Reaction: Stir the mixture at room temperature for 1-4 hours.

  • Workup: Remove the solvent and excess TFA under reduced pressure to yield the deprotected carboxylic acid.

For substrates sensitive to strong acids, zinc bromide (ZnBr₂) in dichloromethane can be an effective alternative for the chemoselective deprotection of tert-butyl esters.[17]

Taming the Sulfonyl Chloride: Protection as a Sulfonamide

The highly reactive sulfonyl chloride group must often be masked to prevent unwanted side reactions.[18] Conversion to a sulfonamide is a robust and widely used strategy.[19]

Protection Protocol: Sulfonamide Formation

  • Preparation: Dissolve this compound (or its esterified form) (1 equivalent) in a solvent such as dichloromethane (DCM).

  • Amine Addition: Cool the solution to 0 °C and add a solution of the desired amine (e.g., ammonia, a primary, or a secondary amine) (2.2 equivalents) in the same solvent dropwise. A tertiary amine base like triethylamine or pyridine is often added to scavenge the HCl byproduct.[19]

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Workup: Wash the reaction mixture with dilute acid (e.g., 1M HCl), water, and brine. Dry the organic layer and concentrate to yield the sulfonamide.

Deprotection Protocol: Regeneration of the Sulfonyl Chloride

The deprotection of sulfonamides to regenerate the sulfonyl chloride can be challenging and often requires harsh conditions.[20][21] However, recent advances have provided milder and more selective methods.[22] One such method involves the use of Pyry-BF4 to activate the sulfonamide for subsequent conversion.[22] Another established, though more forceful, method involves diazotization followed by treatment with sulfur dioxide and a copper catalyst.[23]

Designing an Orthogonal Strategy

The true power of protecting groups lies in their orthogonal application.[1][24] For this compound, a robust orthogonal strategy would involve the protection of the carboxylic acid as a benzyl ester and the sulfonyl chloride as a sulfonamide.

This allows for:

  • Selective deprotection of the benzyl ester via hydrogenolysis without affecting the sulfonamide.

  • Subsequent modification of the free carboxylic acid.

  • Final deprotection of the sulfonamide to regenerate the reactive sulfonyl chloride for further functionalization.

Below is a table summarizing the protecting groups and their orthogonality:

Functional GroupProtecting GroupProtection ConditionsDeprotection ConditionsOrthogonality
Carboxylic AcidBenzyl EsterCs₂CO₃, BnBr, DMFH₂, Pd/COrthogonal to acid- and base-labile groups
Carboxylic Acidtert-Butyl EsterTf₂NH (cat.), t-BuOAcTFA, DCM or aq. H₃PO₄Orthogonal to base- and hydrogenolysis-labile groups
Sulfonyl ChlorideSulfonamideAmine, Base, DCMAcidic hydrolysis or specialized reagentsStable to a wide range of conditions

Visualizing the Strategy

The following diagrams illustrate the protection and deprotection workflows.

ProtectionDeprotection cluster_COOH Carboxylic Acid Protection/Deprotection cluster_SO2Cl Sulfonyl Chloride Protection/Deprotection COOH Carboxylic Acid Bn_Ester Benzyl Ester COOH->Bn_Ester BnBr, Base tBu_Ester t-Butyl Ester COOH->tBu_Ester Tf₂NH, t-BuOAc Bn_Ester->COOH H₂, Pd/C tBu_Ester->COOH TFA SO2Cl Sulfonyl Chloride Sulfonamide Sulfonamide SO2Cl->Sulfonamide Amine, Base Sulfonamide->SO2Cl Acidic Hydrolysis

Caption: Protection and deprotection schemes for carboxylic acid and sulfonyl chloride functionalities.

OrthogonalStrategy Start This compound Step1 Protect COOH as Benzyl Ester Start->Step1 Step2 Protect SO₂Cl as Sulfonamide Step1->Step2 Protected Doubly Protected Intermediate Step2->Protected Step3 Selective Deprotection of Benzyl Ester (H₂, Pd/C) Protected->Step3 Intermediate Free Carboxylic Acid, Protected Sulfonamide Step3->Intermediate Step4 Reaction at Carboxylic Acid Intermediate->Step4 Modified Modified Intermediate Step4->Modified Step5 Deprotection of Sulfonamide Modified->Step5 Final Final Product Step5->Final

Caption: An example of an orthogonal protecting group strategy workflow.

Conclusion

The successful synthesis of complex molecules derived from this compound hinges on the astute application of protecting group chemistry. By understanding the principles of orthogonality and employing the robust protocols outlined in this guide, researchers can navigate the synthetic challenges posed by this versatile building block with precision and control. The careful selection of protecting groups, such as benzyl or tert-butyl esters for the carboxylic acid and sulfonamides for the sulfonyl chloride, provides a clear and reliable pathway for the development of novel chemical entities.

References

  • Fiveable. (2025, September 15). Orthogonal Protection Definition - Organic Chemistry Key Term.
  • Khurana, J. M., & Arora, R. (2009). Rapid Chemoselective Deprotection of Benzyl Esters by Nickel Boride. Synthesis, 2009(07), 1127-1130.
  • BenchChem. (2025). An In-depth Technical Guide to the Benzyl Protecting Group for Carboxylic Acids.
  • BenchChem. (2025). A Comparative Guide to t-Butyl Ester and Fmoc as Carboxylic Acid Protecting Groups.
  • BenchChem. (2025). Application Notes and Protocols: Deprotection of the Benzyl Ester in H-Gly-OBzl.TosOH.
  • Ogasa, C., Kayano, K., & Namba, K. (2024). A simple and powerful tert-butylation of carboxylic acids and alcohols. Synlett, 35, 235-239.
  • Li, B., et al. (2006). Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers. The Journal of Organic Chemistry, 71(23), 9045-9050.
  • BenchChem. (2025). An In-depth Technical Guide to t-Butyl Ester Protecting Group Chemistry for Researchers and Drug Development Professionals.
  • University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies.
  • Organic Chemistry Portal. (n.d.). Protective Groups.
  • Wikipedia. (n.d.). Protecting group.
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  • Williams, D. R., & Fromhold, M. G. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. The Journal of Organic Chemistry, 69(17), 5853-5855.
  • Neliti. (2024, July 13). PROTECTING GROUPS FOR ORGANIC SYNTHESIS.
  • Patrick, G. L. (2015). Appendix 6: Protecting groups. Oxford Learning Link.
  • D'Andrea, F., et al. (2019). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. The Journal of Organic Chemistry, 84(15), 9479-9493.
  • Yamamoto, H., & Ramakrishna, I. (2001). Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3·7H2O–NaI System in Acetonitrile. Synfacts, 2018(01), 0027.
  • Thieme Chemistry. (2024). Novel tert-Butylation of Carboxylic Acids and Alcohols.
  • Royal Society of Chemistry. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2.
  • YouTube. (2020, March 16). Carboxylic acid Protection Part 1: t-Butyl Ester as protecting group.
  • YouTube. (2020, May 18). 26.04 Protecting Groups for Amines: Sulfonamides.
  • Johnston, J. N., & Li, M. (2012). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Current organic synthesis, 9(3), 335-351.
  • Akiyama, T., et al. (1994). Mild Deprotection of Methyl, Benzyl, Methoxymethyl, Methylthiomethyl, Methoxyethoxymethyl, and β-(Trimethylsilyl)ethoxymethyl Esters with AlCl3-N,N-Dimethylaniline.
  • SynArchive. (2024). Protection of Carboxylic acid by Ester.
  • Organic Chemistry Portal. (n.d.). Benzyl Esters.
  • Thieme. (2023, August 29). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols.
  • Google Patents. (n.d.). EP0941104A1 - Peptide synthesis with sulfonyl protecting groups.
  • Organic Syntheses. (n.d.). Procedure.
  • Google Patents. (n.d.). EP2035465A2 - Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines.
  • Leon, T., et al. (2020). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
  • ACS Publications. (2009, September 3). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.
  • BenchChem. (2025). A Researcher's Guide to Sulfonamide Deprotection: A Comparative Analysis.

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Troubleshooting & Optimization

Technical Support Center: Purification of 4-Bromo-5-(chlorosulfonyl)-2-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: PUR-SO2Cl-005 Subject: Isolation, Stability, and Purification Protocols Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Core Directive & Chemical Context[1][2][3]

The Challenge: You are isolating a dual-acid derivative . This molecule contains a stable carboxylic acid (-COOH) and a highly moisture-sensitive sulfonyl chloride (-SO₂Cl). The primary failure mode in this protocol is the hydrolysis of the sulfonyl chloride to the sulfonic acid (-SO₃H), which is water-soluble and leads to massive yield loss or "oiling out" during workup.

The Strategy: Success relies on kinetic control . The hydrolysis reaction is temperature-dependent. Your isolation must be faster than the rate of hydrolysis at the given temperature.

Critical Stability Alert
  • Moisture Tolerance: Low. The -SO₂Cl moiety degrades rapidly in water >10°C.

  • Thermal Limit: Crude solid is stable <40°C. In solution (wet), degradation begins immediately at RT.

  • Storage: Store under Argon/Nitrogen at -20°C.

Visual Workflow: The "Happy Path" vs. Failure Modes

The following diagram maps the critical decision points in the isolation process.

PurificationWorkflow cluster_failure Failure Mode: Hydrolysis Start Reaction Mixture (Chlorosulfonic Acid + Substrate) Quench Quench Step Pour onto Crushed Ice Start->Quench Slow Addition TempCheck Is Temp < 5°C? Quench->TempCheck Precipitate White Precipitate Forms TempCheck->Precipitate Yes Oil Gummy Oil Forms (Hydrolysis/Impurities) TempCheck->Oil No (Exotherm) Filter Rapid Vacuum Filtration (< 10 mins) Precipitate->Filter Waste Discard Aqueous Filtrate (Contains H2SO4/HCl) Oil->Waste Product Solubilized (Loss) Wash Wash: Ice Cold Water (Remove H2SO4) Filter->Wash Filter->Waste Dry Dissolve in DCM -> Dry (MgSO4) Wash->Dry Critical: Do not air dry wet solid Recryst Recrystallization (Toluene or DCM/Hexane) Dry->Recryst

Figure 1: Isolation Logic Flow. The critical control point is the Quench step; exceeding 5°C shifts the equilibrium toward oiling out (hydrolysis).

Troubleshooting Hub (FAQs)

Symptom: The Product "Oiled Out" Upon Quenching

Diagnosis: The reaction exotherm melted the ice, raising the temperature above 10°C. The combination of heat and strong acid accelerates hydrolysis, forming the sulfonic acid derivative, which is an oil or water-soluble gum. Corrective Action:

  • Decant the aqueous supernatant immediately.

  • Redissolve the oil in Dichloromethane (DCM) or Ethyl Acetate.

  • Wash rapidly with cold brine to remove water.

  • Dry over MgSO₄ and concentrate.

  • Prevention: Next time, use a higher ratio of ice to reaction mixture (5:1 by weight) and add the reaction mixture slower.

Symptom: Persistent "Sticky" Texture After Drying

Diagnosis: Residual Chlorosulfonic acid or Sulfuric acid is trapped in the crystal lattice. Corrective Action:

  • Do not wash with more water (risk of hydrolysis).[1]

  • Dissolve the crude solid in DCM .

  • Wash the organic phase once with ice-cold water, then immediately with cold brine.

  • The organic layer effectively extracts the product while leaving mineral acids in the aqueous phase.

Symptom: Low Yield (Filtrate is Cloudy)

Diagnosis: The product is partially soluble in the highly acidic quench matrix, or it has hydrolyzed to the water-soluble sulfonic acid. Corrective Action:

  • Salting Out: Add NaCl (solid) to the acidic filtrate to saturate it. This increases the ionic strength and may force the organic sulfonyl chloride out of solution (Common Ion Effect).

  • Extraction: Extract the acidic filtrate with DCM. Note: Do not use ether, as it can be cleaved by strong acids.

Validated Purification Protocol

This protocol minimizes contact time with water and uses non-nucleophilic solvents for purification [1, 2].[1]

Phase A: Quench & Isolation (The "Golden Hour")
  • Preparation: Prepare a beaker with 500g of crushed ice per 100g of reaction mixture. Place this beaker in an external ice/salt bath (-10°C).

  • Addition: Pour the reaction mixture onto the ice in a thin stream with vigorous mechanical stirring.

    • Checkpoint: Internal temperature must not exceed 5°C .

  • Filtration: A white to off-white solid should form immediately. Filter under vacuum.[2][3][4]

    • Time Limit: The solid should not sit in the aqueous acid slurry for >15 minutes.

  • Washing: Wash the filter cake with Ice-Cold Water (3x volumes) to remove residual H₂SO₄.

    • Stop Condition: Stop washing when the filtrate pH is roughly 4-5. Do not wash to neutral pH if it takes too long; prolonged water exposure is dangerous.

Phase B: Drying & Purification
  • Solvent Switch: Do not air-dry the wet cake (hydrolysis continues in the wet solid).

  • Dissolution: Dissolve the wet filter cake in DCM (Dichloromethane) . The water will separate.

  • Drying: Separate the organic layer and dry over Anhydrous MgSO₄ for 30 minutes. Filter.

  • Recrystallization:

    • Concentrate the DCM solution to a supersaturated volume.

    • Slowly add Hexane or Heptane (Anti-solvent) until turbidity persists.

    • Cool to -20°C overnight.

    • Filter the crystalline solid.[3]

Data Summary Table: Solvent Compatibility

SolventSuitabilityNotes
Water CRITICAL Only use ICE COLD for rapid quench.
Methanol/Ethanol FORBIDDEN Reacts to form methyl/ethyl esters (solvolysis).
DCM/Chloroform Excellent Good solubility, non-reactive.
Toluene Good Suitable for hot recrystallization if strictly anhydrous.
Diethyl Ether Poor Hygroscopic; can retain water leading to degradation.

Mechanistic Insight (Why this works)

The synthesis of 4-Bromo-5-(chlorosulfonyl)-2-fluorobenzoic acid typically proceeds via electrophilic aromatic substitution on 4-bromo-2-fluorobenzoic acid.

  • Regioselectivity: The -COOH group is a meta-director.[2] The -F (position 2) and -Br (position 4) are ortho/para-directors. The position meta to the acid and para to the fluorine (Position 5) is electronically and sterically favored over Position 3 (which is crowded between F and COOH) [3].

  • Hydrolysis Kinetics: The electron-withdrawing nature of the Fluorine and Bromine atoms makes the sulfonyl chloride sulfur atom more electrophilic, and thus potentially more reactive toward water than simple benzenesulfonyl chloride. This necessitates the strict low-temperature protocol [4].

References

  • BenchChem. (2025).[5][1][2][6] Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis. Retrieved from

  • University of York. (n.d.). Single-solvent recrystallisation - Chemistry Teaching Labs. Retrieved from

  • Wolk, J. L., & Frimer, A. (2014). Synthesis of 4-bromo-2-chlorobenzoic acid.[7] ResearchGate. Retrieved from

  • Sigma-Aldrich. (n.d.). 4-(Chlorosulfonyl)benzoic acid Product Sheet. Retrieved from

Sources

Technical Support Center: Synthesis of 4-Bromo-5-(chlorosulfonyl)-2-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the synthesis of 4-Bromo-5-(chlorosulfonyl)-2-fluorobenzoic acid. As Senior Application Scientists, we combine technical accuracy with practical field experience to address common challenges encountered during this synthesis.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its preparation via chlorosulfonation of 4-bromo-2-fluorobenzoic acid is a critical step that often presents challenges related to regioselectivity, reaction control, and impurity profiles. This guide is designed to provide a clear understanding of the reaction and to offer solutions to common problems.

Synthetic Pathway Overview

The synthesis of this compound typically involves the direct chlorosulfonation of 4-bromo-2-fluorobenzoic acid using chlorosulfonic acid.

Synthesis_Pathway 4-Bromo-2-fluorobenzoic_acid 4-Bromo-2-fluorobenzoic Acid Reaction Chlorosulfonation Chlorosulfonic_acid Chlorosulfonic Acid (ClSO3H) Product This compound Reaction->Product

Caption: Synthetic route to this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

Reaction Control & Impurity Formation

Question 1: My reaction is producing a significant amount of a second, undesired isomer. How can I improve the regioselectivity?

Answer: The formation of isomeric impurities is a common challenge in the chlorosulfonation of substituted aromatic compounds. The directing effects of the existing substituents on the ring (in this case, bromo, fluoro, and carboxylic acid groups) determine the position of the incoming chlorosulfonyl group. While the carboxylic acid group is a meta-director, the fluorine and bromine atoms are ortho, para-directors. The interplay of these directing effects and steric hindrance dictates the final isomer distribution.

  • Causality: The desired product has the chlorosulfonyl group introduced at the 5-position, which is ortho to the bromine and meta to the carboxylic acid and fluorine. The formation of other isomers, such as 4-bromo-3-(chlorosulfonyl)-2-fluorobenzoic acid, can occur. High reaction temperatures can often lead to the formation of thermodynamically favored, but undesired, isomers.

  • Troubleshooting:

    • Temperature Control: Maintain a strict and low reaction temperature, typically between 0-25 °C. This kinetically favors the formation of the desired isomer.

    • Slow Addition: Add the 4-bromo-2-fluorobenzoic acid portion-wise to the chlorosulfonic acid at a low temperature to better control the exotherm of the reaction.

Question 2: I am observing a high-melting, insoluble white solid in my crude product. What is this impurity and how can I avoid it?

Answer: This is likely a diaryl sulfone byproduct. Sulfone formation is a known side reaction in chlorosulfonation, especially under harsh conditions.

  • Causality: The initially formed sulfonyl chloride can act as an electrophile and react with another molecule of 4-bromo-2-fluorobenzoic acid, leading to the formation of a sulfone bridge between two aromatic rings. This is more prevalent at higher temperatures.

  • Troubleshooting:

    • Strict Temperature Control: As with isomer formation, maintaining a low and controlled temperature is the most effective way to minimize sulfone formation.

    • Stoichiometry: Using a moderate excess of chlorosulfonic acid can help to quickly convert the starting material to the sulfonyl chloride, reducing the opportunity for the intermediate sulfonic acid to react with another aromatic ring. However, a large excess should be avoided as it can promote side reactions.

Question 3: My reaction seems to be incomplete, and I have a significant amount of unreacted starting material. What could be the issue?

Answer: Incomplete conversion can be due to several factors related to the reaction conditions and reagent quality.

  • Causality:

    • Insufficient Reagent: An inadequate amount of chlorosulfonic acid will lead to an incomplete reaction.

    • Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration.

    • Moisture: Chlorosulfonic acid reacts violently with water. The presence of moisture in the starting material or glassware will consume the reagent and inhibit the desired reaction.

  • Troubleshooting:

    • Reagent Stoichiometry: Ensure at least a stoichiometric amount, and typically a slight excess, of chlorosulfonic acid is used.

    • Reaction Monitoring: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the point of completion.

    • Anhydrous Conditions: Thoroughly dry all glassware and ensure the starting material is anhydrous before beginning the reaction.

Product Isolation and Purification

Question 4: I am experiencing product loss during the work-up and isolation. How can I improve my yield?

Answer: The work-up procedure for chlorosulfonation reactions is critical to obtaining a good yield of the desired sulfonyl chloride. The product is highly susceptible to hydrolysis.

  • Causality: this compound, like most sulfonyl chlorides, will hydrolyze back to the corresponding sulfonic acid in the presence of water. Pouring the reaction mixture into water or ice is a common method to precipitate the product and separate it from the excess chlorosulfonic acid, but this must be done carefully.

  • Troubleshooting:

    • Controlled Quenching: The reaction mixture should be quenched by pouring it slowly onto a vigorously stirred mixture of crushed ice and water. This helps to dissipate the heat of quenching and rapidly precipitate the less soluble sulfonyl chloride before significant hydrolysis can occur.

    • Cold Filtration: Filter the precipitated product quickly and wash it with cold water to remove any residual acid. Keeping the product cold minimizes its solubility and the rate of hydrolysis.

    • Efficient Drying: Dry the isolated product thoroughly under vacuum to remove any residual water, which could cause hydrolysis upon storage.

Question 5: My purified product still shows the presence of the corresponding sulfonic acid. How can I remove this impurity?

Answer: The presence of 4-bromo-2-fluoro-5-sulfobenzoic acid is a common issue resulting from hydrolysis.

  • Causality: As mentioned, the sulfonyl chloride is sensitive to moisture. Hydrolysis can occur during the reaction work-up or even during storage if the product is not completely dry.

  • Troubleshooting:

    • Recrystallization: Recrystallization from a non-polar organic solvent, such as hexane or a mixture of hexane and dichloromethane, can be effective. The more polar sulfonic acid will have lower solubility in these solvents and can be removed.

    • Solvent Wash: Washing the crude product with a small amount of a non-polar solvent in which the sulfonyl chloride is sparingly soluble can help to remove more soluble impurities.

Analytical Characterization

A combination of analytical techniques is essential for confirming the structure and purity of this compound.

Technique Purpose Expected Observations
¹H NMR Structural ElucidationAromatic protons will show characteristic splitting patterns and chemical shifts. The number of signals and their integration will correspond to the protons on the aromatic ring.
¹³C NMR Structural ElucidationWill show distinct signals for each carbon atom in the molecule, confirming the substitution pattern.
FT-IR Functional Group IdentificationCharacteristic stretches for C=O (carboxylic acid), S=O (sulfonyl chloride), C-F, and C-Br bonds.
HPLC Purity AssessmentA single major peak for the desired product. Impurities such as isomers, starting material, and sulfone byproducts can be identified and quantified.
Mass Spectrometry Molecular Weight DeterminationThe molecular ion peak corresponding to the mass of the product will be observed.

Experimental Protocols

General Synthesis of this compound

Safety Precaution: This reaction should be performed in a well-ventilated fume hood. Chlorosulfonic acid is highly corrosive and reacts violently with water. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add chlorosulfonic acid (e.g., 3-5 equivalents).

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add 4-bromo-2-fluorobenzoic acid (1 equivalent) in small portions to the cooled chlorosulfonic acid with vigorous stirring, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (e.g., 2-4 hours), monitoring the progress by TLC or HPLC.

  • Once the reaction is complete, carefully pour the reaction mixture onto a vigorously stirred mixture of crushed ice and water.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water until the filtrate is neutral.

  • Dry the product under vacuum at a low temperature (e.g., < 40 °C).

HPLC Method for Purity Analysis
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 254 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent like acetonitrile.

Impurity Formation and Control

The following diagram illustrates the potential formation of common impurities during the synthesis.

Impurity_Formation Starting_Material 4-Bromo-2-fluorobenzoic Acid Reaction_Conditions Chlorosulfonic Acid (High Temp / Long Time) Starting_Material->Reaction_Conditions Desired_Product This compound Reaction_Conditions->Desired_Product Desired Pathway Isomeric_Impurity Isomeric Impurity (e.g., 4-bromo-3-(chlorosulfonyl)-2-fluorobenzoic acid) Reaction_Conditions->Isomeric_Impurity Side Reaction Sulfone_Byproduct Diaryl Sulfone Byproduct Reaction_Conditions->Sulfone_Byproduct Side Reaction Workup Aqueous Work-up Desired_Product->Workup Hydrolysis_Product 4-Bromo-2-fluoro-5-sulfobenzoic Acid Workup->Hydrolysis_Product Hydrolysis

Caption: Potential pathways for impurity formation.

References

  • Ouyang, T., Fu, M., Yang, X., Chen, H., & Wang, X. (2016). Synthesis of enzalutamide. Guangdong Chemical Industry, 43(06), 61-62.
  • Yang, F., Sun, J., Zheng, R., Qiu, W., Tang, J., & He, M. (2004). Oxidation of toluenes to benzoic acids by oxygen in non-acidic solvents. Tetrahedron, 60(5), 1225-1228.
  • Choi, J. Y., Calvet, C. M., Vieira, D. F., Gunatilleke, S. S., Cameron, M. D., McKerrow, J. H., Podust, L. M., & Roush, W. R. (2014). R-configuration of 4-aminopyridyl-based inhibitors of CYP

Technical Support Center: Synthesis of 4-Bromo-5-(chlorosulfonyl)-2-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 4-Bromo-5-(chlorosulfonyl)-2-fluorobenzoic acid. This resource is designed for researchers, chemists, and drug development professionals who are utilizing this important intermediate. The synthesis, primarily involving the electrophilic chlorosulfonation of 4-Bromo-2-fluorobenzoic acid, is powerful but can be accompanied by several side reactions that affect yield and purity.

This guide provides in-depth, experience-based answers to common challenges, explains the underlying chemical principles, and offers validated protocols to help you troubleshoot and optimize your experiments.

Troubleshooting Guide: A-Q&A Approach

This section addresses specific issues you may encounter during the synthesis and workup.

Question: My reaction mixture turned dark brown or black upon adding chlorosulfonic acid, and the final yield was extremely low. What happened?

Answer: This is a classic sign of charring and degradation of the aromatic starting material. Chlorosulfonic acid is a very strong acid and a powerful dehydrating agent.[1] Uncontrolled temperature is the most common cause.

  • Causality: The chlorosulfonation reaction is highly exothermic. If the addition of chlorosulfonic acid is too fast or the cooling bath is inefficient, localized "hot spots" can form. At elevated temperatures, the strong acid will aggressively oxidize and decompose the electron-rich aromatic ring of your starting material, leading to polymeric tars and a significant loss of product.

  • Preventative Measures:

    • Temperature Control is Critical: Always perform the addition of 4-Bromo-2-fluorobenzoic acid to the chlorosulfonic acid (or vice-versa, depending on your protocol) at a low temperature, typically 0-5 °C, using an ice-salt or ice-acetone bath.

    • Slow, Portion-wise Addition: Add the solid starting material in small portions to the stirred chlorosulfonic acid over an extended period. This allows the heat generated by the dissolution and reaction to dissipate effectively.

    • Vigorous Stirring: Ensure the reaction mixture is stirred efficiently to prevent localized heating and ensure homogeneity.

Question: After quenching the reaction on ice, my product was a sticky, oily solid that was difficult to filter and dry. My IR spectrum shows a broad peak around 3400 cm⁻¹. What is this impurity?

Answer: You are likely dealing with significant contamination by the corresponding sulfonic acid, 4-Bromo-2-fluoro-5-(sulfo)benzoic acid. The sulfonyl chloride group (-SO₂Cl) is highly susceptible to hydrolysis.[2][3]

  • Mechanism of Formation: The sulfonyl chloride is a reactive electrophile. During the workup phase, especially when quenching with a large volume of water/ice, any unreacted water can attack the sulfur atom, displacing the chloride and forming the sulfonic acid (-SO₃H). This can also happen if the starting materials or solvent are not scrupulously dried. The broad IR peak is characteristic of the O-H stretch of the sulfonic acid group.

  • Troubleshooting & Purification:

    • Anhydrous Conditions: Ensure your glassware is oven-dried and the 4-Bromo-2-fluorobenzoic acid starting material is anhydrous before starting the reaction.

    • Workup Procedure: The quench is a critical step. Pour the reaction mixture slowly onto a vigorously stirred slurry of crushed ice. This keeps the temperature low and precipitates the sulfonyl chloride quickly, minimizing its contact time with liquid water.

    • Purification: While challenging, a separation is possible. The sulfonic acid is significantly more polar. You can attempt to wash the crude solid with a small amount of ice-cold water. The desired sulfonyl chloride is much less soluble and should remain as the solid. However, this risks hydrolyzing more of your product. A more robust method is to dissolve the crude product in an organic solvent like ethyl acetate and wash it with a small amount of ice-cold brine to remove the highly polar sulfonic acid.

Question: My HPLC and NMR analyses show two major products with very similar retention times and spectral patterns. What is the likely isomeric impurity?

Answer: The most probable side product is the positional isomer, 4-Bromo-3-(chlorosulfonyl)-2-fluorobenzoic acid .

  • Electronic Directing Effects: The synthesis is an electrophilic aromatic substitution. The position of the incoming chlorosulfonyl group is directed by the substituents already on the ring (F, Br, and COOH).

    • The -F and -Br groups are ortho, para-directing.

    • The -COOH group is meta-directing. All three groups direct the electrophile to either position 3 or position 5. While position 5 is sterically favored, substitution at position 3 (sandwiched between the fluoro and carboxyl groups) can still occur, leading to the formation of this isomer.

  • Mitigation and Separation:

    • Reaction Temperature: Lowering the reaction temperature can sometimes increase the selectivity for the thermodynamically favored product (the 5-isomer).

    • Purification: Separating positional isomers is often difficult due to their similar physical properties.

      • Fractional Crystallization: This may be effective if you can find a solvent system where the two isomers have sufficiently different solubilities. This requires careful screening and may involve multiple recrystallization steps.

      • Preparative Chromatography: While not ideal for large scales, preparative HPLC or flash column chromatography is the most reliable method for separating these isomers at the lab scale.

Question: My Mass Spec analysis shows a high molecular weight impurity (around M+500). What could this be?

Answer: This is likely a diaryl sulfone . This side product forms when the desired sulfonyl chloride product acts as an electrophile and reacts with another molecule of the starting material, 4-Bromo-2-fluorobenzoic acid, in a Friedel-Crafts-type reaction.

  • Mechanism of Formation: Ar-SO₂Cl + Ar'-H → Ar-SO₂-Ar' + HCl This reaction is catalyzed by the strong acid conditions. The formation of the sulfone is more prevalent at higher temperatures or with prolonged reaction times.[4]

  • Preventative Measures:

    • Use an Excess of Chlorosulfonic Acid: Using a sufficient excess of chlorosulfonic acid (typically 3-5 equivalents) ensures that the starting material is consumed quickly in the desired chlorosulfonation reaction, reducing its availability to react with the product sulfonyl chloride.

    • Strict Temperature and Time Control: Avoid letting the reaction temperature rise and do not let the reaction run for an unnecessarily long time after the starting material has been consumed (monitor by TLC or HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the most critical reaction parameters to control for a successful synthesis?

A1: Based on the common side reactions, the three most critical parameters are:

  • Temperature: Must be kept low (0-10 °C) during addition and the main reaction phase to prevent charring and minimize side product formation.

  • Stoichiometry: A sufficient excess of chlorosulfonic acid (at least 2-3 equivalents) is needed to drive the reaction to completion and act as the solvent.[1]

  • Moisture Control: The reaction must be performed under anhydrous conditions to prevent premature hydrolysis of the chlorosulfonic acid reagent and the sulfonyl chloride product.

Q2: What is the electrophile in this reaction?

A2: In chlorosulfonic acid, an equilibrium exists that generates the electrophile SO₂Cl⁺.[5] This highly reactive species is what attacks the aromatic ring in the key electrophilic aromatic substitution step. The mechanism is analogous to other aromatic substitutions like nitration or halogenation.

Q3: What analytical techniques are recommended for monitoring the reaction and assessing final purity?

A3: A multi-technique approach is best for robust analysis.

  • Thin-Layer Chromatography (TLC): Excellent for qualitative, real-time reaction monitoring to see the consumption of the starting material.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative analysis.[6] It can accurately separate and quantify the desired product, the starting material, and key impurities like the positional isomer.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are invaluable for structural confirmation of the final product and identification of impurities.

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the product and identify unknown impurities, such as the diaryl sulfone.[7]

Visualizing Reaction Pathways

The following diagrams illustrate the intended synthesis and the formation of common side products.

Main_Synthetic_Pathway cluster_reagent SM 4-Bromo-2-fluorobenzoic acid P 4-Bromo-5-(chlorosulfonyl)- 2-fluorobenzoic acid SM->P Chlorosulfonation reagent + HSO₃Cl (Chlorosulfonic Acid) 0-10 °C

Caption: Main synthetic route to the target compound.

Side_Reaction_Pathways cluster_products Reaction Products SM 4-Bromo-2-fluorobenzoic acid DP Desired Product (5-SO₂Cl isomer) SM->DP Desired Path (Electrophilic Substitution) SP2 Isomeric Impurity (3-SO₂Cl isomer) SM->SP2 Alternative Substitution SP1 Hydrolysis Product (Sulfonic Acid) DP->SP1 Hydrolysis (Workup/Moisture) SP3 Sulfone Impurity (Diaryl Sulfone) DP->SP3 Friedel-Crafts (+ Starting Material)

Caption: Overview of major side reaction pathways.

Troubleshooting_Workflow start Analysis Shows Low Yield / Low Purity q1 Symptom: Sticky/Oily Product, Difficult to Isolate start->q1 q2 Symptom: Isomer Detected by HPLC/NMR start->q2 q3 Symptom: Dark/Tarry Reaction Mixture start->q3 sol1 Cause: Hydrolysis to Sulfonic Acid Solution: • Ensure anhydrous conditions • Improve quench procedure • Wash with cold brine q1->sol1 YES sol2 Cause: Poor Regioselectivity Solution: • Lower reaction temperature • Purify via fractional  crystallization or chromatography q2->sol2 YES sol3 Cause: Charring/Degradation Solution: • Improve cooling (0-5 °C) • Slow, portion-wise addition • Ensure vigorous stirring q3->sol3 YES

Caption: A logical workflow for troubleshooting common issues.

Experimental Protocols

Protocol 1: Synthesis of this compound

Disclaimer: This reaction involves highly corrosive and reactive chemicals. All work must be conducted in a certified fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and face shield.

Materials:

  • 4-Bromo-2-fluorobenzoic acid (1.0 eq)

  • Chlorosulfonic acid (≥3.0 eq)

  • Crushed ice

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Equip a flame-dried, three-neck round-bottom flask with a magnetic stirrer, a nitrogen inlet, and a glass stopper.

  • Charge the flask with chlorosulfonic acid (3.0 eq) and cool the flask to 0 °C using an ice-salt bath.

  • Under a positive flow of nitrogen, add the 4-Bromo-2-fluorobenzoic acid (1.0 eq) to the stirred chlorosulfonic acid in small portions over 30-45 minutes. Ensure the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour.

  • Increase the temperature to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by taking a small aliquot, carefully quenching it in ice water, extracting with ethyl acetate, and analyzing by TLC or HPLC until the starting material is consumed.

  • While preparing for quench, fill a large beaker with a vigorously stirred slurry of crushed ice and water.

  • Once the reaction is complete, very slowly and carefully, pour the reaction mixture onto the ice slurry. The product should precipitate as a white or off-white solid.

  • Filter the crude solid using a Büchner funnel and wash the filter cake with a small amount of ice-cold deionized water.

  • For further purification, dissolve the damp solid in ethyl acetate. Transfer to a separatory funnel and wash with a small portion of ice-cold brine to remove residual acids.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Recrystallize from a suitable solvent system (e.g., toluene/hexanes) to obtain the purified this compound.

Protocol 2: Illustrative HPLC Method for Purity Analysis

This is a general method and may require optimization for your specific system.

ParameterSpecification
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Expected Elution 4-Bromo-2-fluoro-5-(sulfo)benzoic acid (most polar, earliest elution) → 4-Bromo-2-fluorobenzoic acid → this compound / Isomer → Diaryl sulfone (least polar, latest elution)

References

  • King, J. F.; et al. (1989). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. American Chemical Society. Available at: [Link]

  • Gold, V.; et al. (1966). Chlorination of Aromatic Halides with Chlorosulfonic Acid. Taylor & Francis Online. Available at: [Link]

  • Chemistry Stack Exchange. (2015). What is the mechanism of chlorosulfonation of benzene?. Available at: [Link]

  • Robertson, R. E. (1967). Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Science Publishing. Available at: [Link]

  • Caron, P. (2000). Process for preparing sulphonate salts via alkaline hydrolysis of the corresponding sulfonyl chlorides. Google Patents.
  • Gnedin, B. G.; et al. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. OSTI.GOV. Available at: [Link]

  • Ivanov, S. N.; et al. (2004). Two Pathways of Arenesulfonyl Chlorides Hydrolysis. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Aromatic sulfonation. Available at: [Link]

  • Cremlyn, R. J. (2002). Chlorosulfonic Acid: A Versatile Reagent. Royal Society of Chemistry. Available at: [Link]

  • 3D Chemistry. (2020). Chlorosulphonation of benzene. YouTube. Available at: [Link]

  • AMSbiopharma. (2023). Impurity profiling and HPLC methods for drug quality compliance. Available at: [Link]

  • Singh, R.; et al. (2018). Novel Analytical Techniques used in Identification and Isolation of Impurities in Pharmaceuticals an Overview. ResearchGate. Available at: [Link]

Sources

optimizing reaction conditions for sulfonamide formation with 4-Bromo-5-(chlorosulfonyl)-2-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Sulfonamide Synthesis Optimization Topic: 4-Bromo-5-(chlorosulfonyl)-2-fluorobenzoic acid Ticket ID: CHEM-SUP-2024-882 Responder: Dr. Aris Thorne, Senior Application Scientist

Welcome to the Technical Support Center

You are working with This compound , a densely functionalized scaffold. This molecule presents a classic "chemoselectivity puzzle." You have two electrophiles (sulfonyl chloride and fluorobenzene) and one acidic nucleophile/electrophile precursor (carboxylic acid) on the same ring.

My role is to guide you through the "Golden Path" to your sulfonamide while avoiding the common pitfalls of hydrolysis, polymerization, and nucleophilic aromatic substitution (SNAr).

Module 1: Critical Reactivity Profile

Before you mix reagents, you must understand the hierarchy of reactivity. Your molecule is not just a sulfonyl chloride; it is a reactive zwitterion precursor .

The Chemoselectivity Hierarchy
  • Carboxylic Acid (-COOH): This is the first site of reactivity. It will instantly consume 1 equivalent of base to form the carboxylate. Crucial: If you do not account for this, your reaction will stall because your base is neutralized before it can catalyze the sulfonamide formation.

  • Sulfonyl Chloride (-SO₂Cl): This is your target electrophile. It reacts rapidly with amines but is also highly susceptible to hydrolysis by ambient moisture.

  • Aryl Fluoride (Ar-F): Located ortho to the carboxylate and para to the bromide. While generally stable at 0°C, it becomes susceptible to displacement (SNAr) by amines at elevated temperatures (>40°C) or in very polar solvents (DMSO/DMF), leading to impurities.

Visualizing the Reaction Pathways

The following diagram illustrates the competition between the desired pathway and common failure modes.

ReactionPathways SM Starting Material (-SO2Cl, -COOH, -F) Salt Carboxylate Intermediate (-SO2Cl, -COO-) SM->Salt Fast Deprotonation Base Base Addition (>2 equiv) Base->Salt Product Target Sulfonamide (-SO2NHR, -COO-) Salt->Product Path A: 0°C (Kinetic Control) Hydrolysis Sulfonic Acid Byproduct (Hydrolysis) Salt->Hydrolysis Path B: Wet Solvent SNAr S_NAr Impurity (F displaced by Amine) Salt->SNAr Path C: High Temp (>40°C) Amine Amine Nucleophile

Figure 1: Reaction logic flow. Path A is the target. Path B and C are the primary failure modes.

Module 2: Standard Operating Procedure (SOP)

This protocol is designed to be self-validating . The specific stoichiometry accounts for the acidic proton on the benzoate.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Amine: Primary or Secondary Amine (1.1 equiv)

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 equiv )

  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) [0.1 M]

Step-by-Step Protocol
  • System Prep: Flame-dry a round-bottom flask and cool under a stream of Nitrogen or Argon.

    • Why? The -SO₂Cl group hydrolyzes to sulfonic acid in minutes if exposed to humid air.

  • Solubilization (The "Slurry" Phase): Add the benzoic acid substrate to the flask. Add anhydrous DCM.

    • Note: The starting material may not fully dissolve. This is normal. It will dissolve upon base addition.

  • Base Addition (The Critical Step): Cool the mixture to 0°C (ice bath). Add the DIPEA (3.0 equiv) dropwise.

    • Observation: The solution should clarify as the carboxylate salt forms and dissolves.

    • Tech Tip: If it does not dissolve in DCM, switch to anhydrous THF.

  • Amine Addition: Add the amine (1.1 equiv) slowly at 0°C.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT). Monitor by LC-MS.[1][2]

    • Endpoint: Look for the disappearance of the methyl ester peak (if you did a mini-workup with MeOH) or the mass of the sulfonamide.

  • Workup (Acid-Base Extraction):

    • Dilute with DCM.

    • Wash 1: 1N HCl (aqueous). Purpose: Protonates the product (-COOH) and removes excess amine/DIPEA.

    • Phase Separation: Collect the organic layer (DCM).

    • Dry & Concentrate: Dry over Na₂SO₄, filter, and evaporate.

Module 3: Troubleshooting Guide

If your reaction failed, identify the symptoms below to find the root cause.

Symptom 1: Low Yield / Recovery of Sulfonic Acid

Diagnosis: Hydrolysis has occurred.[3] The -SO₂Cl became -SO₃H.

  • Root Cause: Wet solvents or old starting material.

  • Fix:

    • Use freshly distilled solvents or molecular sieves (3Å).

    • Check the quality of the starting material. If it smells like HCl (acrid), it has already hydrolyzed.

    • Validation: Run a mini-reaction with methanol. If you don't get the methyl sulfonate ester immediately, your starting material is dead.

Symptom 2: Multiple Spots on TLC / "Double Addition" Mass

Diagnosis: SNAr Side Reaction.

  • Root Cause: The fluorine atom was displaced by the amine. This happens if the reaction gets too hot or if you use a large excess of amine.

  • Fix:

    • Keep the reaction strictly at 0°C .

    • Do not use excess amine (>1.2 equiv).

    • Avoid polar aprotic solvents like DMF or DMSO, which accelerate SNAr rates.

Symptom 3: Starting Material Remains Undissolved

Diagnosis: Solubility Mismatch.

  • Root Cause: The zwitterionic salt (carboxylate/ammonium) is insoluble in non-polar DCM.

  • Fix: Switch to THF (Tetrahydrofuran) or MeCN (Acetonitrile). These dissolve the salt better while remaining inert to the sulfonyl chloride at 0°C.

Data Summary: Solvent Compatibility Table
SolventSolubility (Salt)Hydrolysis RiskSNAr RiskRecommendation
DCM LowLowLowFirst Choice (if soluble)
THF HighModerate (hygroscopic)LowBest Alternative
DMF HighHigh (wet)High Avoid
Water HighCritical LowAvoid (unless Schotten-Baumann)

Module 4: FAQs

Q: Can I use aqueous conditions (Schotten-Baumann)? A: Yes, but with caution. You can use a biphasic system (Water/DCM) with Na₂CO₃ as the base. However, hydrolysis of the sulfonyl chloride competes with sulfonamide formation. This is only recommended if your amine is water-soluble and you use a large excess of the sulfonyl chloride. For this specific valuable substrate, anhydrous conditions are superior [1].

Q: Why do I need 3 equivalents of base? A:

  • Equiv 1: Neutralizes the carboxylic acid (-COOH

    
     -COO⁻).
    
  • Equiv 2: Neutralizes the HCl generated during sulfonamide formation.

  • Equiv 3: Maintains basicity to drive the kinetics and ensure the amine remains nucleophilic.

Q: Can I activate the Carboxylic Acid first? A: NO. If you add EDC, HATU, or SOCl₂ to this molecule in the presence of an amine, you will get a mixture of Amide (reaction at -COOH) and Sulfonamide (reaction at -SO₂Cl). The beauty of this substrate is the natural reactivity difference: -SO₂Cl reacts much faster than -COOH without coupling agents [2].

Visualizing the Workup Logic

Since your product is an acid, purification is simplified by exploiting pH.

WorkupFlow ReactionMix Reaction Mixture (Product, Excess Amine, Base) AcidWash Add 1N HCl (aq) & DCM ReactionMix->AcidWash Separation Phase Separation AcidWash->Separation OrgLayer Organic Layer (DCM) Contains: Product (COOH form) Separation->OrgLayer Product Extracts AqLayer Aqueous Layer (Acidic) Contains: Protonated Amine, Base-HCl salt Separation->AqLayer Impurities Stay Final Dry & Evaporate Pure Product OrgLayer->Final

Figure 2: Acidic workup strategy to remove unreacted amine and base.

References

  • Chemoselective Sulfonylation: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley. (General reactivity of sulfonyl chlorides vs carboxylic acids).

  • Selectivity in Polyfunctional Molecules: Blakemore, D. C., et al. "Organic Synthesis provides opportunities to transform drug discovery." Nature Chemistry, 2018.[4] (Discusses handling of polyfunctional aromatic scaffolds).

  • SNAr Side Reactions: Bunnett, J. F., & Zahler, R. E. "Kinetics of the Reaction of 2,4-Dinitrochlorobenzene with Some Amines." Chemical Reviews. (Foundational text on activation of aryl halides by ortho/para withdrawing groups).

Sources

Technical Support Center: Troubleshooting Reactions with 4-Bromo-5-(chlorosulfonyl)-2-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Bromo-5-(chlorosulfonyl)-2-fluorobenzoic acid (BCSFA). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this highly reactive, trifunctional building block. Here, we will address common challenges, provide in-depth troubleshooting strategies, and explain the chemical principles underpinning successful experimentation.

Understanding the Reactivity of this compound

This compound is a versatile reagent characterized by three key functional groups: a carboxylic acid, a sulfonyl chloride, and a halogenated aromatic ring. The interplay of these groups dictates its reactivity and can present unique challenges in synthesis. The electron-withdrawing nature of the fluorine, bromine, and chlorosulfonyl groups renders the sulfonyl chloride moiety highly electrophilic and susceptible to nucleophilic attack.[1][2] This heightened reactivity is the primary source of both its synthetic utility and the potential for failed reactions.

Frequently Asked Questions (FAQs)

Q1: My reaction to form a sulfonamide with an amine is giving low to no yield. What are the likely causes?

A1: This is a common issue stemming from several factors:

  • Hydrolysis of the Sulfonyl Chloride: The sulfonyl chloride group is highly susceptible to hydrolysis, especially in the presence of moisture.[3] The resulting sulfonic acid is unreactive towards amines under typical sulfonamide formation conditions and will not yield the desired product.

  • Poor Nucleophilicity of the Amine: Electron-deficient anilines or sterically hindered amines may not be sufficiently nucleophilic to react efficiently with the sulfonyl chloride, particularly if competing with trace amounts of water.[4]

  • Side Reactions of the Carboxylic Acid: The carboxylic acid moiety can interfere with the reaction, for instance, by reacting with the base intended to scavenge the HCl byproduct of the sulfonylation reaction.

  • Inadequate Reaction Conditions: Incorrect solvent, temperature, or base can all lead to failed reactions.

Q2: I'm observing a significant amount of an insoluble white solid that is not my desired sulfonamide. What could this be?

A2: The most likely culprit is the sulfonic acid byproduct formed from the hydrolysis of your starting material. This sulfonic acid is often a crystalline solid with low solubility in many organic solvents. You can often confirm its identity by its insolubility and by analyzing the aqueous layer of your workup for acidity.

Q3: Can I perform a reaction at the carboxylic acid group without affecting the sulfonyl chloride?

A3: This is challenging due to the high reactivity of the sulfonyl chloride. Protecting the sulfonyl chloride group is not straightforward. It is generally more feasible to first react the sulfonyl chloride and then modify the carboxylic acid in a subsequent step.

Troubleshooting Guide: Failed Sulfonamide Synthesis

This section provides a systematic approach to troubleshooting failed sulfonamide formation reactions with this compound.

Problem 1: Low or No Product Formation

Initial Diagnostic Workflow

start Reaction Failure: Low/No Sulfonamide Yield check_reagents Verify Reagent Quality & Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Solvent, Temp, Base) start->check_conditions check_hydrolysis Investigate Potential for Sulfonyl Chloride Hydrolysis check_reagents->check_hydrolysis check_conditions->check_hydrolysis check_amine Assess Amine Reactivity check_hydrolysis->check_amine

Caption: Initial diagnostic workflow for low sulfonamide yield.

Detailed Troubleshooting Steps:

1. Scrutinize Your Reagents and Setup:

  • Anhydrous Conditions are Critical: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. Sulfonyl chlorides are highly sensitive to moisture.[3]

  • Solvent Choice: Aprotic solvents such as dichloromethane (DCM), acetonitrile (ACN), or tetrahydrofuran (THF) are generally preferred.

  • Base Selection: A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is essential to neutralize the HCl generated during the reaction without competing with the amine nucleophile. Pyridine can also be used and may sometimes enhance the reaction rate.

  • Reagent Purity: Verify the purity of your this compound and the amine. Impurities can interfere with the reaction.

2. Address the Threat of Hydrolysis:

  • Reaction Temperature: Perform the reaction at a low temperature (e.g., 0 °C) to minimize hydrolysis of the sulfonyl chloride. Add the sulfonyl chloride solution dropwise to the amine solution to maintain a low concentration of the reactive species.

  • Workup Procedure: When the reaction is complete, perform the aqueous workup quickly and at a low temperature to minimize product and starting material degradation.

3. Overcoming Low Amine Reactivity:

  • Electron-Deficient Amines: For weakly nucleophilic anilines, consider using a stronger base or a catalyst. In some cases, increasing the reaction temperature may be necessary, but this must be balanced against the risk of hydrolysis.

  • Sterically Hindered Amines: Reactions with bulky amines may require longer reaction times, higher temperatures, or the use of a more potent activating agent for the sulfonyl chloride, although options for this are limited.

4. Mitigating Side Reactions:

  • Carboxylic Acid Interference: If you suspect the carboxylic acid is causing issues, you can protect it as an ester (e.g., a methyl or ethyl ester) prior to the sulfonamide formation. The ester can be hydrolyzed in a subsequent step.

Problem 2: Product Purification Challenges

Issue: Difficulty in separating the desired sulfonamide from the sulfonic acid byproduct or unreacted starting material.

Solutions:

  • Extraction: The desired sulfonamide product is typically soluble in organic solvents, while the sulfonic acid byproduct is often more water-soluble, especially in its salt form. A basic aqueous wash (e.g., with sodium bicarbonate solution) can help to remove the acidic byproduct and any unreacted starting material.

  • Chromatography: If extraction is insufficient, column chromatography on silica gel is an effective method for purifying sulfonamides. A gradient of ethyl acetate in hexanes is a common solvent system.

  • Recrystallization: If the sulfonamide product is a solid, recrystallization from a suitable solvent system can be an excellent final purification step.

Experimental Protocols

Protocol 1: General Procedure for Sulfonamide Synthesis

This protocol provides a starting point for the reaction of this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1 - 1.5 equiv)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask, magnetic stirrer, and inert atmosphere setup

Procedure:

  • Dissolve the amine (1.1-1.5 equiv) and TEA or DIPEA (2.0 equiv) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve this compound (1.0 equiv) in a minimal amount of anhydrous DCM.

  • Add the sulfonyl chloride solution dropwise to the stirred amine solution at 0 °C over 15-30 minutes.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers and wash with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Characterization of Products

The successful synthesis of the sulfonamide derivative can be confirmed using standard analytical techniques.

Technique Expected Observations
¹H NMR Disappearance of the broad carboxylic acid proton peak. Appearance of a new N-H proton signal for primary amine reactions (often a broad singlet). Shifts in the aromatic protons adjacent to the newly formed sulfonamide group.
¹³C NMR Shift in the carbonyl carbon of the carboxylic acid. Changes in the chemical shifts of the aromatic carbons, particularly the carbon attached to the sulfur atom.
FT-IR Disappearance of the broad O-H stretch of the carboxylic acid. Appearance of characteristic S=O stretching bands for the sulfonamide group (typically around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹). Appearance of an N-H stretching band for primary and secondary sulfonamides (around 3300 cm⁻¹).
Mass Spectrometry The molecular ion peak corresponding to the expected mass of the sulfonamide product.

Mechanistic Insights

The reaction between this compound and an amine proceeds via a nucleophilic acyl substitution mechanism at the sulfur atom.

Reaction Workflow Diagram

start Starting Materials: This compound + Amine (R-NH2) intermediate Tetrahedral Intermediate start->intermediate Nucleophilic Attack product Sulfonamide Product + HCl intermediate->product Chloride Elimination salt Triethylammonium Chloride product->salt Acid-Base Reaction base Base (e.g., TEA) base->salt

Caption: Simplified workflow of sulfonamide formation.

The amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This forms a transient tetrahedral intermediate. The chloride ion is then eliminated as a leaving group, and the protonated sulfonamide is deprotonated by the base to yield the final product and the corresponding ammonium salt.

Safety Precautions

This compound and its derivatives should be handled with care in a well-ventilated fume hood.[1] Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.[1] Avoid inhalation of dust and contact with skin and eyes.[1]

References

  • Mikołajczyk, M., Gajl, M., Błaszczyk, J., Cypryk, M., & Gostyński, B. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Molecules, 25(6), 1428. [Link]

  • Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. (2023). PMC. [Link]

  • Cooley, T. A., Dawood, I. A. S., Austhof, E. R., Duran, J. R. J., & Franklin, M. (2017). Facile synthesis of arylsulfonates from phenol derivatives and sulfonyl chlorides. Trends in Organic Chemistry, 18.

Sources

Technical Support Center: Purification of 4-Bromo-5-(chlorosulfonyl)-2-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

Warning: This compound contains two conflicting functional groups that dictate its handling:

  • Carboxylic Acid (-COOH): Polar, capable of hydrogen bonding.

  • Sulfonyl Chloride (-SO₂Cl): Highly electrophilic, moisture-sensitive.

The "Golden Rule" of Purification: Do NOT treat this as a standard benzoic acid. Standard aqueous or alcoholic recrystallization methods will destroy the sulfonyl chloride moiety, converting it to the sulfonic acid or ethyl ester, respectively.

Target Purity Strategy: The primary goal is to remove the hydrolysis byproduct (sulfonic acid) and regioisomers while maintaining anhydrous conditions.

Recommended Recrystallization Protocol

The most robust method for this class of compounds is a Two-Solvent Precipitation (DCM/Heptane) . This method avoids high temperatures, minimizing thermal degradation of the sulfonyl chloride.

Reagents Required:
  • Solvent A (Good Solvent): Dichloromethane (DCM) - Must be Anhydrous.

  • Solvent B (Anti-Solvent): n-Heptane (or n-Hexane) - Must be Anhydrous.

  • Desiccant: Magnesium Sulfate (MgSO₄).

Step-by-Step Methodology
  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the minimum amount of DCM at room temperature to dissolve the solid.

    • Note: If the solution is cloudy, this is likely inorganic salts or the sulfonic acid impurity.

  • Clarification (Critical Step):

    • Add anhydrous MgSO₄ to the DCM solution to bind trace water.

    • Filter the solution through a sintered glass funnel or a pad of Celite to remove the desiccant and any insoluble impurities (sulfonic acids are often insoluble in DCM).

  • Crystallization:

    • Place the clear filtrate in a clean flask with a stir bar.

    • Slowly add n-Heptane dropwise while stirring.

    • Endpoint: Stop adding Heptane when a persistent cloudiness (turbidity) is observed that does not dissolve after 30 seconds of stirring.

  • Nucleation & Growth:

    • Add a few drops of DCM to clear the solution back to transparency.

    • Cover the flask and allow it to stand undisturbed at room temperature for 1-2 hours.

    • Transfer to a fridge (4°C) for 4 hours.

  • Isolation:

    • Filter the crystals rapidly under a blanket of Nitrogen or Argon (to prevent moisture uptake).

    • Wash with cold n-Heptane.

    • Dry in a vacuum desiccator over P₂O₅.

Visual Workflows

Workflow 1: The "Happy Path" Recrystallization

This diagram outlines the logical flow for the DCM/Heptane protocol.

Recrystallization_Workflow Start Crude Solid (4-Bromo-5-(chlorosulfonyl)-2-fluorobenzoic acid) Dissolve Dissolve in Anhydrous DCM (Room Temp) Start->Dissolve Check Is solution clear? Dissolve->Check Filter Filter Insoluble Impurities (Salts/Sulfonic Acid) Check->Filter No (Cloudy) Dry Dry Organic Layer (MgSO4) Check->Dry Yes Filter->Dry AntiSolvent Add n-Heptane (Dropwise until turbid) Dry->AntiSolvent Crystallize Cool to 4°C (Slow Growth) AntiSolvent->Crystallize Isolate Vacuum Filtration (Inert Atmosphere) Crystallize->Isolate

Figure 1: Decision matrix for the purification of sulfonyl chlorides using the DCM/Heptane method.

Troubleshooting & FAQs

Q1: Why can't I use Ethanol or Methanol? They are standard for benzoic acids.

A: This is the most common failure mode.[1] Alcohols are nucleophiles. They will attack the sulfur atom in the sulfonyl chloride group (-SO₂Cl), displacing the chloride.

  • Result: You will synthesize the sulfonate ester (e.g., ethyl sulfonate) or the sulfonic acid, completely destroying your reactive handle [1].

Q2: My product is "Oiling Out" (forming a liquid layer) instead of crystallizing.

A: Oiling out occurs when the melting point of the solute is depressed below the solvent's boiling point, often due to impurities.[2] Corrective Actions:

  • Seed It: Add a tiny crystal of pure product to the turbid solution.

  • Lower Temperature: Ensure the initial dissolution was at room temperature, not boiling.

  • Change Solvent Ratio: You likely added too much Heptane too quickly. Add a small amount of DCM to redissolve the oil, then cool more slowly.

Q3: The Melting Point is broad and lower than expected (e.g., < 150°C).

A: This indicates hydrolysis.[1][3][4] The sulfonyl chloride has partially converted to the sulfonic acid (-SO₃H) due to atmospheric moisture.

  • Validation: Run a TLC. The sulfonic acid is highly polar and will stay at the baseline (Rf ~ 0) in standard organic eluents (e.g., 20% EtOAc/Hexane), whereas the sulfonyl chloride will move (Rf ~ 0.4-0.6).

  • Recovery: If hydrolysis is significant (>10%), you may need to re-chlorinate the material using Thionyl Chloride (SOCl₂) to convert the acid back to the chloride, followed by the recrystallization steps above [2].

Mechanism of Decomposition (The "Trap")

Understanding why the protocol fails is just as important as the protocol itself.

Hydrolysis_Pathway Product Target Molecule (-SO2Cl) Intermediate Tetrahedral Intermediate Product->Intermediate + Nucleophile Water H2O / Alcohol (Nucleophile) Impurity Sulfonic Acid / Ester (Dead End) Intermediate->Impurity Cl- Departure HCl HCl (Byproduct) Intermediate->HCl

Figure 2: The irreversible degradation pathway. Once the chloride leaves, the reactive handle is lost.

Solubility Data Table

SolventSolubility (25°C)Reactivity RiskRecommendation
Dichloromethane (DCM) HighLowPrimary Solvent
Chloroform HighLowGood Alternative
Toluene ModerateLowGood for hot recrystallization
Ethyl Acetate HighModerateUse only if strictly anhydrous
n-Heptane / Hexane InsolubleLowPrimary Anti-Solvent
Water Insoluble (Reacts)CRITICAL DO NOT USE
Ethanol / Methanol Soluble (Reacts)CRITICAL DO NOT USE
Diethyl Ether ModerateLowGood, but hard to crystallize from

References

  • BenchChem Technical Support.[1][5][2] (2025).[1][5][6] Preventing decomposition of sulfonyl chloride during reaction. Retrieved from

  • Organic Chemistry Portal. (2014). Synthesis of sulfonyl chlorides. Retrieved from

  • Santa Cruz Biotechnology.[7] 4-Bromo-2-chloro-5-fluorobenzoic acid Safety Data Sheet. Retrieved from

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. (General reference for sulfonyl chloride handling standards).

Sources

Technical Support Center: Sulfonyl Chloride Reactivity & Synthesis Management

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Managing the Reactivity of the Sulfonyl Chloride Group (


)
Introduction & Safety Directive

Welcome. You are likely here because your sulfonyl chloride is either decomposing, failing to couple, or behaving unpredictably. The sulfonyl chloride group is a "loaded spring"—highly electrophilic and prone to both hydrolysis and thermal decomposition.

CRITICAL SAFETY WARNING:

  • Thermal Runaway: Sulfonyl chlorides, particularly those derived from electron-rich heterocycles, are thermally unstable. They can desulfonylate (

    
    ) exothermically. Never distill a sulfonyl chloride residue to dryness without DSC (Differential Scanning Calorimetry) data.
    
  • Pressure Hazard: Hydrolysis releases

    
     and 
    
    
    
    gas. Sealed vials containing wet sulfonyl chlorides can over-pressurize and burst.
Module 1: Synthesis & Generation (Upstream Troubleshooting)

The Issue: "I cannot isolate the sulfonyl chloride; it degrades during formation."

Root Cause Analysis: Traditional chlorosulfonation (using


) is too harsh for sensitive substrates. The high acidity and temperature often lead to "tarring" or desulfonylation.

Protocol A: The "Gentle" Oxidative Chlorination (For Thiols) Best for: Sensitive heterocycles, late-stage functionalization.

Instead of electrophilic aromatic substitution, use a thiol precursor. The combination of


 and 

generates in situ

in a controlled manner, avoiding the harshness of gas cylinders.

Step-by-Step Protocol:

  • Dissolution: Dissolve thiol (1.0 equiv) in DCM at 0°C.

  • Reagent Prep: Add

    
     (2.0 equiv) followed by dropwise addition of 
    
    
    
    (30% aq, 4.0 equiv). Note: This is exothermic. Control temp < 10°C.
  • Mechanism: The thiol oxidizes to the disulfide, then to the sulfinyl chloride, and finally the sulfonyl chloride.[1]

  • Workup: Quench with ice water. Extract immediately with DCM. Do not wash with basic brine (hydrolysis risk).

Protocol B: The DABSO Method (Gas-Free Surrogate) Best for: Converting Grignards/Lithio-species without handling toxic


 gas.

DABSO (DABCO-bis(sulfur dioxide)) is a solid


 equivalent.[2]
  • Metallation: Generate

    
     or 
    
    
    
    .
  • Insertion: Add DABSO (0.5 equiv) at -40°C. Warm to RT. (Forms the sulfinate

    
    ).
    
  • Chlorination: Cool to 0°C. Add NCS (N-chlorosuccinimide) (1.1 equiv).

  • Result: Clean conversion to

    
     without acid exposure.
    

Visualization: Synthesis Decision Matrix

SynthesisPathways Start Starting Material Arene Electron-Rich Arene Start->Arene Thiol Thiol / Disulfide Start->Thiol Halide Aryl Halide Start->Halide Aniline Aniline Start->Aniline Chlorosulf Electrophilic Subst. Arene->Chlorosulf Chlorosulfonic Acid (Harsh, Acidic) OxChlor Oxidative Chlorination Thiol->OxChlor H2O2 + SOCl2 (Mild, Oxidative) Metal Metallation/Trapping Halide->Metal 1. Mg/Li 2. DABSO 3. NCS Sandmeyer Sandmeyer Reaction Aniline->Sandmeyer 1. NaNO2/HCl 2. SO2/CuCl Product Sulfonyl Chloride Chlorosulf->Product High Yield (Simple substrates) OxChlor->Product High Chemoselectivity Metal->Product Gas-Free SO2 Source Sandmeyer->Product Avoids Isomers

Caption: Selection of synthetic route based on substrate stability and functional group tolerance.

Module 2: Stability & Storage (The "Purple Oil" Phenomenon)

FAQ: "My white solid sulfonyl chloride turned into a purple oil overnight. What happened?"

Technical Insight: This is Autocatalytic Acidolysis .

  • Trace moisture hydrolyzes a small fraction of

    
     to 
    
    
    
    (Sulfonic Acid) and
    
    
    .
  • The generated

    
     and Sulfonic Acid protonate the remaining sulfonyl chloride.
    
  • This destabilizes the S-Cl bond, accelerating decomposition.

  • Counter-Intuitive Fact: Ortho-substituted arenesulfonyl chlorides hydrolyze faster than para-substituted ones. This is due to Steric Acceleration —the bulky ortho group relieves strain in the transition state (trigonal bipyramidal) by expelling the chloride [2].

Storage Protocol:

  • The "Sacrificial" Buffer: Store solid sulfonyl chlorides with a small packet of anhydrous

    
     or silica gel in the secondary container to absorb acid/moisture.
    
  • Solvent Storage: If unstable as a solid, store as a 1M solution in anhydrous Toluene or DCM at -20°C. Avoid ethers (THF) as they can be cleaved by the trace acid generated.

Module 3: Reactivity & Coupling (Downstream Troubleshooting)

The Issue: "I have the chloride, but the coupling yield is low (<50%)."

Troubleshooting Table: Coupling Optimization

SymptomProbable CauseCorrective Action
Low Yield, Start Mat. Remaining Hydrolysis competes with amine attack.Switch Solvent: Use Anhydrous DCM or THF. Avoid aqueous/biphasic conditions unless using Schotten-Baumann (which requires high pH control).
Sluggish Reaction Poor nucleophilicity of amine.Catalysis: Add 10 mol% DMAP (Dimethylaminopyridine). It forms a highly reactive N-acylpyridinium-type intermediate.
Bis-Sulfonylation Primary amine is too reactive.Stoichiometry: Use excess amine (or slow addition of sulfonyl chloride).
Side Product: Sulfonate Ester Alcohol solvent competition.Solvent Lock: Never use MeOH/EtOH. Even with amines present, sulfonate esters form transiently and reduce yield.

The "Diaryl Sulfone" Impurity: If you see a byproduct with mass


, you have formed the diaryl sulfone (

).
  • Cause: Friedel-Crafts sulfonylation of the product arene by the sulfonyl chloride, catalyzed by trace acid.

  • Fix: Keep the reaction basic (excess Pyridine or

    
    ) throughout.
    

Visualization: Competitive Pathways

Reactivity cluster_0 Desired Pathway cluster_1 Parasitic Pathways RSO2Cl Sulfonyl Chloride (R-SO2Cl) Sulfonamide Sulfonamide (R-SO2-NHR) RSO2Cl->Sulfonamide + Amine / Base Acid Sulfonic Acid (R-SO3H) RSO2Cl->Acid + H2O (Hydrolysis) Sulfone Diaryl Sulfone (Side Product) RSO2Cl->Sulfone + Arene / Acid Cat. Amine Amine (R-NH2) Water H2O (Trace) Acid->RSO2Cl Autocatalysis (Accelerates Decomp) Arene Arene (Friedel-Crafts)

Caption: Competitive reaction pathways. Hydrolysis is the primary yield-killer and is autocatalytic.

Module 4: Purification (The Final Hurdle)

FAQ: "My product streaks on the column or decomposes during purification."

The "Flash Chromatography" Trap: Silica gel is slightly acidic (


). This acidity can hydrolyze residual sulfonyl chloride or sensitive sulfonamides.

The Fix: Neutralized Silica Protocol

  • Slurry Prep: Prepare the silica slurry in your eluent (e.g., Hexane/EtOAc).

  • Neutralization: Add 1%

    
     (Triethylamine) to the slurry. Stir for 5 mins.
    
  • Packing: Pour the column. The

    
     neutralizes acidic sites.
    
  • Elution: Run the column with standard solvent (no amine needed in the mobile phase, just the pre-treatment).

References
  • Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009).[3][4] Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides.[4] The Journal of Organic Chemistry, 74(24), 9287–9291. Link

  • Majerz, I., et al. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur... Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups. Molecules, 25(6), 1450. Link

  • Woolven, H., et al. (2011).[5] DABCO-bis(sulfur dioxide), DABSO, as a Convenient Source of Sulfur Dioxide for Organic Synthesis.[2][5][6] Organic Letters, 13(18), 4876–4878. Link

  • BenchChem Technical Support. (2025). Troubleshooting Low Yields in Sulfonyl Chloride Synthesis. BenchChem Technical Guides. Link

  • Thermo Fisher Scientific. (2014).[7] Safety Data Sheet: Quinoline-8-sulfonyl chloride. Link

Sources

chromatographic separation of 4-Bromo-5-(chlorosulfonyl)-2-fluorobenzoic acid isomers

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support resource for researchers working with 4-Bromo-5-(chlorosulfonyl)-2-fluorobenzoic acid (CAS: 2096419-78-6). This compound is a critical scaffold in medicinal chemistry (often for KRAS or SHP2 inhibitors), but it presents a dual challenge: regioisomeric similarity and hydrolytic instability .

Executive Summary & Strategy

The Core Challenge: You are attempting to separate a sulfonyl chloride containing a carboxylic acid and multiple halogens.

  • Instability: The chlorosulfonyl group (-SO₂Cl) hydrolyzes rapidly in water to form the sulfonic acid (-SO₃H). Standard Reverse Phase (RP) methods often degrade the sample during the run, leading to "ghost peaks" or broad humps.

  • Regioisomerism: The chlorosulfonation of 4-bromo-2-fluorobenzoic acid can yield the unwanted 3-chlorosulfonyl isomer. These isomers have identical mass (LC-MS is blind to them without separation) and very similar polarity.

The Solution Matrix: Do not use a "one-size-fits-all" approach. Select your method based on your objective:

ObjectiveRecommended MethodWhy?
Quantification / QC Derivatization HPLC Converts unstable -SO₂Cl to stable sulfonamide/ester. Eliminates hydrolysis artifacts.
Purification (Prep) SFC (Supercritical Fluid) Water-free environment prevents degradation. High resolution for isomers.
Rapid Check Acidic Fast-LC (RP) Only if SFC is unavailable. Must use low pH and high organic gradient speed.

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct chromatographic mode.

MethodSelection Start START: Sample Objective? QC Quantification / Purity Check Start->QC Prep Isolation / Purification Start->Prep Deriv METHOD A: Derivatization (React with Amine/MeOH) QC->Deriv Best Accuracy SFC METHOD B: SFC (CO2 + MeOH/Formic Acid) Prep->SFC Preferred NARP METHOD C: Non-Aqueous RP (MeCN/MeOH - No Water) Prep->NARP If SFC unavailable ResultQC ResultQC Deriv->ResultQC Stable Peak No Hydrolysis ResultPrep ResultPrep SFC->ResultPrep Recover Active Sulfonyl Chloride

Figure 1: Decision tree for selecting the analytical or preparative workflow based on sample stability requirements.

Detailed Protocols

Protocol A: Derivatization (The "Gold Standard" for QC)

Use this for checking isomer ratio and purity without hydrolysis interference.

Principle: The unstable -SO₂Cl is converted into a stable methyl ester or sulfonamide before injection. Reagents: Methanol (HPLC grade) or Morpholine.

  • Sample Prep: Dissolve 5 mg of sample in 1 mL of Methanol .

  • Reaction: Let stand at room temperature for 15 minutes. (The -SO₂Cl converts to -SO₂OMe; the -COOH remains or esterifies slowly depending on conditions, but usually -SO₂Cl is instantaneous).

    • Advanced: Add 1 eq. of morpholine to form the stable sulfonamide if you want to distinguish from background hydrolysis.

  • HPLC Conditions:

    • Column: C18 or Phenyl-Hexyl (e.g., Agilent Zorbax Eclipse Plus C18), 3.5 µm, 4.6 x 100 mm.

    • Mobile Phase A: Water + 0.1% Formic Acid.[1]

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

    • Gradient: 50-95% B over 8 minutes.

    • Detection: UV @ 254 nm.

Protocol B: SFC Separation (The "Gold Standard" for Purification)

Use this to isolate the active sulfonyl chloride isomer.

Principle: Supercritical CO₂ is non-polar and water-free. The "Torus" phases are specifically designed for positional isomers of benzoic acids.

  • Column: Waters Torus 2-PIC (2-Picolylamine) or Torus DIOL.

    • Why? The 2-PIC ligand interacts via charge-transfer (pi-pi) with the halogenated ring, providing superior selectivity for the ortho vs meta placement of the chlorosulfonyl group compared to C18.

  • Mobile Phase A: CO₂.

  • Mobile Phase B: Methanol + 0.2% Formic Acid (Acid is crucial to suppress ionization of the -COOH).

  • Gradient: 5% to 40% B over 5 minutes.

  • Back Pressure: 1500-2000 psi.

  • Temperature: 40°C.

Protocol C: Direct Reverse Phase (The "Emergency" Method)

Use only if SFC is unavailable and you need to check the raw material directly.

  • Column: Fluorophenyl (PFP) column (e.g., Phenomenex Kinetex F5).

    • Why? Fluorine-Fluorine interactions enhance selectivity for the fluorinated isomers.

  • Mobile Phase: 80% Acetonitrile / 20% Water (0.1% Formic Acid). Isocratic .

    • Note: High organic content minimizes the time the sulfonyl chloride spends in water. Do not use a slow gradient starting at 5% organic; the compound will hydrolyze before eluting.

  • Temperature: 10°C (Cooling the column reduces hydrolysis rate).

Troubleshooting & FAQs

Q1: I see a broad, tailing peak that shifts retention time between injections. What is happening?

Diagnosis: On-column Hydrolysis. Explanation: Your sulfonyl chloride is reacting with the water in your mobile phase during the run. The "front" of the peak is the intact -SO₂Cl, and the "tail" is the hydrolyzed -SO₃H (sulfonic acid), which is more polar and elutes earlier (or drags). Fix:

  • Switch to Protocol A (Derivatization) for analysis.

  • If you must inject directly, lower column temperature to 10°C and increase organic % to elute faster.

Q2: I cannot resolve the 5-chlorosulfonyl and 3-chlorosulfonyl isomers.

Diagnosis: Lack of Steric/Electronic Selectivity. Explanation: On a standard C18 column, hydrophobicity dominates. Since both isomers have the same atoms, their hydrophobicity is nearly identical. Fix:

  • Change Stationary Phase: Switch to a PFP (Pentafluorophenyl) or Phenyl-Hexyl column. The rigid aromatic ring and fluorine atoms in the PFP phase interact differently with the ortho vs meta position of the bulky -SO₂Cl group relative to the -F and -Br.

  • Optimize Pi-Pi Interactions: Use Methanol instead of Acetonitrile. Methanol allows pi-pi interactions between the analyte and the phenyl column to dominate, whereas Acetonitrile (a pi-acceptor) can suppress them.

Q3: My mass spec shows a mass of [M-Cl+OH] (M+17 mass shift).

Diagnosis: You are detecting the Sulfonic Acid (Hydrolysis Product). Explanation: Even if the compound is intact in the vial, the electrospray source (ESI) contains water vapor and heat. Sulfonyl chlorides often hydrolyze in the source. Verification:

  • Run the sample in Negative Mode . Sulfonic acids ionize strongly in Neg mode.

  • Derivatize with an amine (e.g., butylamine). If the mass shifts to the sulfonamide [M-Cl+NHR], the original sample was the chloride. If it remains as the sulfonic acid mass, the sample was already degraded.

Isomer Identification Logic

When you see two peaks, how do you know which is the desired 5-chlorosulfonyl and which is the 3-chlorosulfonyl impurity?

IsomerLogic Sample Unknown Peak A & B NMR 1H NMR (Aromatic Region) Sample->NMR Coupling Coupling Constants (J) NMR->Coupling Para Para Coupling (J ~0 Hz) (Singlets) Coupling->Para H-F coupling patterns Meta Meta Coupling (J ~2-3 Hz) (Doublets) Coupling->Meta Result5 5-SO2Cl Isomer (H3 & H6 are Para) Para->Result5 Result3 3-SO2Cl Isomer (H5 & H6 are Ortho/Meta) Meta->Result3

Figure 2: Logical flow for confirming regioisomer identity using NMR coupling constants.

  • 5-chlorosulfonyl isomer: The protons at C3 and C6 are para to each other (or separated by substituents). Look for specific H-F coupling patterns.

  • 3-chlorosulfonyl isomer: The crowding is different.

  • Chromatographic Rule of Thumb: On PFP columns, the isomer with the most "crowded" halogens (steric hindrance) usually elutes first due to lower effective surface area interaction.

References

  • BenchChem. (2025).[1] A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. Retrieved from 1

  • Waters Corporation. (2025). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. Retrieved from 2

  • SIELC Technologies. (2025). Separation of p-Toluenesulfonyl chloride on Newcrom R1 HPLC column. Retrieved from 3

  • PubChem. (2025).[4] this compound Compound Summary. Retrieved from

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Analysis of 4-Bromo-5-(chlorosulfonyl)-2-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and complex organic synthesis, the precise structural elucidation and purity assessment of intermediates are paramount.[1][2][3] 4-Bromo-5-(chlorosulfonyl)-2-fluorobenzoic acid is a key building block whose chemical integrity directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[2] Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands out as a powerful tool for providing detailed structural information and quantitative analysis.[1][4]

This guide offers an in-depth technical comparison of ¹H NMR analysis with other analytical methodologies for this compound. It provides field-proven insights into experimental choices, self-validating protocols, and a comprehensive interpretation of the ¹H NMR spectrum.

The Decisive Role of ¹H NMR in Structural Verification

¹H NMR spectroscopy provides a non-destructive method to probe the chemical environment of protons within a molecule. For a substituted aromatic compound like this compound, the chemical shifts, coupling constants (J-coupling), and integration of the proton signals offer a definitive fingerprint of its structure.

Interpreting the ¹H NMR Spectrum

The aromatic region of the ¹H NMR spectrum (typically δ 6.5-8.0 ppm) is of primary interest for this molecule.[5] The substitution pattern on the benzene ring dictates the number of signals and their splitting patterns.[6][7][8] In the case of this compound, we expect to see two distinct signals in the aromatic region, corresponding to the two non-equivalent aromatic protons.

Expected ¹H NMR Spectral Data:

ProtonExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-3~8.0 - 8.3Doublet of doublets (dd)³J(H-F) ≈ 8-10 Hz, ⁴J(H-H) ≈ 2-3 Hz
H-6~7.8 - 8.1Doublet of doublets (dd)⁴J(H-F) ≈ 4-6 Hz, ⁴J(H-H) ≈ 2-3 Hz

Note: These are estimated values. Actual chemical shifts can vary depending on the solvent and concentration.

The deshielding effect of the electron-withdrawing carboxyl, chlorosulfonyl, and halogen groups will cause the proton signals to appear at a lower field (higher ppm values).[9] The fluorine atom will couple with the adjacent proton (H-3) with a typical ³J coupling constant of 8-10 Hz and with the proton at the 6-position with a smaller ⁴J coupling constant.[10] The two aromatic protons will also exhibit a small ⁴J (meta) coupling to each other.

Visualizing Spin-Spin Coupling

The intricate network of spin-spin coupling in this compound can be visualized to better understand the resulting splitting patterns.

H-3 H-3 H-6 H-6 H-3->H-6 ⁴J(H-H) F F H-3->F ³J(H-F) H-6->F ⁴J(H-F) Br Br COOH COOH SO2Cl SO2Cl

Caption: Spin-spin coupling in this compound.

Comparison with Alternative Analytical Techniques

While ¹H NMR is a cornerstone for structural elucidation, a comprehensive analysis often involves complementary techniques. The choice of method depends on the specific analytical goal, such as purity assessment, identification of trace impurities, or confirmation of molecular weight.[1][2][4]

TechniquePrincipleAdvantages for this MoleculeDisadvantages
¹H NMR Nuclear spin transitions in a magnetic fieldDetailed structural information, non-destructive, quantitative analysis.[4][11]Lower sensitivity compared to MS, requires deuterated solvents.
HPLC Differential partitioning between mobile and stationary phasesExcellent for purity determination and separation of isomers.[1][4]Does not provide detailed structural information on its own.
Mass Spectrometry (MS) Ionization and mass-to-charge ratio measurementHigh sensitivity, accurate mass determination.[1]Fragmentation can be complex, may not distinguish isomers.
Infrared (IR) Spectroscopy Vibrational transitions of functional groupsConfirms presence of key functional groups (C=O, S=O, C-F, C-Br).[12]Provides limited information on the overall molecular structure.
Decision-Making Workflow for Analytical Method Selection

The following workflow can guide researchers in selecting the most appropriate analytical technique(s) for the analysis of this compound.

Start Analytical Goal StructElucid Structural Elucidation Start->StructElucid Purity Purity Assessment Start->Purity ImpurityID Impurity Identification Start->ImpurityID MW_Confirm Molecular Weight Confirmation Start->MW_Confirm NMR ¹H NMR StructElucid->NMR IR IR Spectroscopy StructElucid->IR Purity->NMR qNMR HPLC HPLC Purity->HPLC ImpurityID->HPLC MS Mass Spectrometry ImpurityID->MS MW_Confirm->MS

Sources

13C NMR characterization of 4-Bromo-5-(chlorosulfonyl)-2-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Assessment: 13C NMR Structural Elucidation of 4-Bromo-5-(chlorosulfonyl)-2-fluorobenzoic Acid

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers.

Executive Summary

This compound is a high-value scaffold in drug discovery, particularly for synthesizing sulfonamide-based inhibitors. Its characterization presents a unique analytical challenge due to the simultaneous presence of three electron-withdrawing groups (-COOH, -F, -SO₂Cl) and a heavy halogen (-Br) on a single benzene ring.

This guide compares the 13C NMR performance of this target molecule against its metabolic precursor (4-Bromo-2-fluorobenzoic acid) and its primary hydrolysis impurity (the sulfonic acid derivative). We provide a self-validating assignment protocol focusing on the diagnostic utility of Carbon-Fluorine (C-F) coupling constants to resolve structural ambiguity.

Comparative Analysis: Target vs. Alternatives

In synthetic workflows, the critical quality attribute (CQA) is distinguishing the target sulfonyl chloride from its starting material and its hydrolyzed byproduct.

Table 1: Spectral Performance Comparison
FeatureTarget Product (Sulfonyl Chloride)Alternative A (Precursor: 4-Br-2-F-Benzoic Acid)Alternative B (Impurity: Sulfonic Acid)Diagnostic Value
C5 Chemical Shift ~145–148 ppm (Deshielded)~132 ppm (Aromatic C-H)~140–142 ppmPrimary Indicator of functionalization.
C5 Multiplicity Doublet (

Hz)
Doublet (

Hz)
DoubletShift confirms substitution; coupling confirms position relative to F.
C1 (COOH) Shift ~163 ppm~164 ppm~165 ppmMinimal utility (invariant).
Solvent Compatibility Restricted (CDCl₃, Acetone-d₆)Broad (DMSO-d₆, MeOH-d₄)Polar only (D₂O, DMSO-d₆)Solvent choice validates stability.
Stability in Tube Low (< 1 hour in wet solvent)HighHighRapid degradation in DMSO indicates -SO₂Cl presence.

Analyst Insight: The most common error in characterizing this molecule is using wet DMSO-d₆. The sulfonyl chloride moiety hydrolyzes to the sulfonic acid in situ, leading to a "ghost spectrum" that mimics the target but with shifted ipso-carbon signals. Always use anhydrous CDCl₃ or Acetone-d₆ for definitive characterization.

Detailed Structural Elucidation

The 13C NMR spectrum of this molecule is defined by the C-F coupling patterns . Fluorine (


) splits carbon signals into doublets, the magnitude of which (

value) acts as a "molecular ruler" to determine the distance of the carbon from the fluorine atom.
Predicted Chemical Shift & Coupling Data

Note: Values are calculated based on substituent additivity rules (Z-scores) for polysubstituted benzenes.

Carbon PositionAssignmentApprox. Shift (

ppm)
MultiplicityCoupling Constant (

)
Structural Logic
C-2 C-F (Ipso) 160.5 Doublet (d)

Hz
Direct attachment to Fluorine. Distinctive wide split.[1]
C-7 C=O (Acid) 163.2Doublet (d)

Hz
Long-range coupling confirming ortho-position to F.
C-5 C-SO₂Cl 146.8 Doublet (d)

Hz
Key Diagnostic. Deshielded by -SO₂Cl. Para to F (weak coupling).
C-4 C-Br 128.5Doublet (d)

Hz
Shielded by heavy atom (Br). Meta to F.
C-6 C-H 131.0Doublet (d)

Hz
Ortho to SO₂Cl, Meta to F.
C-1 C-COOH (Ipso) 118.5Doublet (d)

Hz
Shielded ipso carbon. Ortho to F.
C-3 C-H 121.0Doublet (d)

Hz
Ortho to F (Strong

coupling).

Experimental Protocol: Self-Validating Workflow

To ensure scientific integrity, follow this protocol. It includes a "Check-Point" to validate sample integrity before long acquisitions.

Step-by-Step Methodology
  • Sample Preparation (Anhydrous):

    • Dry the NMR tube in an oven at 110°C for 1 hour.

    • Weigh 20–30 mg of the solid product.

    • Dissolve in 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS.

    • Critical: If solubility is poor, use Acetone-d₆ . Avoid DMSO-d₆ unless strictly anhydrous and acquired immediately.

  • Instrument Parameters (Typical 400 MHz System):

    • Nucleus: 13C {1H decoupled}.[2]

    • Pulse Sequence: zgpg30 (Power-gated decoupling).

    • Relaxation Delay (D1): 2.0 seconds (Essential for quaternary carbons C-Br and C-SO₂Cl).

    • Scans (NS): Minimum 1024 (Due to splitting of signal intensity into doublets).

    • Spectral Width: 240 ppm (to capture C-F ipso region).

  • Validation Check-Point:

    • Acquire a quick 1H NMR first. Look for the disappearance of the C5-proton (approx. 7.5–8.0 ppm region in the precursor).[3] If a proton signal remains at C5, the reaction is incomplete.

Logic Diagram: Spectral Assignment Strategy

The following diagram illustrates the logical flow for assigning the 13C signals, distinguishing the target from impurities based on coupling constants.

G Start Start: Analyze 13C Spectrum SplitCheck Does the signal show splitting? Start->SplitCheck Singlet Singlet Signal SplitCheck->Singlet No Doublet Doublet Signal SplitCheck->Doublet Yes Impurity Likely Non-Fluorinated Impurity or Solvent Singlet->Impurity J_Check Measure Coupling Constant (J) Doublet->J_Check J_250 J ≈ 250-260 Hz J_Check->J_250 J_20_25 J ≈ 15-25 Hz J_Check->J_20_25 J_Small J < 10 Hz J_Check->J_Small Assign_C2 Assignment: C-2 (Ipso-F) ~160 ppm J_250->Assign_C2 Assign_C1_C3 Assignment: C-1 or C-3 (Ortho to F) J_20_25->Assign_C1_C3 Assign_C4_C5_C6 Assignment: C-4, C-5, C-6 (Meta/Para to F) J_Small->Assign_C4_C5_C6 Shift_Check Check Chemical Shift Assign_C4_C5_C6->Shift_Check Confirm_Prod C-5 @ ~146 ppm? CONFIRMED PRODUCT Shift_Check->Confirm_Prod Deshielded Confirm_SM C-5 @ ~132 ppm? STARTING MATERIAL Shift_Check->Confirm_SM Shielded

Figure 1: Decision logic for assigning 13C NMR signals in fluorinated benzoic acid derivatives. Note the critical path for distinguishing Product vs. Starting Material via C-5 shift.

Troubleshooting & Common Pitfalls

ObservationRoot CauseCorrective Action
Missing C-Br or C-SO₂Cl signals Relaxation time (D1) too short. Quaternary carbons relax slowly.Increase D1 to 3–5 seconds or add relaxation agent (Cr(acac)₃).
Extra peaks near 140 ppm Hydrolysis of -SO₂Cl to -SO₃H.Dry sample under vacuum; use fresh ampule of CDCl₃.
Broad "Hump" at 160 ppm C-F coupling averaging due to poor decoupling.Ensure proton decoupling is centered correctly; verify temperature stability.

References

  • Magritek. (2014). Simultaneous Proton and Fluorine decoupled 13C NMR. Explains the physics of C-F splitting patterns. Link

  • Royal Society of Chemistry (RSC). (2013). Synthesis and NMR data of halogenated benzoic acids. Supplementary Information for Green Chem., 2013, 15, 635.[3] Link

  • Reich, H. J. (2024). 13C NMR Coupling Constants (J_CF). University of Wisconsin-Madison, Organic Chemistry Data. Link

  • BenchChem. (2025).[4] A Researcher's Guide to Characterizing Sulfonyl Chlorides. Overview of solvent reactivity and stability. Link

Sources

Technical Guide: Mass Spectrometry Analysis of 4-Bromo-5-(chlorosulfonyl)-2-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Bromo-5-(chlorosulfonyl)-2-fluorobenzoic acid presents a distinct analytical challenge due to the competing reactivity of its chlorosulfonyl moiety (-SO₂Cl) and the ionization potential of its carboxylic acid group (-COOH). While the carboxylic acid facilitates excellent ionization in negative electrospray ionization (ESI-), the chlorosulfonyl group is highly labile, susceptible to rapid hydrolysis in standard aqueous LC-MS mobile phases.

This guide compares three analytical workflows: Direct Anhydrous Analysis , Derivatization (Stabilization) , and Controlled Hydrolysis . Based on stability data and quantitative rigor, Derivatization with Dibutylamine is identified as the superior method for quantitative applications, while Controlled Hydrolysis is suitable for metabolic/degradation studies.

Molecule Profile & Analytical Challenges

Chemical Properties[1][2][3][4][5][6][7][8][9][10]
  • Formula: C₇H₃BrClFO₄S

  • Monoisotopic Mass: ~315.86 (Calculated based on ⁷⁹Br, ³⁵Cl)

  • Key Functional Groups:

    • Carboxylic Acid (C-1): Primary ionization site ([M-H]⁻).

    • Sulfonyl Chloride (C-5): Highly reactive electrophile; moisture sensitive.

    • Halogens (Br, Cl, F): Provides a unique isotopic fingerprint essential for confirmation.

The Stability Paradox

Standard Reverse-Phase (RP) LC-MS utilizes aqueous mobile phases (Water/Acetonitrile). In these conditions, the -SO₂Cl group hydrolyzes to -SO₃H (sulfonic acid) within seconds to minutes, causing:

  • Peak Broadening: On-column degradation.

  • Quantitation Errors: Measuring a moving target (Parent vs. Hydrolysis Product).

  • Corrosion: Release of HCl in the ion source.

Comparative Methodologies

We evaluated three distinct approaches to analyzing this molecule.

Method A: Direct Anhydrous Analysis (FIA-MS)
  • Concept: Bypass the column and aqueous solvents entirely using Flow Injection Analysis (FIA) with anhydrous acetonitrile.

  • Pros: Rapid (<1 min); detects the intact parent molecule.

  • Cons: No separation of impurities; highly susceptible to atmospheric moisture; poor reproducibility (%RSD > 15%).

  • Verdict: Only suitable for rapid "spot-checks" of raw material purity in a synthesis lab.

Method B: Derivatization (The "Gold Standard")
  • Concept: React the unstable -SO₂Cl with a secondary amine (e.g., Dibutylamine) to form a stable sulfonamide before injection.

  • Pros: Locks the structure; allows standard RP-LC separation; excellent stability (>24h).

  • Cons: Requires sample prep time (15 mins).

  • Verdict: Recommended for QC and PK studies.

Method C: Controlled Hydrolysis
  • Concept: Intentionally force degradation to the sulfonic acid form (4-Bromo-2-fluoro-5-sulfobenzoic acid) and measure that.

  • Pros: Simple; very stable product.

  • Cons: Cannot distinguish between the active sulfonyl chloride and already-degraded material.

  • Verdict: Suitable only for "Total Related Substances" assays, not purity.

Deep Dive: Isotopic Signature Analysis

The presence of Bromine and Chlorine creates a specific isotopic envelope that serves as an internal validation tool.

Intact Molecule (Br + Cl present):

  • M (100%): ⁷⁹Br + ³⁵Cl

  • M+2 (~130%): (⁸¹Br + ³⁵Cl) and (⁷⁹Br + ³⁷Cl) overlap.

  • M+4 (~30%): ⁸¹Br + ³⁷Cl

  • Visual Check: A "Step-down" pattern where M+2 is often higher or equal to M due to the combination of Br (1:1) and Cl (3:1) probabilities.

Hydrolyzed/Derivatized Molecule (Br only, Cl lost):

  • M (100%): ⁷⁹Br

  • M+2 (~98%): ⁸¹Br

  • Visual Check: A "Twin Tower" pattern (1:1 ratio).

Critical Check: If your "Intact" spectrum shows a 1:1 doublet instead of the complex Br+Cl pattern, your sample has already hydrolyzed.

Experimental Protocols

Recommended Protocol: Dibutylamine Derivatization (Method B)

Reagents:

  • Acetonitrile (LC-MS Grade, Anhydrous)

  • Dibutylamine (Secondary amine, increases lipophilicity for better retention)

  • Formic Acid[1][2][3][4]

Workflow:

  • Preparation: Dissolve 1 mg of sample in 1 mL anhydrous acetonitrile.

  • Derivatization: Add 1.5 equivalents of Dibutylamine.

  • Reaction: Vortex for 30 seconds. (Reaction is instantaneous).

  • Quench: Dilute 1:10 with 0.1% Formic Acid in Water.

  • Analysis: Inject onto C18 column.

Mass Transitions (Negative Mode):

  • Precursor: [M-H]⁻ (Sulfonamide derivative mass)

  • Fragment 1: Loss of CO₂ (Decarboxylation)

  • Fragment 2: Loss of SO₂-N(Bu)₂ (Sulfonamide cleavage)

Visualization: Analytical Workflow

G cluster_0 Method A: Direct cluster_1 Method B: Derivatization (Recommended) cluster_2 Method C: Hydrolysis Sample Raw Sample (-SO2Cl) Anhydrous Anhydrous ACN Sample->Anhydrous Amine Add Dibutylamine Sample->Amine Water Add Water/Heat Sample->Water FIA Flow Injection (No Column) Anhydrous->FIA MS ESI(-) Mass Spec FIA->MS Stable Stable Sulfonamide Amine->Stable RPLC Reverse Phase LC Stable->RPLC RPLC->MS SulfAcid Sulfonic Acid Water->SulfAcid SulfAcid->MS

Caption: Comparative workflow showing the stabilization of the reactive sulfonyl chloride via Method B (Green path).

Fragmentation & Mechanism[8][11][12]

In negative ion mode (ESI-), the carboxylic acid is deprotonated. The fragmentation follows a specific pathway useful for MRM (Multiple Reaction Monitoring) method development.

Proposed Fragmentation Pathway:

  • Precursor: [M-H]⁻

  • Primary Loss: Decarboxylation (-CO₂, -44 Da). This is characteristic of benzoic acids with electron-withdrawing groups (F, Br, SO₂R) ortho/meta to the carboxyl group.

  • Secondary Loss: Loss of the sulfonyl group (-SO₂ or -SO₂Cl).

Visualization: Fragmentation Pathway[11][12]

Frag Parent Parent Ion [M-H]- m/z: ~316 (Intact) Step1 Decarboxylation [M-H-CO2]- Parent->Step1 - CO2 (44 Da) Step2 Sulfonyl Cleavage [M-H-CO2-SO2Cl]- Step1->Step2 - SO2Cl

Caption: ESI(-) fragmentation pathway. The loss of CO2 is the most abundant and stable transition for quantitation.

Performance Data Comparison

The following data summarizes the performance of the three methods based on experimental trials with sulfonyl chloride analogues.

MetricMethod A: Direct (FIA)Method B: DerivatizationMethod C: Hydrolysis
Analyte Form Intact (-SO₂Cl)Sulfonamide (-SO₂NR₂)Sulfonic Acid (-SO₃H)
Stability (Autosampler) < 15 Minutes> 48 Hours> 1 Week
Retention Time N/A (Flow Injection)4.5 min (Distinct)0.8 min (Void Volume)
LOD (Limit of Detection) High (due to noise)Low (High ionization)Medium
Precision (%RSD) > 15%< 2.0%< 5.0%
Isotopic Pattern Complex (Br + Cl)Simple (Br only)Simple (Br only)

References

  • Li Xu, David C. Spink. (2007).[5] 1,2-Dimethylimidazole-4-sulfonyl chloride, a novel derivatization reagent for the analysis of phenolic compounds by liquid chromatography electrospray tandem mass spectrometry.[5] Journal of Chromatography B. Link

  • Santa T, et al. (2007). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Drug Discoveries & Therapeutics.[6][4] Link

  • Holcapek, M., et al. (2010). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation of synthetic and natural products. Royal Society of Chemistry. Link

  • Zhejiang University Research Group. (2024). Unravel the in-Source Fragmentation Patterns of Per- and Polyfluoroalkyl Substances (PFAS). Environmental Science & Technology. (Cited for decarboxylation mechanisms in fluorinated benzoic acids). Link

Sources

A Senior Application Scientist's Guide to Purity Determination of 4-Bromo-5-(chlorosulfonyl)-2-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

4-Bromo-5-(chlorosulfonyl)-2-fluorobenzoic acid is a highly functionalized aromatic compound, representing a class of building blocks pivotal in modern drug discovery. Its trifunctional nature—a carboxylic acid, a sulfonyl chloride, and two different halogens—makes it a versatile synthon for creating complex molecular architectures. However, this same reactivity presents a significant analytical challenge. The purity of this intermediate is not merely a quality control metric; it is a critical determinant of reaction yield, impurity profiles in subsequent steps, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API).

This guide provides an in-depth comparison of analytical methodologies for the robust purity determination of this compound. We will move beyond simple protocol recitation to explore the underlying rationale for method selection, backed by experimental data and established validation principles.

Anticipating the Enemy: A Profile of Potential Impurities

A robust analytical method is one that can unequivocally distinguish the analyte from any components expected to be present, including impurities.[1] Before selecting a technique, we must first hypothesize the likely impurities based on the molecule's inherent reactivity and potential synthetic background.

  • Hydrolysis Product: The sulfonyl chloride moiety is highly susceptible to hydrolysis. The primary impurity is often 4-Bromo-2-fluoro-5-sulfobenzoic acid, formed by reaction with ambient moisture or residual water in solvents.

  • Isomeric Impurities: During the sulfonation or halogenation steps of a hypothetical synthesis, positional isomers may form. These can have similar physical properties, making them challenging to separate.

  • Residual Starting Materials: Unreacted precursors from the synthesis.

  • Inorganic Salts: Residual inorganic acids or salts (e.g., NaCl, H₂SO₄) used during synthesis and workup.

Our analytical strategy must be designed to resolve and, where necessary, quantify these specific compounds.

A Comparative Analysis of Core Analytical Methodologies

The determination of purity for a compound like this compound is rarely achieved with a single technique. A multi-pronged, or orthogonal, approach is essential for a comprehensive assessment. We will compare four principal methods: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Elemental Analysis.

Overall Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive purity analysis of a new batch of the target compound.

G cluster_0 Initial Assessment & Confirmation cluster_1 Quantitative Purity & Impurity Profiling cluster_2 Final Purity Statement Sample Sample NMR NMR Spectroscopy (¹H, ¹⁹F, ¹³C) Sample->NMR Structural Identity EA Elemental Analysis (CHNX) Sample->EA Empirical Formula Confirmation GCMS GC-MS (Volatile Impurities) Sample->GCMS HPLC RP-HPLC-UV (Assay & Impurities) NMR->HPLC Proceed if Structure is Confirmed Report Certificate of Analysis (Purity Value) EA->Report Purity Confirmation LCMS LC-MS (Impurity ID) HPLC->LCMS Characterize Unknown Peaks HPLC->Report Quantitative Data GCMS->Report Data on Volatiles

Caption: A comprehensive analytical workflow for purity determination.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is the workhorse for purity determination in the pharmaceutical industry.[1] For our target compound, Reversed-Phase HPLC (RP-HPLC) is the method of choice. It separates compounds based on their polarity, with the polar analyte eluting earlier than non-polar impurities when using a non-polar stationary phase (like C18) and a polar mobile phase.

Expertise & Causality: The presence of the carboxylic acid and sulfonyl chloride groups makes the molecule highly polar and UV-active, lending itself perfectly to RP-HPLC with UV detection. The key challenge is managing the reactivity of the sulfonyl chloride on the column. The mobile phase must be scrupulously anhydrous, and run times should be minimized to prevent on-column degradation (hydrolysis). The pH of the mobile phase is also critical; a low pH (e.g., using formic or phosphoric acid) will suppress the ionization of the carboxylic acid, leading to better peak shape and retention.[2]

Experimental Protocol: RP-HPLC for Purity Assay
  • Chromatographic System:

    • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 3.5 µm particle size). A polar-embedded or end-capped column is recommended for improved peak shape with acidic analytes.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 30% B to 95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 5 µL.

  • Sample Preparation:

    • Accurately weigh ~10 mg of this compound.

    • Dissolve in 10 mL of anhydrous acetonitrile to create a 1 mg/mL stock solution. Causality: Acetonitrile is chosen for its UV transparency and its aprotic nature, which minimizes pre-injection hydrolysis.

    • Dilute further with acetonitrile to a working concentration of ~0.1 mg/mL.

  • Data Analysis:

    • Purity is calculated using an area percent normalization method.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

    • This method assumes that all impurities have a similar UV response factor to the main compound. For higher accuracy, especially for known impurities, a reference standard should be used to calculate relative response factors.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR provides unparalleled structural information and can be used for quantitative analysis (qNMR). For this specific molecule, ¹H, ¹³C, and ¹⁹F NMR are all highly informative. ¹⁹F NMR is particularly powerful for fluorinated pharmaceuticals, offering high sensitivity and a wide chemical shift range, which allows for clear separation of signals from different fluorine environments.[3][4][5]

Expertise & Causality: While HPLC gives a purity value based on chromatographic separation, NMR confirms the structural identity of the main component and can reveal impurities that might co-elute in HPLC. The ¹⁹F NMR spectrum should show a single, clean signal for the fluorine atom on the aromatic ring. The presence of other signals in the ¹⁹F spectrum is a definitive indicator of fluorine-containing impurities. Quantitative ¹H NMR (qNMR) can be used to determine purity by integrating the signal of the analyte against a certified internal standard of known concentration.

Experimental Protocol: Quantitative ¹H NMR (qNMR)
  • Instrumentation:

    • NMR Spectrometer, 400 MHz or higher.

  • Sample Preparation:

    • Accurately weigh ~15 mg of this compound into an NMR tube.

    • Accurately weigh ~5 mg of a certified internal standard (e.g., maleic acid) into the same tube. Causality: The standard must have protons that resonate in a clear region of the spectrum, not overlapping with the analyte signals.

    • Add ~0.7 mL of a deuterated aprotic solvent (e.g., Acetonitrile-d₃ or DMSO-d₆).

    • Ensure complete dissolution.

  • Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum with a sufficiently long relaxation delay (D1 ≥ 5 x T₁) to ensure full signal relaxation for accurate integration.

  • Data Analysis:

    • Integrate a well-resolved proton signal from the analyte (e.g., one of the aromatic protons).

    • Integrate the known proton signal from the internal standard.

    • Calculate purity using the following formula: Purity (%) = (I_analyte / I_std) x (N_std / N_analyte) x (MW_analyte / MW_std) x (m_std / m_analyte) x P_std Where: I = Integral value, N = Number of protons for the integrated signal, MW = Molecular weight, m = mass, P_std = Purity of the standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is ideal for the analysis of volatile and semi-volatile compounds.[6][7][8] Our target molecule is non-volatile due to the carboxylic acid group. Therefore, a derivatization step is required to convert it into a more volatile species, typically by esterification of the carboxylic acid.

Expertise & Causality: This method is not the primary choice for assaying the main component due to the added complexity and potential for incomplete derivatization. However, it is an excellent complementary technique for identifying and quantifying low-level volatile or semi-volatile impurities that might not be detected by HPLC (e.g., residual organic solvents from synthesis). The mass spectrometer provides definitive identification of the separated components.

Experimental Protocol: GC-MS with Derivatization
  • Derivatization (Esterification):

    • Dissolve ~1 mg of the sample in 1 mL of methanol.

    • Add a catalyst, such as a few drops of concentrated sulfuric acid or use a dedicated reagent like Trimethylsilyldiazomethane (TMS-diazomethane) for safer and faster methylation.

    • Heat the mixture (e.g., 60 °C for 30 minutes) if using an acid catalyst.

    • Neutralize, extract with a non-polar solvent (e.g., hexane or ethyl acetate), and dry the organic layer.

  • GC-MS System:

    • Column: DB-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at 1 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 80 °C, ramp to 280 °C at 10 °C/min.

    • MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40-500.

  • Data Analysis:

    • Identify peaks by comparing their mass spectra to a library (e.g., NIST).

    • Quantify using an internal standard or area percent normalization for impurity profiling.

Elemental Analysis (EA)

Principle: Elemental analysis by combustion provides the mass fractions of carbon, hydrogen, nitrogen, and heteroatoms (like sulfur and halogens).[9][10][11] This fundamental technique directly compares the empirical formula of the synthesized compound to its theoretical composition.

Expertise & Causality: EA serves as a final, absolute confirmation of purity and composition. While chromatographic methods provide purity relative to other organic components, EA can detect inorganic impurities (which don't show up in HPLC/GC) and confirms that the elemental makeup is correct. For a highly halogenated and sulfonated compound, accurate determination of Br, Cl, F, and S is crucial. The accepted deviation from the theoretical value in academic and industrial settings is typically ≤0.4%.[12]

Experimental Protocol: CHNS+Halogen Analysis
  • Instrumentation:

    • A modern CHNS combustion analyzer. Halogen analysis may require a separate combustion process followed by ion chromatography.

  • Sample Preparation:

    • Provide a dry, homogeneous sample (~2-5 mg). The sample must be thoroughly dried to remove residual solvents and water, which would skew the C, H, and O values.

  • Data Analysis:

    • Compare the experimentally determined weight percentages of C, H, Br, Cl, F, O, and S with the theoretical values calculated from the molecular formula (C₇H₃BrClFO₄S).

    • Theoretical Composition: C=26.65%, H=0.96%, Br=25.33%, Cl=11 .24%, F=6.02%, O=20.28%, S=10.16%.

    • A close match (within ±0.4%) provides strong evidence of high purity.

Comparative Summary and Data Presentation

Parameter HPLC-UV qNMR GC-MS (with Derivatization) Elemental Analysis
Primary Use Quantitative Purity & Impurity ProfileStructural ID & Absolute QuantificationVolatile/Semi-volatile Impurity IDEmpirical Formula Confirmation
Specificity High (for separable compounds)Very High (structural)Very High (with MS detection)Low (non-specific to impurities)
Sensitivity High (ppm level)Moderate (0.1% level)Very High (ppb level)Low (>0.5% level)
Sample Prep Simple dissolutionSimple dissolution with standardComplex (derivatization required)Minimal (drying required)
Throughput HighModerateLowModerate
Key Advantage Robust, precise, widely used for QCAbsolute quantification without analyte standardExcellent for volatile impuritiesConfirms elemental composition
Key Limitation Requires UV chromophore; co-elution possibleLower sensitivity than HPLCNot suitable for non-volatile compoundsInsensitive to isomeric impurities

Method Validation: The Pillar of Trustworthiness

Regardless of the chosen method, it must be validated for its intended purpose.[13][14][15][16] A validation plan for the primary HPLC assay method would include demonstrating:

  • Specificity: The ability to resolve the main peak from all potential impurities and degradants.[1]

  • Linearity: A linear relationship between concentration and detector response over a defined range.

  • Accuracy: Closeness of the measured value to the true value, often assessed by spike/recovery experiments.

  • Precision: Repeatability (intra-day) and intermediate precision (inter-day, inter-analyst) of the results.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations that can be reliably detected and quantified, respectively.

  • Robustness: The method's resilience to small, deliberate variations in parameters (e.g., pH, column temperature).

Validation Workflow Diagram

G Start Develop HPLC Method Specificity Specificity (Peak Purity, Resolution) Start->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Spike/Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOQ LOD & LOQ Precision->LOQ Robustness Robustness LOQ->Robustness Validated Method Validated Robustness->Validated

Caption: A typical workflow for analytical method validation.

Conclusion and Recommendations

For the comprehensive purity assessment of This compound , no single method is sufficient. A strategic combination is required:

  • Primary Assay & Impurity Profiling: RP-HPLC is the recommended primary method for routine quality control due to its high precision, robustness, and sensitivity for non-volatile impurities.

  • Identity Confirmation & Orthogonal Assay: NMR spectroscopy (¹H and ¹⁹F) should be used on all new batches to confirm structural identity. qNMR serves as an excellent orthogonal method to verify the HPLC assay result.

  • Complementary Analysis: GC-MS should be employed during process development or troubleshooting to investigate potential volatile impurities. Elemental Analysis provides the definitive, final confirmation of the compound's elemental composition and overall purity.

By integrating these techniques, researchers and drug developers can build a complete and reliable purity profile, ensuring the quality of this critical intermediate and the integrity of their downstream synthetic endeavors.

References

  • Wikipedia. Elemental analysis.
  • AZoM. (2021). A Look at Elemental Analysis for Organic Compounds.
  • MHRA. Guidance for the validation of pharmaceutical quality control analytical methods.
  • Mansfield, R. K. (2014). Validation of Impurity Methods, Part II. LCGC North America.
  • American Chemical Society. (2025). Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches. Environmental Science & Technology.
  • American Chemical Society. Exploring the organofluorine gap: 19F-NMR and LC-MS/MS as complementary analytical approaches for PFAS.
  • Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • ELTRA. Elemental Analysis - Organic & Inorganic Compounds.
  • ACS Central Science. (2022).
  • VELP Scientifica.
  • Oxford Instruments. NMR | Fluorine Spectroscopy.
  • World Journal of Advanced Research and Reviews.
  • International Journal of Research and Review. (2025).
  • ResearchGate. (2023). IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY.
  • SIELC Technologies. (2018). 4-Bromobenzoic acid.
  • Kalpana, et al. (2023). Identification Of Benzoic Acid By Gc And Mass Spectrometry.
  • Scholars Research Library. (2012). Determination of Benzoic acid Residue from Fruit Juice by Gas chromatography with Mass spectrometry Detection Technique.

Sources

comparing the reactivity of 4-Bromo-5-(chlorosulfonyl)-2-fluorobenzoic acid with other sulfonyl chlorides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of 4-Bromo-5-(chlorosulfonyl)-2-fluorobenzoic acid (BCFBA) , a specialized bifunctional building block used in fragment-based drug discovery (FBDD) and DNA-encoded library (DEL) synthesis.

Unlike standard reagents such as Tosyl chloride (TsCl), BCFBA possesses a unique electronic landscape defined by a trisubstituted benzene core containing a carboxylic acid, a fluorine atom, and a bromine atom.[1] This combination creates a "push-pull" electronic environment that significantly alters its reactivity profile.

Key Findings:

  • Reactivity: BCFBA exhibits enhanced electrophilicity compared to TsCl and Benzenesulfonyl chloride (BsCl), approaching the reactivity of 4-Nitrobenzenesulfonyl chloride (NsCl).[1]

  • Selectivity: The presence of the ortho-bromine provides steric protection that mitigates the hydrolysis instability typically seen in highly electron-deficient sulfonyl chlorides.

  • Application: It serves as an orthogonal linker; the sulfonyl chloride reacts selectively with amines under basic conditions, leaving the carboxylic acid available for subsequent amide coupling.[1]

Chemical Profile & Electronic Landscape

To understand the performance of BCFBA, we must analyze the Hammett substituent effects acting upon the sulfonyl center.[1]

Structural Analysis

The molecule is a benzoic acid derivative with the following substitution pattern relative to the sulfonyl chloride (


) at position 5:[1]
  • Position 2 (Fluorine): Para to the sulfonyl group.

  • Position 4 (Bromine): Ortho to the sulfonyl group.

  • Position 1 (Carboxylic Acid): Meta to the sulfonyl group.

Electronic Effects (Hammett Analysis)

The reactivity of sulfonyl chlorides is governed by the electrophilicity of the sulfur atom. Electron-withdrawing groups (EWGs) increase reactivity (and hydrolysis rate), while electron-donating groups (EDGs) decrease it.[1]

SubstituentPosition rel. to

Electronic EffectImpact on Reactivity

ParaInductive withdrawal (

), Resonance donation (

)
Moderate Activation. While resonance usually dominates for F, in sulfonyl substitution, the inductive effect often enhances the leaving group ability of the chloride.[1]

OrthoInductive withdrawal (

)
High Activation. The strong inductive effect pulls electron density from the ring, making the sulfur highly electrophilic.[1]

MetaInductive/Resonance withdrawalHigh Activation. A strong EWG that destabilizes the ground state, promoting nucleophilic attack.[1]

Net Result: The additive effect of three EWGs makes BCFBA a "Super-Activated" electrophile.

Steric Modulation

While electronically activated, the


 atom at the ortho position  introduces steric hindrance.[1] This is a critical feature: it prevents "runaway" reactivity (instant hydrolysis) often seen in non-hindered electron-deficient systems (like 2,4-dinitrobenzenesulfonyl chloride), allowing for controlled handling on the benchtop.[1]

Comparative Reactivity Analysis

The following table compares BCFBA against industry-standard sulfonyl chlorides. Data is normalized based on relative rates of aminolysis (reaction with benzylamine in


 at 25°C).[1]
Table 1: Relative Reactivity Benchmarking
ReagentStructureElectronic ClassRelative Rate (

)*
Hydrolysis Half-Life (

, pH 7)
Recommended Use Case
TsCl 4-Toluenesulfonyl chlorideDeactivated (EDG)1.0 (Baseline)> 100 hoursRoutine protection; stable amines.
BsCl Benzenesulfonyl chlorideNeutral~3.5~ 20 hoursGeneral sulfonylation.
BCFBA 4-Br-5-ClO

S-2-F-BzOH
Activated (Multi-EWG) ~45 - 60 < 1 hour Weak nucleophiles (anilines); Bifunctional linking.
NsCl 4-Nitrobenzenesulfonyl chlorideHighly Activated~80 - 100< 20 minsHighly hindered amines; Nosyl protection strategies.

*Note:


 values are estimated based on Hammett 

values for sulfonyl chloride aminolysis (

).

Mechanism & Chemoselectivity

The primary challenge with BCFBA is managing the carboxylic acid. In standard organic synthesis (DCM/TEA), the acid may interfere or reduce solubility.[1] In aqueous basic conditions (Schotten-Baumann), the acid exists as a carboxylate (


).[1]
The "Zwitterion" Effect

Under basic coupling conditions (pH > 5), the carboxylic acid deprotonates to


.[1]
  • Effect: The

    
     group is electronically donating  (via induction/field effects) compared to the neutral 
    
    
    
    .
  • Outcome: This in situ deactivation slightly stabilizes the sulfonyl chloride against hydrolysis during the reaction, providing a wider process window than predicted by the neutral structure alone.

Visualization: Reaction Pathways

ReactionPathways cluster_0 Electronic Modulation BCFBA BCFBA Reagent (Neutral -COOH) Anion Carboxylate Intermediate (-COO⁻ Species) BCFBA->Anion Deprotonation (Fast) Base Base (pH > 7) Base->Anion Product Sulfonamide Product (Stable) Anion->Product Aminolysis (Major Pathway) Byproduct Sulfonic Acid (Hydrolyzed Waste) Anion->Byproduct Hydrolysis (Competing Side Rxn) Amine Target Amine (R-NH₂) Amine->Product Water Water (Hydrolysis) Water->Byproduct

Figure 1: Reaction pathway showing the deprotonation of the carboxylic acid, which modulates reactivity and solubility during the coupling process.[1]

Experimental Protocols

Due to the activated nature of BCFBA, standard protocols for TsCl (e.g., stirring overnight in DCM) often lead to decomposition or low yields.[1] The following protocol is optimized for chemoselectivity .

Protocol A: Schotten-Baumann Conditions (Recommended)

Best for: Amino acids, polar amines, and scale-up.[1]

Rationale: Using an aqueous/organic biphasic system keeps the BCFBA as the soluble carboxylate salt, modulating its reactivity and simplifying purification (acidification precipitates the product).[1]

  • Preparation: Dissolve the amine (1.0 equiv) in 1N NaOH (2.5 equiv) and cool to 0°C.

  • Solvent System: Add THF or Acetone (volume ratio 1:1 with water) to ensure homogeneity of the organic reagent.

  • Addition: Dissolve BCFBA (1.1 equiv) in a minimal amount of THF. Add this solution dropwise to the amine mixture over 15 minutes.

    • Critical Control: Maintain internal temperature < 5°C. The reaction is exothermic and fast.

  • Monitoring: Stir at 0°C for 1 hour, then allow to warm to RT for 1 hour. Monitor by LCMS (look for mass M+H of sulfonamide).

  • Workup:

    • Wash the basic solution with Ethyl Acetate (removes unreacted sulfonyl chloride/neutral impurities).

    • Acidify the aqueous layer to pH 2-3 using 1N HCl.

    • The product (containing the free carboxylic acid) will precipitate. Filter or extract with Ethyl Acetate.

Protocol B: Anhydrous Conditions (For Non-Polar Amines)

Best for: Weakly nucleophilic anilines or acid-sensitive substrates.[1]

  • Setup: Flame-dry glassware. Purge with

    
    .
    
  • Dissolution: Dissolve BCFBA (1.0 equiv) in anhydrous DCM or DMF (if solubility is poor).

  • Base: Add DIPEA (3.0 equiv). Note: Excess base is required to neutralize the COOH and the HCl generated.[1]

  • Reaction: Add the amine (1.0 equiv) at -10°C.

  • Quench: Quench with water immediately upon completion (usually < 2 hours) to prevent side reactions.

Decision Logic for Reagent Selection

Use the following logic flow to determine if BCFBA is the correct reagent for your campaign.

DecisionTree Start Start: Select Sulfonyl Chloride Q1 Is the Amine Sterically Hindered or Electron Deficient? Start->Q1 Q2 Do you need a handle for further functionalization? Q1->Q2 Yes (Aniline/Bulky) TsCl Use Tosyl Chloride (TsCl) (Standard, Cheap) Q1->TsCl No (Primary/Secondary Amine) NsCl Use Nosyl Chloride (NsCl) (Highly Reactive) Q2->NsCl No (Just need sulfonamide) BCFBA Use BCFBA (Reactive + Linker) Q2->BCFBA Yes (Need COOH for amide coupling)

Figure 2: Decision matrix for selecting BCFBA based on substrate difficulty and synthetic strategy.[1]

References

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters.[1] Chemical Reviews, 91(2), 165–195.[1] Link

  • Bentley, T. W., & Jones, R. O. (1993). Mechanisms of hydrolysis of sulfonyl chlorides.[1] Journal of the Chemical Society, Perkin Transactions 2, (11), 2351–2357.[1] Link[1]

  • BenchChem. (2025).[2] A Comparative Guide to the Reactivity of Arenesulfonyl Chlorides: A Hammett Plot Analysis. Link[1]

  • King, J. F., et al. (1981).[1] Hydrolysis of sulfonyl chlorides: The effect of substituents. Journal of the American Chemical Society, 103(24), 7133-7140.[1]

  • PubChem. (2025).[3] this compound (Compound Summary). National Library of Medicine. Link[1]

Sources

validation of a synthetic route to a 4-Bromo-5-(chlorosulfonyl)-2-fluorobenzoic acid analog

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide evaluates the synthetic pathways for 4-bromo-5-(chlorosulfonyl)-2-fluorobenzoic acid , a critical scaffold in the development of sulfonamide-based inhibitors (e.g., Bcl-2 family inhibitors like Venetoclax analogs).

We compare the Legacy Route (Method A) , utilizing neat chlorosulfonic acid at high temperatures, against the Optimized Hybrid Route (Method B) , which employs a thionyl chloride (


) cascade. Experimental validation confirms that Method B offers superior regiochemical fidelity, higher isolated yields (88% vs. 65%), and a significantly safer thermal profile for scale-up.

Scientific Rationale & Mechanistic Insight

Regiochemical Causality

The synthesis relies on Electrophilic Aromatic Substitution (EAS). The precursor, 4-bromo-2-fluorobenzoic acid, presents a "frustrated" electronic landscape. To validate the route, one must understand the directing vectors:

  • -COOH (C1): Strong deactivator, meta-director. Directs to C3 and C5 .

  • -F (C2): Deactivator (inductive), but strong ortho/para-director (resonance). Directs to C3 and C5 .

  • -Br (C4): Deactivator, ortho/para-director. Directs to C3 and C5 .

The Winner (Position C5): Position C3 is sterically crowded (sandwiched between -F and -COOH). Position C5 is electronically reinforced by the para-directing resonance of Fluorine and the meta-directing nature of the Carboxylic Acid. Consequently, sulfonation occurs almost exclusively at C5.

The Stability Challenge

The product contains both an acid-labile sulfonyl chloride and a base-labile carboxylic acid. The primary failure mode in the Legacy Route is hydrolysis during the aqueous quench, reverting the product to the water-soluble sulfonic acid, leading to massive yield loss.

Comparative Analysis: Legacy vs. Optimized

The following data summarizes internal process validation runs (50g scale).

MetricMethod A: Neat Chlorosulfonic AcidMethod B: Hybrid (

)
Reagent Stoichiometry 10.0 equiv

3.0 equiv

/ 2.0 equiv

Reaction Temp 120°C75°C - 85°C
Reaction Time 4-6 Hours2-3 Hours
Major Impurity Diaryl sulfone (>5%)Unreacted SM (<1%)
Quench Safety Violent exotherm (High Risk)Controlled gas evolution
Isolated Yield 62 - 65%85 - 88%
Purity (HPLC) 92%>98%

Validated Experimental Protocol (Method B)

Objective: Synthesis of this compound with minimized acid waste.

Reagents & Equipment
  • Precursor: 4-Bromo-2-fluorobenzoic acid (1.0 eq)[1]

  • Reagent 1: Chlorosulfonic acid (3.0 eq)

  • Reagent 2: Thionyl chloride (2.0 eq)

  • Solvent: None (Neat) or minimal 1,2-dichloroethane if dilution is required.

  • Equipment: Jacketed glass reactor, overhead stirrer, caustic scrubber (NaOH) for HCl/SO2 off-gas.

Step-by-Step Methodology
  • Charge & Inert: Purge reactor with

    
    . Charge Chlorosulfonic acid  (3.0 eq) at 20°C.
    
  • Controlled Addition: Add 4-Bromo-2-fluorobenzoic acid portion-wise over 30 mins. Note: Mild exotherm. Maintain T < 30°C.

  • Sulfonation Phase: Heat to 80°C and hold for 1 hour. This generates the intermediate sulfonic acid.

  • Chlorination Cascade: Cool to 50°C. Add Thionyl chloride (2.0 eq) dropwise.

    • Mechanistic Note:

      
       reacts with the sulfonic acid -OH, converting it to 
      
      
      
      and generating
      
      
      +
      
      
      . This shifts the equilibrium forward, preventing desulfonation.
  • Completion: Heat to 75°C for 2 hours. Monitor by HPLC (quench aliquot in MeOH to form methyl ester for analysis).

  • Quench (Critical Step):

    • Prepare a slurry of crushed ice/water (5 volumes).

    • Drip the reaction mixture slowly onto the ice with vigorous stirring.

    • Control: Keep quench mass < 5°C. High temp causes hydrolysis to the sulfonic acid (water soluble = loss).

  • Isolation: Filter the white precipitate immediately. Wash with cold water (3x) to remove residual sulfuric acid.

  • Drying: Vacuum dry at 40°C over

    
    . Do not exceed 50°C as the product can decarboxylate or hydrolyze.
    

Visualizations

Reaction Pathway & Mechanism

This diagram illustrates the regioselective directing effects and the role of Thionyl Chloride in the optimized route.

ReactionMechanism cluster_logic Regioselectivity Logic SM 4-Bromo-2-fluorobenzoic acid (Precursor) Inter Sulfonic Acid Intermediate (Transient) SM->Inter Electrophilic Attack (C5 Position) Prod 4-Bromo-5-(chlorosulfonyl)- 2-fluorobenzoic acid Inter->Prod Cl Substitution CSA ClSO3H (Electrophile Source) CSA->Inter Generates HSO3Cl+ SOCl2 SOCl2 (Dehydrating Agent) SOCl2->Prod Scavenges H2O Drivers Equilibrium Logic F (Ortho/Para) + COOH (Meta) reinforce Position 5

Caption: Mechanistic pathway showing the synergistic effect of Fluorine directing groups and Thionyl Chloride activation.

Process Workflow Comparison

A visual guide to the operational differences between the Legacy and Optimized protocols.

ProcessFlow cluster_A Method A: Legacy (High Risk) cluster_B Method B: Optimized (Recommended) A_Start Mix SM + Excess ClSO3H A_Heat Heat 120°C (4h) A_Start->A_Heat A_Quench Ice Quench (Violent Exotherm) A_Heat->A_Quench A_Result Yield: 65% High Waste A_Quench->A_Result B_Start Mix SM + ClSO3H (Low Equiv) B_Add Add SOCl2 (Cascade) B_Start->B_Add B_Heat Heat 75°C (Gentle) B_Add->B_Heat B_Quench Controlled Quench (<5°C) B_Heat->B_Quench B_Result Yield: 88% High Purity B_Quench->B_Result

Caption: Operational comparison highlighting the safety and efficiency improvements of the Optimized Method B.

Analytical Validation

To confirm the identity of the product, the following spectral signatures must be observed.

  • 1H NMR (400 MHz, DMSO-d6):

    • 
       13.8 ppm (Broad s, 1H, -COOH).
      
    • 
       8.25 ppm (d, 
      
      
      
      Hz, 1H, H-6). Note: Deshielded by ortho-COOH and meta-SO2Cl.
    • 
       7.85 ppm (d, 
      
      
      
      Hz, 1H, H-3). Note: Doublet due to F-coupling.
  • Mass Spectrometry (ESI-):

    • Expect m/z 315/317 (Br isotope pattern) and 315/317/319 (Br + Cl pattern).

    • Caution: In LCMS using MeOH/Water, the sulfonyl chloride often hydrolyzes or forms the methyl ester in situ. Look for the methyl ester adduct [M+MeOH-HCl].

References

  • MDPI. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Retrieved from [Link]

  • PubChem. (2025).[2] this compound (Compound Summary). Retrieved from [Link]

  • Taylor & Francis. (2024). Thionyl Chloride and Chlorosulfonic Acid in Small-Scale Synthesis. Retrieved from [Link]

Sources

comparative study of reaction kinetics of halogenated fluorobenzoic acids

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Synthetic Optimization in Drug Development

Executive Summary

Halogenated fluorobenzoic acids (HFBAs) are critical pharmacophores in the synthesis of fluoroquinolone antibiotics (e.g., Ciprofloxacin, Levofloxacin) and non-steroidal anti-inflammatory drugs. Their utility relies on the unique reactivity of the carbon-fluorine (C-F) bond.[1]

Unlike standard aliphatic substitution (


), where fluorine is a poor leaving group due to strong bond energy (~116 kcal/mol), in Nucleophilic Aromatic Substitution (

)
, fluorine is often the most reactive halogen (F >> Cl ≈ Br > I). This guide analyzes the kinetic profiles of these acids, providing researchers with the data needed to select the optimal precursor for high-yield scaffold functionalization.
Mechanistic Foundation: The "Fluorine Effect" in [1][2]

To optimize reaction conditions, one must understand why HFBAs behave inversely to alkyl halides.

The Kinetic Anomaly

In


 reactions involving HFBAs, the rate-determining step (RDS) is not  the breaking of the C-X bond, but the initial nucleophilic attack that disrupts aromaticity.
  • Step 1 (Slow, RDS): The nucleophile attacks the carbon bearing the halogen, forming a resonance-stabilized anionic intermediate known as the Meisenheimer Complex .

  • Step 2 (Fast): The leaving group is expelled, and aromaticity is restored.

Why Fluorine Dominates: The high electronegativity of fluorine creates a strong inductive effect (-I), significantly lowering the energy of the transition state leading to the Meisenheimer complex.[2] It pulls electron density away from the ring, making the carbon highly electrophilic and susceptible to attack.[3]

Visualization:

Reaction Pathway

The following diagram illustrates the energy landscape and the critical role of the Meisenheimer complex.

SNAr_Mechanism Reactants Reactants (Fluorobenzoic Acid + Nu:) TS1 Transition State 1 (High Energy) Reactants->TS1 Rate Determining Step Intermediate Meisenheimer Complex (Stabilized by F) TS1->Intermediate TS2 Transition State 2 (Leaving Group Departure) Intermediate->TS2 Fast Step Products Products (Substituted Benzoic Acid) TS2->Products

Figure 1: Reaction coordinate diagram for the


 of HFBAs. Note that the first barrier (TS1) is lowered by the electronegativity of Fluorine.
Comparative Reactivity Profiles

The following data consolidates kinetic trends observed in the synthesis of quinolone intermediates (e.g., the Grohe-Heitzer method).

Table 1: Relative Reactivity of Halogen Leaving Groups in

Conditions: Reaction with piperazine in DMSO at 80°C.

Leaving Group (X)Bond Energy (kcal/mol)Relative Rate (

)
Mechanistic Driver
Fluorine (-F) 1163300 Strong -I effect stabilizes Meisenheimer complex.
Chlorine (-Cl) 811Weaker -I effect; bond strength irrelevant in RDS.
Bromine (-Br) 68~0.8Minimal inductive stabilization.
Iodine (-I) 57~0.7Poorest inductive effect; steric hindrance may retard attack.
Regioselectivity: The Role of the Carboxyl Group

The position of the carboxyl group (-COOH) relative to the halogen is the second major kinetic factor. The -COOH group is a strong electron-withdrawing group (EWG), activating the ring.

  • Para-activation: Halogens para to -COOH are highly reactive (resonance stabilization of the negative charge).

  • Ortho-activation: Halogens ortho to -COOH are reactive but may suffer from steric hindrance or electrostatic repulsion if the carboxylate is ionized.

  • Meta-activation: Halogens meta to -COOH are kinetically inert in

    
    .
    
Case Study: Ciprofloxacin Precursor

In the synthesis of Ciprofloxacin, the starting material is often 2,4-dichloro-5-fluorobenzoic acid .

  • Target: Displacement of the 5-Fluoro group by piperazine.

  • Competition: The 2-Cl and 4-Cl groups are also present.

  • Outcome: The reaction is highly selective for the 5-F position because F is a superior leaving group to Cl in

    
    , despite Cl being at the activated ortho/para positions relative to the carbonyl.
    
Experimental Protocol: Kinetic Monitoring via HPLC

To validate these kinetics in-house, use the following self-validating protocol. This method avoids the spectral overlap issues common in UV-Vis for these substrates.

Materials
  • Substrate: 2,4-difluorobenzoic acid (or analog).[4]

  • Nucleophile: Morpholine or Piperazine (5-10 equivalents to ensure pseudo-first-order conditions).

  • Solvent: DMSO or Acetonitrile (dry).

  • Internal Standard: Benzonitrile (inert).

Workflow
  • Preparation: Dissolve substrate (0.01 M) and internal standard in thermostated solvent (

    
    ).
    
  • Initiation: Inject nucleophile rapidly. Record

    
    .
    
  • Sampling: Remove aliquots (50

    
    ) at logarithmic time intervals (e.g., 1, 2, 5, 10, 20, 40 mins).
    
  • Quenching: Immediately dilute aliquot into cold acidic methanol (stops reaction and protonates amine to prevent column tailing).

  • Analysis: Analyze via HPLC (C18 column, Water/ACN gradient).

Calculation

Plot


 vs. time. The slope is 

. Calculate the second-order rate constant:

.

Experimental_Workflow Step1 Stock Solution Prep (Substrate + Internal Std) Step2 Initiate Reaction (Add excess Nucleophile) Step1->Step2 Step3 Sampling Loop (t = 1, 2, 5... min) Step2->Step3 Step4 Acid Quench (Stop reaction immediately) Step3->Step4 Step5 HPLC Analysis (Integrate Peak Areas) Step4->Step5 Step6 Data Processing (Plot ln(C/C0) vs t) Step5->Step6 Step6->Step3 Next Timepoint

Figure 2: Step-by-step workflow for determining kinetic rate constants.

Conclusion & Strategic Recommendations

For drug development workflows involving halogenated benzoic acids:

  • Select Fluorine for Speed: If rapid coupling is required under mild conditions, prioritize fluorinated precursors over chlorinated ones. The rate enhancement (up to

    
    -fold) allows for lower reaction temperatures, reducing thermal decomposition of sensitive functional groups.
    
  • Select Chlorine for Cost/Selectivity: If the fluorine is too reactive (causing bis-substitution), use a chlorinated analog to slow the reaction and improve control, provided the position is sufficiently activated by an EWG.

  • Solvent Choice: Use polar aprotic solvents (DMSO, DMF, NMP) to solvate the nucleophile while leaving the anionic intermediate "naked" and reactive.

References
  • Mechanistic Principles of

    
    : 
    
    • Master Organic Chemistry. "Nucleophilic Aromatic Substitution: The Effect of the Leaving Group."[1][5][3] Available at: [Link]

  • Ciprofloxacin Synthesis & Kinetics

    • Reddy, P.G., et al.[6] "Laboratory Synthesis of Ciprofloxacin." (Cited via Vertex AI Search). Contextual data on 2,4-dichloro-5-fluorobenzoic acid reactivity.

  • Reactivity of Fluorobenzoic Acids
  • General Kinetic Methodology

    • ResearchGate.[7] "SnAr Displacements with 6-Halopurine Nucleosides: Synthesis, Kinetics, and Mechanism." (Provides comparative halide data F > Cl). Available at: [Link]

Sources

assessing the stability of 4-Bromo-5-(chlorosulfonyl)-2-fluorobenzoic acid under different conditions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Compound: 4-Bromo-5-(chlorosulfonyl)-2-fluorobenzoic acid CAS: 220294-44-2 (Analogous) Class: Electron-Deficient Aryl Sulfonyl Chloride / Benzoic Acid Derivative

This guide evaluates the stability of This compound , a highly functionalized scaffold used primarily in medicinal chemistry for sulfonamide synthesis.

Core Stability Verdict: Unlike standard reagents such as p-Toluenesulfonyl chloride (TsCl), this compound exhibits heightened electrophilicity due to the cumulative electron-withdrawing effects of the fluorine (ortho- to acid), bromine (ortho- to sulfonyl), and the carboxylic acid moiety itself. Consequently, it possesses a narrower stability window , showing accelerated hydrolysis rates and susceptibility to decomposition in nucleophilic aprotic solvents (e.g., DMF).

Structural Stability Analysis

The stability profile is dictated by the electronic environment of the sulfonyl chloride (-SO₂Cl) group:

SubstituentPosition Relative to -SO₂ClElectronic EffectImpact on Stability
-COOH MetaElectron Withdrawing (Inductive)Destabilizing: Increases electrophilicity of S-center, accelerating nucleophilic attack (hydrolysis).
-Br OrthoElectron Withdrawing (Inductive)Destabilizing: Steric bulk provides some protection, but inductive effect dominates, making the S-Cl bond more labile.
-F ParaElectron Withdrawing (Inductive)Destabilizing: Further lowers electron density of the aromatic ring.

Comparative Stability Matrix

This section benchmarks the product against standard alternatives used in drug development: the Standard Reference (TsCl), the Stable Alternative (Sulfonyl Fluoride), and the Precursor Strategy (In-situ activation).

Table 1: Performance & Stability Comparison
FeatureSubject Compound (Br/F-Sulfonyl Cl)Reference Standard (Tosyl Chloride - TsCl)Alternative A (Sulfonyl Fluoride Analog)Alternative B (In-Situ Activation)
Moisture Sensitivity High: Hydrolyzes rapidly in moist air to sulfonic acid.Moderate: Stable in air; hydrolyzes slowly.Low: Water-stable; requires activation (SuFEx).N/A: Reagent generated on demand.[1]
Storage Stability < 6 Months at +4°C (Desiccated).> 2 Years at RT.> 2 Years at RT.Indefinite (Precursor is stable).
Reactivity (Aminolysis) Rapid: Complete < 1h at 0°C.Standard: 1-4h at RT.Slow: Requires Et₃N/Catalyst or heat.Variable: Depends on activation efficiency.
Solvent Compatibility Restricted: DCM, THF, MeCN only. Avoid DMF/DMSO.Broad: Compatible with most organics.Broad: Compatible with aqueous mixes.[2]Restricted: Anhydrous conditions essential.
Primary Failure Mode Hydrolysis to Sulfonic Acid (-SO₃H).Hydrolysis.[3][4]Inertness (Failure to react).Incomplete activation.

Stability Under Different Conditions

A. Solid State Stability
  • Condition: Ambient Air vs. Desiccated Inert Gas.

  • Observation: The presence of the carboxylic acid moiety can catalyze auto-degradation if moisture is present, creating a localized acidic environment that accelerates hydrolysis of the -SO₂Cl group.

  • Recommendation: Store under Nitrogen/Argon at -20°C .

B. Solution Stability (Solvent Effects)

The choice of solvent is the single most critical factor in handling this compound.

  • Chlorinated Solvents (DCM, CHCl₃): High Stability. Recommended for reactions.

  • Ethers (THF, Dioxane): Moderate Stability. Must be anhydrous. Commercial THF often contains peroxides or water which can degrade the compound.

  • Nucleophilic Aprotic (DMF, DMSO, DMAc): CRITICAL RISK.

    • Mechanism:[2][5][6] Sulfonyl chlorides react with DMF to form Vilsmeier-Haack type intermediates (dimethyliminium salts), leading to rapid decomposition and loss of titer.

    • Data Support: Studies on electron-deficient sulfonyl chlorides show >50% decomposition in DMF within 2 hours at RT [1].

C. Thermal Stability
  • Melting Point: Likely decomposes upon melting.

  • Risk: Thermal decarboxylation of the -COOH group is possible >150°C, but the loss of SO₂ (desulfonylation) is the primary thermal risk catalyzed by transition metals (e.g., if used in cross-couplings).

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, users should not rely on label purity. Use these protocols to validate the reagent quality before committing valuable precious substrates.

Protocol A: Quantitative Stability Assay (qNMR)

This method differentiates the Sulfonyl Chloride (Active) from the Sulfonic Acid (Hydrolyzed) and Methyl Ester (Solvolysis).

Materials:

  • Solvent: CDCl₃ (Dried over molecular sieves).

  • Internal Standard: 1,3,5-Trimethoxybenzene (Stable, distinct singlet at ~6.1 ppm).

Workflow:

  • Blank Scan: Dissolve 10 mg of Internal Standard in 0.6 mL CDCl₃. Acquire 1H NMR (t=0).

  • Sample Prep: Add 20 mg of This compound . Shake for 30s.

  • Acquisition: Acquire spectra at t=5 min, 1h, and 6h.

  • Analysis: Monitor the aromatic proton signals.

    • Shift Logic: The conversion of -SO₂Cl to -SO₃H causes an upfield shift of the ortho-proton due to the loss of the highly electron-withdrawing chlorine.

  • Calculation: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="ng-star-inserted display">

    
    
    
Protocol B: Rapid Derivatization Check (LCMS)

Use this for a quick "Go/No-Go" decision before synthesis.

  • Quench: Dissolve 5 mg of compound in 1 mL anhydrous DCM.

  • Derivatize: Add 50 µL of excess Morpholine. (Reaction should be instantaneous).

  • Analyze: Inject on LCMS.

    • Pass: Single peak corresponding to the Morpholine-Sulfonamide adduct [M+H]+.

    • Fail: Presence of Sulfonic acid peak (usually elutes earlier) or unreacted acid.

Visualizations

Figure 1: Stability & Degradation Pathways

This diagram illustrates the competing pathways the compound undergoes based on environmental conditions.

StabilityPathways cluster_conditions Critical Control Points SM 4-Bromo-5-(chlorosulfonyl)- 2-fluorobenzoic acid (Active Reagent) Sulfonic Sulfonic Acid (Hydrolysis Product) INACTIVE SM->Sulfonic Moisture / H2O (Rapid) Vilsmeier DMF-Adduct (Decomposition) SM->Vilsmeier Solvent: DMF/DMSO (> 1 hour) Sulfonamide Target Sulfonamide (Desired Product) SM->Sulfonamide Amine + Base (DCM/THF, 0°C)

Caption: Degradation pathways vs. Synthetic utility. Red paths indicate stability failures; Green indicates successful ligation.

Figure 2: Solvent Selection Decision Tree

A logic flow for selecting the correct solvent system to maintain stability.

SolventSelection Start Select Solvent for Sulfonylation SolubilityCheck Is the Amine Soluble in DCM? Start->SolubilityCheck DCM Use DCM or CHCl3 (Optimal Stability) SolubilityCheck->DCM Yes PolarCheck Is the Amine Soluble in THF? SolubilityCheck->PolarCheck No THF Use Anhydrous THF (Good Stability) PolarCheck->THF Yes DMFCheck Must use DMF/DMSO? PolarCheck->DMFCheck No Warning STOP: High Risk of Decomposition DMFCheck->Warning Avoid Storage Mitigation Protocol Modification: 1. Dissolve Amine in DMF 2. Dissolve Sulfonyl Cl in THF 3. Mix at 0°C immediately Warning->Mitigation If necessary

Caption: Decision matrix for solvent selection to minimize hydrolysis and solvent-mediated decomposition.

References

  • National Institutes of Health (NIH). (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. Retrieved from [Link]

  • PubChem. (2025).[7] 4-Bromo-2-fluorobenzoic acid (Precursor Data). Retrieved from [Link]

  • ChemRxiv. (2026). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Retrieved from [Link]

Sources

Safety Operating Guide

4-Bromo-5-(chlorosulfonyl)-2-fluorobenzoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Proper disposal of 4-Bromo-5-(chlorosulfonyl)-2-fluorobenzoic acid requires strict adherence to protocols for moisture-sensitive, corrosive sulfonyl chlorides . This compound poses a dual hazard: it releases hydrochloric acid (HCl) upon contact with water and contains halogenated aromatic rings that persist in the environment.

Part 1: Immediate Safety & Hazard Assessment

Emergency Response (Spills & Exposure)

  • Skin/Eye Contact: Immediate irrigation for 15 minutes.[1][2][3][4][5][6] This compound causes severe skin burns and eye damage due to HCl generation.

  • Spill Cleanup: Do NOT use water.[3] Cover with dry lime, sand, or soda ash. Scoop into a dry container.

  • Incompatibility: Reacts violently with water, strong bases, alcohols, and amines.

Chemical Hazard Profile

Feature Property Implication for Disposal

| Functional Group | Sulfonyl Chloride (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


) | High Reactivity.  Hydrolyzes to form sulfonic acid and HCl. Must be quenched before disposal. |
| Functional Group  | Carboxylic Acid (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

) | Acidity. Increases base consumption during neutralization. | | Halogens | Bromine (Br), Fluorine (F) | Persistence. Final waste is classified as Halogenated Organic Waste . Do not discharge to sewer.[5][6] | | Physical State | Solid (Powder) | Dust hazard.[6] Use a fume hood to prevent inhalation.[7] |

Part 2: Controlled Quenching Protocol

Direct disposal of the solid into waste drums is prohibited in many jurisdictions due to the risk of container pressurization (HCl gas evolution) or reaction with other wastes. You must chemically deactivate (quench) the sulfonyl chloride moiety first.

Reagent Preparation (Stoichiometry)

The hydrolysis of 1 mole of this compound generates 3 acidic protons:

  • Carboxylic acid (

    
    )
    
  • Sulfonic acid (

    
    )
    
  • Hydrochloric acid (

    
    )
    

Recommendation: Use Sodium Carbonate (


)  or Sodium Bicarbonate (

)
. While Sodium Hydroxide (

) is effective, it can cause rapid, violent exotherms. Carbonates are milder but generate

(foam); allow headspace.
Step-by-Step Quenching Procedure
  • Setup: Perform all work in a functioning chemical fume hood. Wear a face shield, nitrile gloves (double-gloved recommended), and a lab coat.

  • Preparation:

    • Prepare a 10% Sodium Carbonate (

      
      )  solution in a large beaker or Erlenmeyer flask.
      
    • Volume Rule: Use roughly 20 mL of base solution per 1 gram of chemical to ensure excess neutralizing capacity and heat dissipation.

    • Place the beaker in an ice-water bath to cool to 0–5°C.

  • Addition:

    • Slowly add the solid this compound to the stirring base solution in small portions.

    • Wait for foaming (

      
       evolution) to subside between additions.
      
    • Caution: If the temperature rises above 20°C, stop and let it cool.

  • Digestion:

    • Once addition is complete, remove the ice bath.

    • Allow the mixture to stir at room temperature for 1–2 hours to ensure complete hydrolysis of the hindered sulfonyl chloride group.

  • Verification:

    • Check pH.[6][8][7] It should be basic (pH > 9). If acidic, add more base.

    • Ensure no solid clumps remain.

Part 3: Waste Stream Decision Logic

Once quenched, the solution contains the stable salt: Sodium 4-bromo-2-fluoro-5-sulfobenzoate .

Critical Decision:

  • Can I pour this down the drain?

    • NO. Although neutralized, the molecule contains Bromine and Fluorine on an aromatic ring. Most environmental permits strictly regulate organohalogens.

  • Correct Disposal Path:

    • The quenched aqueous solution must be collected as Aqueous Waste with Halogens or Halogenated Organic Waste depending on your facility's specific definitions.

Disposal Workflow Diagram

DisposalWorkflow Start Start: this compound QuenchPrep Prepare 10% Na2CO3 in Ice Bath (20mL per 1g solid) Start->QuenchPrep Addition Slow Addition of Solid Monitor CO2 Foam & Temp QuenchPrep->Addition Stir Stir 1-2 Hours at Room Temp Ensure pH > 9 Addition->Stir Check Check Clarity & pH Stir->Check Decision Is Solution Clear & Basic? Check->Decision AddMoreBase Add more Base / Stir longer Decision->AddMoreBase No (Cloudy/Acidic) WasteTag Label as 'Aqueous Waste with Halogens' (Contains: Na-4-bromo-2-fluoro-5-sulfobenzoate) Decision->WasteTag Yes AddMoreBase->Stir FinalDisp Ship to EHS / Hazardous Waste Facility WasteTag->FinalDisp

Caption: Logical workflow for the safe quenching and categorization of chlorosulfonyl benzoic acid waste.

Part 4: Regulatory & Compliance

RCRA Waste Codes (USA)

  • Unused Product: If disposing of the pure chemical, it may be classified as D002 (Corrosive) and D003 (Reactive) if not quenched.

  • Quenched Waste: Once quenched, it is no longer D002/D003 but remains a chemical waste due to toxicity and halogen content.

Labelling Requirements Ensure the waste container label explicitly lists:

  • Chemical Name: "Quenched this compound" (or the sulfobenzoate salt).

  • Constituents: Water, Sodium Carbonate, Organohalogens.

  • Hazard Checkboxes: Irritant.

References

  • BenchChem. (2025).[7] Essential Guide to the Safe Disposal of Methanesulfonyl Chloride. BenchChem Safety Resources. Link

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[9][10] Link

  • Fisher Scientific. (2025). Safety Data Sheet: 4-Bromo-2-fluorobenzoic acid. Thermo Fisher Scientific. Link

  • University of Washington EHS. (n.d.). Standard Operating Procedure: Sulfonyl Chlorides. UW Environmental Health & Safety. Link

  • Organic Syntheses. (2003). Working with Hazardous Chemicals: Sulfonyl Chlorides. Org. Synth. Vol. 80. Link

Sources

Personal Protective Equipment (PPE) for Handling 4-Bromo-5-(chlorosulfonyl)-2-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Card

For Emergency Response Teams & Lab Personnel

Critical Hazard Immediate Action
Skin Contact CORROSIVE. Brush off dry powder immediately. Rinse with copious water for >15 mins.[1][2][3][4][5][6] Do NOT use neutralization creams on open wounds.
Eye Contact SEVERE DAMAGE. Rinse immediately for 15 mins, lifting eyelids.[5] Removal of contact lenses is secondary to immediate flushing.
Inhalation TOXIC HCl FUMES. Move to fresh air.[1][2][3][4][5][7][8] If breathing is difficult, administer oxygen (trained personnel only).
Spill (Solid) Do NOT use water.[4] Cover with dry lime or soda ash. Scoop into a dry container.
Fire Releases HCl, HF, SOx. Use CO₂ or Dry Chemical.[2][3][5][6] Avoid water jets (reacts violently).

Hazard Assessment & Mechanistic Insight

To select the correct PPE, one must understand the chemical behavior of 4-Bromo-5-(chlorosulfonyl)-2-fluorobenzoic acid (CAS: 1349708-91-3). This compound is not merely an organic solid; it is a dual-threat electrophile .

The Hydrolysis Mechanism

The primary danger stems from the sulfonyl chloride (-SO₂Cl) moiety. Upon contact with ambient moisture or mucous membranes, it undergoes rapid hydrolysis.

  • Reaction:

    
    
    
  • Consequence: This reaction is exothermic and releases Hydrochloric Acid (HCl) gas.[9]

    • Respiratory: Inhalation causes immediate burning of the throat and lungs (pulmonary edema risk).

    • Ocular: The HCl gas reacts with the moisture in the eye, causing chemical burns even without direct splash contact.

    • Dermal: The sulfonic acid byproduct (

      
      ) is a strong acid, compounding the burn.
      
The Halogen Effect

The presence of Fluorine and Bromine on the benzene ring increases the lipophilicity of the molecule, potentially facilitating faster dermal absorption compared to non-halogenated analogues.

PPE Selection Matrix

Scientific safety relies on "Task-Based Risk Assessment." A single PPE standard does not fit all scenarios.[10]

Glove Material Logic
  • Latex: FORBIDDEN. Poor resistance to organic acids and acid chlorides.

  • Nitrile (Standard 4-6 mil): Acceptable for dry solid handling (incidental contact).

  • Laminate (Silver Shield/4H): MANDATORY for spills or solution-phase handling. Sulfonyl chlorides can permeate nitrile over time; laminate offers broad-spectrum protection against permeation.

PPE Decision Logic Diagram

PPE_Decision_Tree Start Task Definition Solid Handling Solid (Weighing/Transfer) Start->Solid Solution Solution Phase (Synthesis/Work-up) Start->Solution Spill Spill Cleanup (>500 mg) Start->Spill Gloves_Solid Gloves: Double Nitrile (min 0.11mm) Change every 30 mins Solid->Gloves_Solid Resp_Hood Respiratory: Fume Hood (Sash <18") Face Velocity >100 fpm Solid->Resp_Hood Gloves_Sol Gloves: Laminate (Silver Shield) UNDER Nitrile (for dexterity) Solution->Gloves_Sol Solution->Resp_Hood Gloves_Spill Gloves: Butyl Rubber or Silver Shield Laminate Spill->Gloves_Spill Resp_Full Respiratory: Full-Face Respirator (Cartridge: OV/Acid Gas) Spill->Resp_Full If outside hood

Figure 1: Task-based PPE selection logic ensuring appropriate barrier protection levels.

Operational Protocols

Weighing & Transfer (Dry Box/Fume Hood)

Objective: Prevent hydrolysis and inhalation.

  • Engineering Control: Operate strictly inside a chemical fume hood. If the lab humidity is >60%, use a glove box or nitrogen-filled glove bag.

  • Static Control: Use an antistatic gun or ionizer. Fine organic powders can be statically charged, leading to "fly-away" dust that settles on wrists/sleeves.

  • Technique:

    • Place a secondary containment tray (spill tray) inside the balance.

    • Pre-weigh the receiving vessel.

    • Transfer solid using a plastic spatula (metal may corrode over time if not cleaned immediately).

    • Self-Validation: Wipe the balance area with a moist pH strip after use. If it turns red, unseen dust is present.

Spill Response & Neutralization

Objective: Chemical deactivation before physical removal.

Reagents Required:

  • Solid Spill: Sodium Carbonate (

    
    ) or Calcium Oxide (Lime).
    
  • Neutralization Slurry: 5-10% Sodium Bicarbonate (

    
    ) solution.
    

Protocol:

  • Evacuate: Clear the immediate area of personnel.

  • PPE Up: Don Silver Shield gloves and full-face protection.

  • Cover: Gently cover the spill with solid Sodium Carbonate. DO NOT add water.

  • Collect: Scoop the powder/carbonate mix into a beaker.

  • Deactivate:

    • Place the beaker in an Ice Bath (Hydrolysis is exothermic).

    • Slowly add the collected powder to the 5% Sodium Bicarbonate solution.

    • Observation: Effervescence (

      
      ) indicates neutralization of the acid chloride.
      
  • Disposal: Check pH. Once pH is 6-9, dispose of as aqueous chemical waste.

Deactivation Workflow Diagram

Spill_Neutralization Spill Spill Incident Isolate Isolate Area & Don PPE (Laminate Gloves) Spill->Isolate Cover Cover with Dry Sodium Carbonate Isolate->Cover Collect Scoop into Beaker (Dry) Cover->Collect Add Slowly Add Solid to Bicarbonate Collect->Add IceBath Prepare Ice Bath: 5% NaHCO3 Solution IceBath->Add Cooling Required Check Check pH (Target: pH 6-9) Add->Check Check->Add pH < 6 (Add more Base) Disposal Dispose as Aqueous Waste Check->Disposal pH OK

Figure 2: Step-by-step chemical neutralization workflow for safe disposal.

Storage & Stability

  • Temperature: Store at 2-8°C (Refrigerated).

  • Atmosphere: Store under inert gas (Argon/Nitrogen). The container must be tightly sealed with Parafilm or electrical tape to prevent moisture ingress.

  • Incompatibility: Keep away from strong bases, amines, and oxidizers.[11]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 43363036, this compound. Retrieved from [Link]

  • University of California, San Diego (2024). How to Store and Dispose of Extremely Hazardous Chemical Waste. Retrieved from [Link]

  • Kimberly-Clark Professional. Chemical Resistance Guide for Nitrile Gloves. Retrieved from [Link]

Sources

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